molecular formula C42H78NO10P B1235833 Dioleoyl phosphatidylserine CAS No. 70614-14-1

Dioleoyl phosphatidylserine

Numéro de catalogue: B1235833
Numéro CAS: 70614-14-1
Poids moléculaire: 788 g/mol
Clé InChI: WTBFLCSPLLEDEM-JIDRGYQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-dioleoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl groups are both oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid. It is a conjugate acid of a 1,2-dioleoyl-sn-glycero-3-phospho-L-serine(1-).
PS(18:1(9Z)/18:1(9Z)), also known as dopse or 1, 2-DLPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:1(9Z)/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:1(9Z)) can be converted into PE(18:1(9Z)/18:1(9Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from PC(18:1(9Z)/18:1(9Z)) and L-serine through its interaction with the enzyme phosphatidylserine synthase. Furthermore, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(18:1(9Z)/0:0);  which is mediated by the enzyme ALE1P acyltransferase. Finally, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(0:0/18:1(9Z)) through its interaction with the enzyme ALE1P acyltransferase. In humans, PS(18:1(9Z)/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:1(9Z)) pathway.

Propriétés

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBFLCSPLLEDEM-JIDRGYQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311823
Record name Dioleoylphosphatidylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PS(18:1(9Z)/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70614-14-1
Record name Dioleoylphosphatidylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70614-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoylphosphatidylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioleoylphosphatidylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dioleoyl Phosphatidylserine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and biological significance of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). This document details its physicochemical characteristics, its crucial role in cellular signaling pathways, and its emerging applications in drug delivery and therapy. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.

Core Structure and Physicochemical Properties

Dioleoyl phosphatidylserine (DOPS) is a glycerophospholipid, a class of lipids that are major components of biological membranes.[1] Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and a phosphoserine head group at the sn-3 position.[2] The oleic acid chains are unsaturated, containing a single cis-double bond, which imparts fluidity to the membranes where DOPS is present.[3]

Chemical and Physical Data

A summary of the key chemical and physical properties of DOPS is presented in the tables below. This data is essential for researchers working with DOPS in various experimental settings, from liposome formulation to analytical characterization.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C42H78NO10P[2][4]
Molecular Weight 788.0 g/mol [2][4]
IUPAC Name (2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid[2]
CAS Number 70614-14-1[2]

Table 2: Physical and Thermotropic Properties of this compound

PropertyValueConditionsSource(s)
Physical Description SolidRoom Temperature[2]
Solubility Poor in water; Soluble in polar organic solvents like ethanol, isopropanol, acetone, and chloroform.Standard[5][6]
Main Transition Temperature (Tm) -40.3 °C (extrapolated)Ambient Pressure[7]
Critical Micelle Concentration (CMC) Not explicitly found for DOPS, but related phospholipids like DOPC have CMCs in the micromolar range.Varies with temperature and medium[8][9]
Stability Prone to degradation, particularly in aqueous solutions. Stable as a powder at -20°C for extended periods.Varies with formulation and storage[10][11][12][13]

Biological Significance and Signaling Pathways

Phosphatidylserine, and by extension DOPS, plays a critical role in a variety of cellular processes, most notably apoptosis (programmed cell death) and immune regulation. In healthy cells, PS is strictly localized to the inner leaflet of the plasma membrane.[14][15] However, upon initiation of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, where it acts as an "eat-me" signal for phagocytic cells.[14][16]

This externalization of PS is a key event that allows for the silent clearance of apoptotic cells, preventing an inflammatory response.[14] In the context of cancer, many tumor cells constitutively express PS on their outer surface, which contributes to an immunosuppressive tumor microenvironment.[14][17][18] This has made PS a promising target for cancer therapy.[14]

Role in Apoptosis and Phagocytosis

The externalization of DOPS on the surface of apoptotic cells is a critical signal for their recognition and engulfment by phagocytes, such as macrophages. This process, known as efferocytosis, is essential for tissue homeostasis and the resolution of inflammation.

Apoptosis_Phagocytosis cluster_apoptotic_cell Apoptotic Cell cluster_phagocyte Phagocyte (e.g., Macrophage) Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inhibition Flippase Inhibition Caspase_Activation->Flippase_Inhibition DOPS_Externalization DOPS Externalization ("Eat-me" Signal) Scramblase_Activation->DOPS_Externalization Flippase_Inhibition->DOPS_Externalization PS_Receptor PS Receptor DOPS_Externalization->PS_Receptor Binding Engulfment Engulfment (Phagocytosis) PS_Receptor->Engulfment Anti_inflammatory_Response Anti-inflammatory Response Engulfment->Anti_inflammatory_Response

DOPS externalization in apoptosis and subsequent phagocytosis.
Involvement in Protein Kinase C (PKC) and Akt Signaling

Phosphatidylserine is a critical cofactor for the activation of several important signaling proteins, including Protein Kinase C (PKC) and Akt (also known as Protein Kinase B). The negatively charged headgroup of DOPS provides an anchor point at the cell membrane for these proteins, facilitating their activation.

PKC Activation:

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC_membrane PKC (membrane bound) DAG->PKC_membrane Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release DOPS DOPS DOPS->PKC_membrane Binding Downstream_Targets Phosphorylation of Downstream Targets PKC_membrane->Downstream_Targets PKC_cytosol PKC (inactive) PKC_cytosol->PKC_membrane Ca_release->PKC_membrane Binding Signal External Signal Signal->PLC

Role of DOPS in the activation of Protein Kinase C (PKC).

Applications in Drug Development

The unique biological properties of DOPS, particularly its exposure on cancer cells and its ability to form liposomes, have made it a molecule of great interest in drug development.

SapC-DOPS Nanovesicles for Cancer Therapy

One of the most promising applications of DOPS is in the formulation of SapC-DOPS nanovesicles. These are small, stable vesicles composed of Saposin C (a lysosomal protein) and DOPS. SapC-DOPS has been shown to selectively target and kill a variety of cancer cells that expose PS on their surface, while sparing normal cells.[14][18] This targeted approach offers the potential for a more effective and less toxic cancer therapy.[17]

SapC_DOPS_Therapy cluster_delivery Drug Delivery cluster_cancer_cell Cancer Cell SapC_DOPS SapC-DOPS Nanovesicle Externalized_PS Externalized PS SapC_DOPS->Externalized_PS Targeting & Binding Internalization Internalization Externalized_PS->Internalization Lysosomal_Fusion Lysosomal Fusion Internalization->Lysosomal_Fusion Apoptosis_Induction Induction of Apoptosis Lysosomal_Fusion->Apoptosis_Induction

Mechanism of action of SapC-DOPS nanovesicles in cancer therapy.
DOPS in Liposomal Drug Delivery Systems

DOPS can be incorporated into liposomal formulations to enhance their therapeutic efficacy. The inclusion of the negatively charged DOPS can influence the stability, charge, and biological interactions of the liposomes. For example, DOPS-containing liposomes can be used to target macrophages for the delivery of immunomodulatory agents.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPS.

Preparation of DOPS-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes containing DOPS.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Other lipids as required (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials and syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPS and other lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is recommended to purge the container with an inert gas like argon to prevent lipid oxidation.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect the externalization of phosphatidylserine during apoptosis.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Induce apoptosis by treating the cells with an appropriate agent for a specified time. Include an untreated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound is a phospholipid with significant and diverse roles in cell biology and medicine. Its fundamental involvement in apoptosis and immune signaling has made it a key molecule of study for understanding these complex processes. Furthermore, the unique properties of DOPS, particularly its exposure on the surface of cancer cells, are being actively exploited for the development of novel and targeted cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this important biomolecule.

References

The Multifaceted Roles of Dioleoylphosphatidylserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylserine (DOPS) is a glycerophospholipid, a key component of cell membranes, characterized by a phosphatidylserine headgroup and two oleoyl acyl chains. While representing a minor fraction of the total phospholipids in the cell, DOPS plays a crucial role in a multitude of cellular processes. Its functions range from modulating membrane biophysical properties to acting as a critical signaling molecule in pathways governing cell survival, death, and immune responses. Furthermore, the unique properties of DOPS have been harnessed for innovative drug delivery systems, particularly in the realm of targeted cancer therapy. This technical guide provides an in-depth exploration of the core functions of DOPS, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Biophysical Properties of DOPS-Containing Membranes

The incorporation of DOPS into a lipid bilayer significantly influences the membrane's physical characteristics, including its fluidity and order. These properties are fundamental to membrane function, affecting protein mobility, signal transduction, and vesicle trafficking.

A. Membrane Fluidity and Order

Membrane fluidity is a measure of the viscosity of the lipid bilayer, while the order parameter provides insight into the conformational freedom of the lipid acyl chains. The presence of the two unsaturated oleoyl chains in DOPS generally contributes to a more fluid membrane state compared to its saturated counterparts.

Quantitative Data on Membrane Properties:

ParameterMethodLipid CompositionObservationReference
Fluorescence Anisotropy (of DPH)Steady-State Fluorescence SpectroscopyEgg PC LiposomesThe anisotropy of 1,6-diphenyl-1,3,5-hexatriene (DPH) decreases with increasing temperature, indicating increased membrane fluidity. While specific data for DOPS is not readily available, the trend is a fundamental property of lipid bilayers.[1][2]
Deuterium Order Parameter (SCD)Molecular Dynamics (MD) SimulationsDOPC BilayerThe order parameter of the acyl chains is highest near the glycerol backbone and decreases towards the methyl terminus, reflecting greater flexibility in the core of the membrane. The presence of a double bond in the oleoyl chain introduces a local disorder.[3][4][5]

Experimental Protocol: Determination of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol outlines the measurement of membrane fluidity in liposomes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of the desired lipid composition (e.g., DOPC with varying mol% of DOPS) by the extrusion method.

  • DPH Labeling: Add a small aliquot of a concentrated DPH stock solution in a suitable organic solvent (e.g., tetrahydrofuran) to the liposome suspension. The final DPH concentration should be in the low micromolar range to avoid self-quenching.

  • Incubation: Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for the complete incorporation of DPH into the lipid bilayer.

  • Fluorescence Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers.

    • Excitation wavelength (λex): ~360 nm

    • Emission wavelength (λem): ~430 nm

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation:

    • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Where IVV and IVH are the fluorescence intensities measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively. G is the G-factor, which corrects for the differential transmission of the instrument to vertically and horizontally polarized light.

  • Data Interpretation: A lower anisotropy value corresponds to a higher rotational freedom of the probe, indicating a more fluid membrane environment.

II. DOPS in Cellular Signaling

DOPS plays a pivotal role as a signaling lipid, primarily through the exposure of its negatively charged headgroup on the cell surface or its interaction with specific protein domains within the cell.

A. Activation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to many signal transduction cascades. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and require phosphatidylserine (PS) as a cofactor. The C1 domain of PKC is responsible for binding to DAG within the membrane, a process that is significantly enhanced by the presence of PS.

Quantitative Data on PKC-DOPS Interaction:

ParameterMethodInteracting MoleculesValueReference
Dissociation Constant (Kd)Stopped-flow spectroscopyPKCβ C1B domain and PS-containing vesiclesThe presence of 40 mol% PS increases the apparent association rate (kon) by 30-fold with little effect on the dissociation rate (koff), leading to a significant increase in binding affinity. A specific Kd for DOPS is not explicitly stated but the principle of PS-dependent binding is demonstrated.[6]

Signaling Pathway: PKC Activation

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment to membrane DOPS Dioleoyl phosphatidylserine (DOPS) DOPS->PKC_inactive 5. Cofactor for activation PKC_active Active PKC PKC_inactive->PKC_active 6. Conformational Change Substrate Substrate Protein PKC_active->Substrate 7. Phosphorylation Receptor Gq-coupled Receptor Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

PKC activation pathway involving DOPS as a cofactor.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol describes a common method to measure PKC activity using a radioactive assay.

  • Prepare Lipid Vesicles: Create small unilamellar vesicles (SUVs) containing DOPS and a neutral phospholipid like dioleoylphosphatidylcholine (DOPC), with and without diacylglycerol (DAG).

  • Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM CaCl2)

    • Lipid vesicles

    • PKC enzyme (purified or from cell lysate)

    • Peptide substrate for PKC (e.g., a synthetic peptide with a PKC phosphorylation motif)

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Compare the activity in the presence and absence of DOPS and DAG to determine the activation profile.

B. Efferocytosis: The "Eat-Me" Signal

Efferocytosis is the process by which apoptotic (dying) cells are cleared by phagocytes. A hallmark of apoptosis is the externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This exposed PS, including DOPS, acts as an "eat-me" signal, recognized by receptors on phagocytes, leading to engulfment and preventing inflammation.

Quantitative Data on Annexin V-DOPS Interaction:

ParameterMethodInteracting MoleculesValueReference
Dissociation Constant (Kd)Fluorescence SpectroscopyAnnexin V and PS-containing vesicles~0.036 ± 0.011 nM (for 10-50% PS)[7]
Dissociation Constant (Kd)Not specifiedAnnexin V and negatively charged phospholipid surfaces~5 x 10-2 nM[8][9]

Signaling Pathway: Efferocytosis

Efferocytosis cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte Apoptotic_Cell Apoptotic Cell Engulfed Phagosome Formation DOPS Exposed DOPS ('Eat-me' signal) PS_Receptor PS Receptor (e.g., TIM-4, BAI1) DOPS->PS_Receptor 1. Recognition Phagocyte Phagocyte (e.g., Macrophage) Phagocyte->Apoptotic_Cell 3. Engulfment PS_Receptor->Phagocyte 2. Signaling Cascade (e.g., Rac1 activation)

Simplified efferocytosis pathway showing DOPS recognition.

Experimental Protocol: In Vitro Efferocytosis Assay

This protocol describes a flow cytometry-based method to quantify the engulfment of apoptotic cells by phagocytes.

  • Induce Apoptosis: Treat a cell line (e.g., Jurkat cells) with an apoptosis-inducing agent (e.g., staurosporine) to induce PS externalization.

  • Label Apoptotic Cells: Stain the apoptotic cells with a fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the phagosome.

  • Culture Phagocytes: Plate phagocytic cells (e.g., bone marrow-derived macrophages) in a culture dish and allow them to adhere.

  • Co-culture: Add the labeled apoptotic cells to the phagocyte culture and incub-ate for a specific time to allow for engulfment.

  • Harvest Cells: Gently detach the phagocytes from the plate.

  • Flow Cytometry: Analyze the cell suspension by flow cytometry. Phagocytes that have engulfed apoptotic cells will exhibit a high fluorescence signal from the pHrodo dye.

  • Data Analysis: Quantify the percentage of fluorescent phagocytes and the mean fluorescence intensity to determine the efficiency of efferocytosis.

III. DOPS in Drug Delivery: SapC-DOPS Nanovesicles

The aberrant exposure of PS on the surface of cancer cells and tumor vasculature provides a unique target for therapeutic intervention. Saposin C (SapC), a small lysosomal protein, has a high affinity for PS-rich membranes, especially at the acidic pH characteristic of the tumor microenvironment. When combined with DOPS, SapC forms stable nanovesicles (SapC-DOPS) that can selectively target and kill cancer cells.

Quantitative Data on SapC-DOPS Efficacy:

ParameterCell LineObservationReference
Cytotoxicity (IC50)Human lung cancer cellsCytotoxicity is positively correlated with cell surface PS levels.[10]
Tumor ReductionSubcutaneous skin tumor xenografts79.4% tumor reduction after 4 days of subcutaneous injection.[4]
Cellular UptakeGlioblastoma multiforme (GBM) cell linesSapC-DOPS uptake correlates with the level of exposed PS on the cell surface.[11]
Drug ReleaseLiposomal DoxorubicinDrug release kinetics can be modulated by factors such as drug-to-lipid ratio and the lipid composition of the liposome.[12]

Experimental Workflow: Evaluation of SapC-DOPS Nanovesicles

SapC_DOPS_Workflow cluster_prep 1. Nanovesicle Preparation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Prep Mix SapC and DOPS in appropriate buffer Extrusion Extrusion through polycarbonate membranes Prep->Extrusion Characterization Characterize size, zeta potential, and stability Extrusion->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT assay) Characterization->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry/Microscopy) Characterization->Uptake Apoptosis Apoptosis Assay (e.g., Annexin V staining) Characterization->Apoptosis Xenograft Establish Tumor Xenograft Model in Mice Cytotoxicity->Xenograft Treatment Systemic Administration of SapC-DOPS Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Survival Treatment->Tumor_Growth Biodistribution Biodistribution Studies (e.g., with labeled SapC-DOPS) Treatment->Biodistribution

A typical experimental workflow for the development and evaluation of SapC-DOPS nanovesicles.

Experimental Protocol: Preparation of SapC-DOPS Nanovesicles

  • Lipid Film Hydration: Dissolve DOPS in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to form multilamellar vesicles (MLVs).

  • Addition of SapC: Add purified SapC protein to the MLV suspension.

  • Extrusion: Subject the mixture to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates unilamellar nanovesicles of a uniform size.

  • Characterization: Characterize the resulting SapC-DOPS nanovesicles for size and size distribution using dynamic light scattering (DLS), and for surface charge using zeta potential measurements.

IV. Conclusion

Dioleoylphosphatidylserine is a phospholipid with a diverse and critical set of functions within the cell. Its biophysical properties contribute to the dynamic nature of cellular membranes, while its role as a signaling molecule is integral to fundamental processes such as protein kinase C activation and the clearance of apoptotic cells. The unique exposure of DOPS on the surface of cancer cells has paved the way for the development of targeted therapies like SapC-DOPS nanovesicles, which hold significant promise for the future of oncology. This technical guide has provided a comprehensive overview of these functions, supported by quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important biomolecule. Further research into the specific quantitative interactions of DOPS with various proteins and its precise effects on membrane domains will continue to unveil new avenues for therapeutic intervention and a deeper understanding of cellular biology.

References

The Biophysical Interface: A Technical Guide to the Phase Transition of DOPS Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition temperature of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a critical anionic phospholipid in membrane dynamics and cellular signaling. Understanding the biophysical properties of DOPS, particularly its gel-to-liquid crystalline phase transition, is paramount for researchers in drug development, cell biology, and biomaterials science. This document outlines the quantitative data, experimental methodologies, and relevant biological pathways associated with DOPS and other key phospholipids.

Section 1: Quantitative Analysis of Phospholipid Phase Transitions

The phase transition temperature (Tm) is a defining characteristic of a lipid, representing the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. This transition is influenced by factors such as the length and saturation of the acyl chains, as well as the nature of the headgroup.[1]

DOPS, with its two 18-carbon monounsaturated acyl chains, exhibits a low phase transition temperature of approximately -11°C to -12°C.[2][3] This ensures it remains in a highly fluid state at physiological temperatures, which is crucial for its role in membrane dynamics and signal transduction.[2]

The following table summarizes the phase transition temperatures of DOPS and other relevant phosphatidylserine (PS) and phosphatidylcholine (PC) lipids, providing a comparative landscape of how acyl chain composition affects this critical biophysical parameter.

Lipid AbbreviationFull NameAcyl Chain CompositionPhase Transition Temperature (Tm) in °CReference
DOPS 1,2-dioleoyl-sn-glycero-3-phospho-L-serine 18:1 (cis-9) / 18:1 (cis-9) -11 [3]
DMPS1,2-dimyristoyl-sn-glycero-3-phospho-L-serine14:0 / 14:035[3]
DPPS1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine16:0 / 16:054[3]
DSPS1,2-distearoyl-sn-glycero-3-phospho-L-serine18:0 / 18:068[3]
POPS1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine16:0 / 18:1 (cis-9)14[3]
DOPC1,2-dioleoyl-sn-glycero-3-phosphocholine18:1 (cis-9) / 18:1 (cis-9)-17[4]
DPPC1,2-dipalmitoyl-sn-glycero-3-phosphocholine16:0 / 16:041[4]
DSPC1,2-distearoyl-sn-glycero-3-phosphocholine18:0 / 18:055[4]

Section 2: Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a common method for preparing LUVs, which are often used as model membrane systems for biophysical studies.

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DOPS) in an organic solvent, typically chloroform or a chloroform/methanol mixture, to ensure a homogenous mixture.

    • Remove the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the walls of a round-bottom flask.[5]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least one hour to overnight.[5]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm in the mixture.[6]

    • Agitate the suspension to facilitate the formation of multilamellar vesicles (MLVs).[7]

    • For increased encapsulation efficiency of water-soluble molecules, the MLV suspension can be subjected to several freeze-thaw cycles.[8] This involves alternately freezing the suspension in a dry ice/alcohol bath and thawing it in warm water.[5]

  • Extrusion:

    • Assemble a lipid extruder with a polycarbonate membrane of a defined pore size (commonly 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipid mixture to prevent membrane fouling.

    • Load the MLV suspension into a gas-tight syringe and place it in the extruder.[8]

    • Force the lipid suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (typically 11-21 passes) to ensure a uniform size distribution of LUVs.[5]

    • The resulting vesicle suspension should be a translucent solution of unilamellar vesicles with a diameter close to the pore size of the membrane used.[5]

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[3][9]

  • Sample Preparation:

    • Prepare a liposome suspension (e.g., LUVs as described above) at a known concentration, typically in the range of 1-10 mg/mL.

    • Accurately transfer a small volume (typically 10-50 µL) of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same buffer used for the liposome suspension.

    • Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.[10]

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Heat the sample and reference pans at a constant scan rate, typically between 0.5 to 5 °C/min.[10]

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The output is a thermogram, a plot of heat flow versus temperature.

    • The phase transition is observed as an endothermic peak.

    • The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.[9]

    • The enthalpy of the transition (ΔH) can be calculated from the area under the peak, and the cooperativity of the transition is related to the peak's width at half-height.[9]

Section 3: Biological Significance and Visualized Pathways

Phosphatidylserine Externalization in Apoptosis

In healthy cells, the distribution of phospholipids across the plasma membrane is asymmetric, with phosphatidylserine (PS) being actively confined to the inner leaflet by enzymes called flippases.[11] During the early stages of apoptosis, or programmed cell death, this asymmetry is lost, and PS is exposed on the outer leaflet of the cell membrane.[11] This externalized PS acts as an "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, such as macrophages.[12][13]

The process of PS externalization is tightly regulated and involves the coordinated action of several key proteins:

  • Flippases: These ATP-dependent enzymes are responsible for maintaining PS on the inner leaflet. During apoptosis, flippases are inactivated, often through cleavage by caspases.[14]

  • Scramblases: These enzymes, when activated, facilitate the bidirectional and non-specific movement of phospholipids between the two leaflets of the membrane, leading to the randomization of their distribution.[2]

  • Caspases: These proteases are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3), which then cleave and inactivate flippases and activate scramblases, leading to PS exposure.[14]

Apoptosis_PS_Externalization cluster_cell Apoptotic Cell Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, TNF) Caspase_Activation Caspase Activation (Caspase-8 -> Caspase-3) Apoptotic_Stimulus->Caspase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation Cleavage Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Activation PS_Externalization Phosphatidylserine Externalization Flippase_Inactivation->PS_Externalization Scramblase_Activation->PS_Externalization Phagocyte_Recognition Phagocyte Recognition ('Eat-me' signal) PS_Externalization->Phagocyte_Recognition

Signaling pathway of phosphatidylserine externalization during apoptosis.
Experimental Workflow for Liposome Preparation and Analysis

The following diagram illustrates a typical experimental workflow for the preparation of LUVs and the subsequent determination of their phase transition temperature.

Liposome_Workflow cluster_prep Liposome Preparation cluster_analysis Phase Transition Analysis start Start: Lipids in Organic Solvent step1 1. Solvent Evaporation start->step1 step2 2. Lipid Film Formation step1->step2 step3 3. Hydration with Buffer (T > Tm) step2->step3 step4 4. Freeze-Thaw Cycles (Optional) step3->step4 step5 5. Extrusion through Polycarbonate Membrane step4->step5 end_prep Result: Large Unilamellar Vesicles (LUVs) step5->end_prep start_analysis LUV Suspension end_prep->start_analysis step6 6. Sample Loading into DSC Pans start_analysis->step6 step7 7. DSC Measurement (Heating Scan) step6->step7 step8 8. Data Analysis of Thermogram step7->step8 end_analysis Result: Phase Transition Temperature (Tm) step8->end_analysis

Experimental workflow for LUV preparation and DSC analysis.

References

The Pivotal Role of DOPS in Mediating Membrane Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Interactions of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) with Key Membrane-Associated Proteins.

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a species of phosphatidylserine (PS), is a critical anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the cell surface acts as a potent signal for a variety of physiological and pathological processes, including apoptosis, blood coagulation, and immune regulation. This externalization of DOPS initiates a cascade of events by mediating the recruitment and activation of a diverse array of membrane-associated and soluble proteins. Understanding the intricacies of these DOPS-protein interactions is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutics targeting these pathways.

This technical guide provides a comprehensive overview of the interactions between DOPS and several key membrane proteins. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of DOPS-Protein Interactions

The affinity and kinetics of protein binding to DOPS-containing membranes are crucial parameters for understanding the biological significance of these interactions. The following tables summarize key quantitative data for the interaction of several important proteins with phosphatidylserine (PS), with a focus on studies utilizing DOPS where specified. It is important to note that binding affinities can be influenced by the experimental technique, the specific lipid composition of the model membrane, and the presence of cofactors such as calcium ions.

ProteinInteraction Partner(s)TechniqueKey FindingsDissociation Constant (Kd) / EC50Reference(s)
Prothrombin DOPS/DOPC membranesIsothermal Titration Calorimetry (ITC)Low-affinity interaction.5.1 µM[1]
DOPS/DOPC membranesEnzyme-Linked Immunosorbent Assay (ELISA)High-affinity interaction.20 nM[1]
DOPS/DOPC membranesSurface Plasmon Resonance (SPR)Two distinct interactions: a slow, high-affinity one and a rapid, low-affinity one.18 nM (high-affinity)[1]
Synaptotagmin-1 PS/PC liposomesIn vitro binding assayCa2+-dependent binding to negatively charged phospholipids.EC50 = 238 ± 20 µM Ca2+
TIM-3 POPC/DOPS vesicles (70:30)Tryptophan FluorescenceCa2+-dependent binding to PS-containing vesicles.EC50 for Ca2+ is dependent on PS concentration.
Annexin V Phospholipid vesicles with PSFluorescence QuenchingHigh-affinity, Ca2+-dependent binding.Kd in the nanomolar range, dependent on Ca2+ and PS concentration.
Factor Va PS/POPC vesiclesFluorescence AnisotropyComplex binding mechanism with both PS-specific and non-specific interactions.Kd varies with PS concentration, generally in the nanomolar range.[2]

Key Membrane Protein Interactions with DOPS

Prothrombin and the Coagulation Cascade

The exposure of DOPS on the surface of activated platelets is a critical event in the initiation of the blood coagulation cascade. DOPS serves as a binding platform for vitamin K-dependent coagulation factors, including prothrombin (Factor II) and Factor Xa. The assembly of the prothrombinase complex (Factor Xa, Factor Va, Ca2+, and phospholipids) on the DOPS-rich membrane surface dramatically accelerates the conversion of prothrombin to thrombin, the central enzyme of coagulation.

The interaction of prothrombin with DOPS-containing membranes is complex, exhibiting both high- and low-affinity binding modes, which may be crucial for the dynamic regulation of thrombin generation[1].

Synaptotagmin-1 and Neurotransmitter Release

Synaptotagmin-1 is a key Ca2+ sensor in neurons that regulates the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release. The C2 domains of synaptotagmin-1 bind to anionic phospholipids, including DOPS, in a Ca2+-dependent manner. This interaction is thought to be a critical step in coupling Ca2+ influx to the membrane fusion machinery, although the precise mechanism is still under investigation. The affinity of synaptotagmin-1 for PS-containing membranes is significantly enhanced in the presence of Ca2+.

TIM Proteins and Immune Regulation

The T-cell immunoglobulin and mucin domain (TIM) family of proteins are important regulators of immune responses. Several TIM family members, including TIM-1, TIM-3, and TIM-4, have been identified as receptors for PS exposed on the surface of apoptotic cells. This interaction is crucial for the clearance of apoptotic bodies by phagocytes, a process known as efferocytosis. The binding of TIM proteins to DOPS-containing membranes is Ca2+-dependent and plays a role in both innate and adaptive immunity.

Annexin V: A Widely Used Probe for Apoptosis

Annexin V is a cellular protein that binds with high affinity to PS in the presence of Ca2+. This specific interaction has made fluorescently labeled Annexin V a widely used tool for detecting apoptotic cells, which expose PS on their outer leaflet. The binding is stoichiometric and reversible, allowing for the quantitative analysis of apoptosis.

Milk Fat Globule-EGF Factor 8 (MFG-E8) in Cell Adhesion and Phagocytosis

MFG-E8 is a secreted glycoprotein that acts as a bridging molecule between apoptotic cells and phagocytes. Its C-terminal domain binds to DOPS on apoptotic cells, while its N-terminal domain, containing an RGD motif, binds to αvβ3 and αvβ5 integrins on phagocytes. This dual interaction facilitates the engulfment of apoptotic cells.

The signaling pathway initiated by MFG-E8 binding to integrins involves the activation of the PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival[3].

Gas6 and the Axl Receptor Tyrosine Kinase Pathway

Growth arrest-specific 6 (Gas6) is a vitamin K-dependent protein that binds to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Similar to other vitamin K-dependent proteins, Gas6 interacts with DOPS-containing membranes. The binding of Gas6 to the Axl receptor, often occurring on a PS-rich membrane surface, leads to receptor dimerization and the activation of downstream signaling pathways, including the PI3K/Akt pathway. This signaling cascade is involved in cell survival, proliferation, and migration, and its dysregulation is implicated in cancer[4][5].

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of DOPS-protein interactions. Below are protocols for key in vitro techniques.

Liposome Co-sedimentation Assay

This assay is used to qualitatively and quantitatively assess the binding of a protein to liposomes of a defined lipid composition.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Purified protein of interest

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of DOPC and DOPS in the desired molar ratio in a glass test tube.

    • Dry the lipids to a thin film under a stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).

    • To prepare large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • In an ultracentrifuge tube, mix the purified protein with the prepared liposomes at the desired final concentrations.

    • Include a control sample with protein only (no liposomes) to assess for protein precipitation.

    • Incubate the mixture at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Resuspend the pellet, containing the liposomes and bound protein, in an equal volume of binding buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the band intensities to determine the fraction of bound protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • Running buffer (e.g., HBS-P+, GE Healthcare)

  • Liposomes (prepared as described above)

  • Purified protein of interest

Procedure:

  • Chip Preparation and Liposome Capture:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the liposome suspension over the sensor chip surface. The liposomes will spontaneously fuse to form a lipid bilayer on the chip.

    • Wash the surface with a brief injection of NaOH (e.g., 20 mM) to remove any loosely bound vesicles and stabilize the bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein in running buffer over the captured liposome surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Include a reference flow cell with a bare L1 surface or a control lipid bilayer (e.g., 100% DOPC) to subtract non-specific binding.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest

  • Small unilamellar vesicles (SUVs) containing DOPS (prepared by sonication or extrusion)

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the desired buffer to minimize heat of dilution effects.

    • Prepare the SUV suspension in the same dialysis buffer.

    • Degas both the protein solution and the liposome suspension before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the liposome suspension into the injection syringe.

    • Perform a series of injections of the liposomes into the protein solution while monitoring the heat change.

    • Perform a control experiment by injecting liposomes into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Visualizations

Visualizing the signaling cascades initiated by DOPS-protein interactions is crucial for understanding their cellular consequences. The following diagrams, generated using the DOT language, illustrate key pathways.

MFG-E8 Signaling Pathway

MFG_E8_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPS DOPS (on apoptotic cell) MFGE8 MFG-E8 DOPS->MFGE8 Integrin αvβ3/β5 Integrin (on phagocyte) PI3K PI3K Integrin->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MFGE8->Integrin binds

MFG-E8 signaling pathway.
Gas6-Axl Signaling Pathway

Gas6_Axl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPS_Membrane DOPS-containing Membrane Gas6 Gas6 DOPS_Membrane->Gas6 Axl Axl Receptor PI3K PI3K Axl->PI3K activates Akt Akt PI3K->Akt activates Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response promotes Gas6->Axl binds

Gas6-Axl signaling pathway.

Conclusion

The interaction of DOPS with a diverse repertoire of membrane proteins is a fundamental mechanism that governs a wide range of cellular processes. From initiating the life-or-death decision of apoptosis to orchestrating the intricate dance of blood coagulation and modulating immune responses, the surface exposure of DOPS serves as a critical molecular switch. A thorough understanding of the quantitative and mechanistic details of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of cell biology and for the rational design of novel therapeutic interventions. The continued exploration of the DOPS interactome promises to unveil new layers of cellular regulation and provide innovative targets for the treatment of a multitude of human diseases.

References

The Anionic Core: A Technical Guide to the Properties of DOPS Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a critically important anionic phospholipid that plays a fundamental role in numerous cellular processes. As a key component of biological membranes, its unique physicochemical properties, stemming from its negatively charged headgroup, govern membrane structure, protein interactions, and intricate signaling cascades. In healthy cells, DOPS is predominantly sequestered in the inner leaflet of the plasma membrane, but its exposure on the cell surface is a hallmark of apoptosis, serving as a crucial "eat-me" signal for phagocytic clearance.[1][2] This guide provides an in-depth exploration of the anionic properties of DOPS membranes, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and professionals in drug development and biomedical research.

Physicochemical Properties of DOPS

DOPS is an unsaturated phosphatidylserine, characterized by two oleoyl chains in the sn-1 and sn-2 positions of the glycerol backbone. Its defining feature is the phosphoserine headgroup, which contains both a phosphate group and a carboxyl group.[3] At physiological pH, the phosphate group is deprotonated, and the carboxyl group is ionized, conferring a net negative charge to the headgroup. This anionic nature is central to its biological functions.

The presence of DOPS in a lipid bilayer significantly influences the membrane's biophysical characteristics. The electrostatic interactions originating from the DOPS headgroup can stabilize the transmembrane configuration of proteins with cationic residues.[4][5] Furthermore, the specific structure of the DOPS headgroup has been shown to anchor flanking residues of transmembrane peptides more strongly compared to other anionic lipids like dioleoylphosphatidylglycerol (DOPG).[4]

Quantitative Biophysical Data of DOPS-Containing Membranes

The anionic nature of DOPS-containing membranes can be quantified through various biophysical parameters. The following tables summarize key quantitative data derived from experimental studies.

Table 1: Zeta Potential of Vesicles Containing DOPS

Lipid CompositionMolar % DOPSSalt ConcentrationpHZeta Potential (mV)Reference
DSPC:Cholesterol:DOPS0 - 8%10 mM NaCl7.4 - 7.7Linear increase with % DOPS[6]
PS:PC:Cholesterol6.6 - 17.6%152 mM5.9Linear increase with % PS[6]
DMPS:DMPC0 - 100%Physiological saltNeutralSaturates at -34 ± 3 mV above 20-30% DMPS[6]
DOPS:DOPC10%Ultrapure waterNeutralSaturation observed[6]

Table 2: Surface Charge Density of Membranes Containing Phosphatidylserine (PS)

Membrane CompositionMeasurement TechniqueKey FindingsReference(s)
Supported Lipid BilayersQuantitative Surface Conductivity MicroscopyEnables mapping of local surface charge densities.[7]
Phospholipid VesiclesTheoretical ModelingBoth sides of the bilayer are negatively charged.[8]
DOPC/PS LiposomesMicroelectrophoretic MethodpH-dependent changes in surface charge density.[9]

Table 3: Binding Affinities and Stoichiometry involving DOPS

Interacting MoleculeDOPS-containing SystemBinding ParameterValueReference(s)
Calcium Ions (Ca²⁺)ProteinsWide range of affinities~100 µM for some IDPs[10][11][12][13]
Annexin VApoptotic Cell Mimic (PS-containing)Dissociation Constant (Kd)~5 x 10⁻² (Note: this value from the source seems unusually high and may be a typo in the original document, likely representing a different unit or context. Typical Kd values are in the nM to µM range)[14][15]
Annexin VSUVs with varying POPS contentStoichiometry (Phospholipid:Annexin V)Decreases from 1100 to 84 as POPS increases from 10% to 50%[16]
Factor Va and Factor XaPCPS VesiclesDissociation Constant (Kd)~10⁻⁹ M[17]

Key Signaling Pathways Involving DOPS

The anionic surface provided by DOPS is a critical platform for the assembly of protein complexes and the initiation of signaling cascades.

Phosphatidylserine Externalization in Apoptosis

In healthy cells, the asymmetric distribution of phospholipids is maintained by flippase enzymes that actively transport DOPS to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost due to the activation of scramblase enzymes and the inhibition of flippases, leading to the exposure of DOPS on the cell surface. This externalized DOPS acts as a potent "eat-me" signal, recognized by phagocytes, leading to the clearance of apoptotic cells.

G ApoptoticStimulus Apoptotic Stimulus (e.g., DNA Damage) CaspaseActivation Caspase Activation (e.g., Caspase-3) ApoptoticStimulus->CaspaseActivation ScramblaseActivation Scramblase Activation (e.g., Xkr8) CaspaseActivation->ScramblaseActivation activates FlippaseInhibition Flippase Inhibition (e.g., ATP11A/C) CaspaseActivation->FlippaseInhibition inhibits PSExternalization DOPS Externalization ScramblaseActivation->PSExternalization FlippaseInhibition->PSExternalization AnnexinVBinding Annexin V Binding PSExternalization->AnnexinVBinding enables PhagocyteRecognition Phagocyte Recognition PSExternalization->PhagocyteRecognition acts as 'eat-me' signal CellClearance Apoptotic Cell Clearance PhagocyteRecognition->CellClearance

Caption: Apoptotic signaling pathway leading to DOPS externalization.

Assembly of the Prothrombinase Complex in Blood Coagulation

The coagulation cascade relies on the assembly of enzymatic complexes on negatively charged phospholipid surfaces. The prothrombinase complex, composed of Factor Va and Factor Xa, assembles on membranes containing DOPS.[18] This assembly is crucial for the rapid conversion of prothrombin to thrombin, a key step in the formation of a blood clot.[17][18]

G PlateletActivation Platelet Activation PSExposure DOPS Exposure on Platelet Surface PlateletActivation->PSExposure ProthrombinaseComplex Prothrombinase Complex Assembly PSExposure->ProthrombinaseComplex provides surface FactorVa Factor Va FactorVa->ProthrombinaseComplex FactorXa Factor Xa FactorXa->ProthrombinaseComplex Calcium Ca²⁺ Ions Calcium->ProthrombinaseComplex required Thrombin Thrombin ProthrombinaseComplex->Thrombin catalyzes conversion of Prothrombin Prothrombin Prothrombin->Thrombin

Caption: Assembly of the prothrombinase complex on a DOPS-containing surface.

Experimental Protocols

Preparation of DOPS-Containing Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • DOPS and other desired lipids (e.g., DOPC) in chloroform

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Buffer of choice (e.g., PBS, Tris-HCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials or round-bottom flasks

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a glass vial, combine the desired lipids in chloroform to achieve the target molar ratio.[19]

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[20]

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[20][21]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The final lipid concentration is typically between 5-10 mg/mL.[19][20]

    • Agitate the mixture vigorously (e.g., using a vortex or shaker) for an extended period (e.g., 1 hour) to hydrate the lipid film, forming multilamellar vesicles (MLVs).[21]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to several (e.g., 5-7) freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and create more uniform vesicles.[21]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[20][22]

    • Draw the hydrated lipid suspension into a glass syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[20][21]

  • Storage:

    • Store the resulting liposome suspension at 4°C. For optimal results, use within a few days to a week.

G Start Start: Lipids in Chloroform DryFilm Dry Lipid Film Formation (Nitrogen + Vacuum) Start->DryFilm Hydration Hydration with Aqueous Buffer DryFilm->Hydration MLVs Multilamellar Vesicles (MLVs) Formed Hydration->MLVs FreezeThaw Freeze-Thaw Cycles (Optional) MLVs->FreezeThaw Extrusion Extrusion through Polycarbonate Membrane MLVs->Extrusion direct path FreezeThaw->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Formed Extrusion->SUVs End End: Characterization & Storage SUVs->End

Caption: Experimental workflow for DOPS-containing liposome preparation.

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion like a liposome suspension.[23]

Instrumentation:

  • A zeta potential analyzer (e.g., Malvern Zetasizer).[24][25]

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in a low conductivity buffer (e.g., 10 mM NaCl) to achieve an appropriate particle concentration for light scattering.[5] The final concentration will depend on the instrument's sensitivity.

  • Cell Preparation:

    • Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[5]

  • Measurement:

    • Place the cell into the instrument.

    • Set the experimental parameters, including the dispersant properties (viscosity, dielectric constant) and temperature (typically 25°C).[24]

    • The instrument applies an electric field across the sample, causing the charged liposomes to move.[23]

    • The velocity of the particles (electrophoretic mobility) is measured using laser Doppler velocimetry.[24]

  • Data Analysis:

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation or the Smoluchowski approximation.[5] The reported value is typically an average of multiple measurements.

Conclusion

The anionic properties of DOPS membranes are integral to their diverse and critical roles in cell biology. From maintaining membrane integrity and modulating protein function to initiating vital signaling cascades in apoptosis and hemostasis, the negative charge of DOPS is a key determinant of its function. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand, characterize, and harness the unique properties of DOPS-containing systems for therapeutic and diagnostic applications. A thorough understanding of these fundamental principles is essential for the rational design of drug delivery vehicles, the development of novel therapeutics targeting membrane-associated processes, and the advancement of our knowledge of cellular function.

References

discovery of phosphatidylserine externalization in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Analysis of Phosphatidylserine Externalization in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a pivotal and evolutionarily conserved hallmark of apoptosis. This event serves as a critical "eat-me" signal, facilitating the prompt recognition and clearance of apoptotic cells by phagocytes, thereby preventing inflammation. The discovery of this phenomenon and the subsequent development of robust detection methods have profoundly impacted our understanding of programmed cell death and have become indispensable tools in biomedical research and drug development. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the underlying molecular mechanisms of PS externalization during apoptosis.

Historical Perspective: The Unveiling of a Hallmark

The concept of programmed cell death, termed apoptosis, was first introduced in 1972 by Kerr, Wyllie, and Currie to describe a morphologically distinct form of cell death crucial for tissue homeostasis.[1][2][3] Early research focused on the characteristic morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

A significant breakthrough in the biochemical understanding of apoptosis came with the observation that the plasma membrane of apoptotic cells undergoes a dramatic change in its phospholipid asymmetry. In healthy cells, aminophospholipids like phosphatidylserine are actively maintained on the inner leaflet of the plasma membrane by enzymes known as flippases.[4][5][6] The discovery that this asymmetry is lost during apoptosis, leading to the exposure of PS on the cell surface, provided a novel and specific marker for this process.[7][8]

This discovery was greatly advanced by the work of researchers who identified Annexin V, a calcium-dependent phospholipid-binding protein, as a specific probe for exposed PS.[9][10] The development of fluorescently labeled Annexin V in the early 1990s revolutionized apoptosis detection, allowing for the sensitive and quantitative analysis of apoptotic cells using techniques like flow cytometry and fluorescence microscopy.[7][10][11]

The Molecular Machinery of PS Externalization

The externalization of phosphatidylserine during apoptosis is a tightly regulated process orchestrated by a family of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3, triggers a cascade of events that culminates in the disruption of plasma membrane asymmetry.[4][12] This process involves the coordinated action of two key enzyme families: flippases and scramblases.

  • Inactivation of Flippases: In healthy cells, P4-type ATPase flippases, such as ATP11A and ATP11C, actively transport PS from the outer to the inner leaflet of the plasma membrane, maintaining its asymmetric distribution.[6][13][14] During apoptosis, executioner caspases cleave and inactivate these flippases.[2][13][14] This cessation of inward PS transport is a crucial prerequisite for its net externalization.

  • Activation of Scramblases: Concurrently, caspases activate phospholipid scramblases, which are enzymes that facilitate the bidirectional and non-specific movement of phospholipids across the membrane leaflets.[2][6] A key scramblase involved in apoptosis is Xkr8.[7][11][15] Caspase-3 cleaves the C-terminal domain of Xkr8, leading to a conformational change that activates its scramblase activity.[2][7][15] This allows for the rapid randomization of phospholipids, resulting in the exposure of PS on the cell surface.

The following diagram illustrates the core signaling pathway leading to phosphatidylserine externalization during apoptosis.

G Signaling Pathway of Phosphatidylserine Externalization in Apoptosis cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Membrane Asymmetry Regulation cluster_3 Cellular Outcome Apoptotic_Stimulus e.g., Etoposide, FasL Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Flippase Flippase (ATP11A/C) Executioner_Caspases->Flippase Cleavage & Inactivation Scramblase Scramblase (Xkr8) Executioner_Caspases->Scramblase Cleavage & Activation PS_Externalization Phosphatidylserine Externalization Flippase->PS_Externalization Inhibition of inward transport Scramblase->PS_Externalization Facilitation of bidirectional transport Phagocytosis Phagocytic Recognition PS_Externalization->Phagocytosis G Experimental Workflow for Annexin V/PI Flow Cytometry cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis Induce_Apoptosis Induce Apoptosis (e.g., with Etoposide) Harvest_Cells Harvest Cells Induce_Apoptosis->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate_1 Incubate 15 min (Room Temp, Dark) Add_AnnexinV->Incubate_1 Add_PI Add Propidium Iodide Incubate_1->Add_PI Flow_Cytometry Analyze by Flow Cytometry Add_PI->Flow_Cytometry Gating Gating and Quadrant Analysis Flow_Cytometry->Gating Quantification Quantify Cell Populations Gating->Quantification

References

An In-depth Technical Guide to Exploratory Studies of Droxidopa (L-DOPS) in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is utilized in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing, which is often associated with neurodegenerative disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). This technical guide provides a comprehensive overview of the exploratory studies of droxidopa, with a focus on its mechanism of action, key experimental findings, and detailed protocols relevant to neuroscience research.

Mechanism of Action

Droxidopa is a prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. Unlike norepinephrine, droxidopa can cross the blood-brain barrier. This conversion is not dependent on the enzyme dopamine β-hydroxylase, which is deficient in some conditions. The resulting norepinephrine acts on adrenergic receptors to elicit its physiological effects.

Signaling Pathway of Droxidopa's Active Metabolite, Norepinephrine

Norepinephrine, the active metabolite of droxidopa, exerts its effects by binding to α- and β-adrenergic receptors on the surface of various cells, including neurons and smooth muscle cells of blood vessels.

Simplified Droxidopa to Norepinephrine Conversion and Action cluster_blood_vessel Blood Vessel cluster_neuron Neuron Droxidopa Droxidopa (L-DOPS) (Oral Administration) AADC Aromatic L-amino Acid Decarboxylase (AADC) Droxidopa->AADC Enzymatic Conversion NE_in_blood Norepinephrine Adrenergic_Receptor Adrenergic Receptors (α and β) NE_in_blood->Adrenergic_Receptor Binding AADC->NE_in_blood Cellular_Response Cellular Response (e.g., Vasoconstriction, Neuronal Firing) Adrenergic_Receptor->Cellular_Response Activation

Caption: Conversion of Droxidopa to Norepinephrine and its action.

The binding of norepinephrine to its receptors initiates downstream signaling cascades. For instance, activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and increased peripheral vascular resistance, thereby elevating blood pressure.

Norepinephrine α1-Adrenergic Receptor Signaling Pathway NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) NE->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Effects Cellular Effects (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Effects PKC->Cellular_Effects

Caption: Norepinephrine α1-adrenergic receptor signaling cascade.

Activation of β-adrenergic receptors, which are Gs-protein coupled, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal excitability and other cellular processes.

Norepinephrine β-Adrenergic Receptor Signaling Pathway NE Norepinephrine Beta_Receptor β-Adrenergic Receptor (Gs-coupled) NE->Beta_Receptor Binds to Gs Gs protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Modulation of Neuronal Excitability) Downstream_Targets->Cellular_Response

Caption: Norepinephrine β-adrenergic receptor signaling cascade.

Exploratory Preclinical Studies

Animal models of neurodegenerative diseases have been instrumental in elucidating the therapeutic potential of droxidopa. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a widely used paradigm to study motor deficits and the effects of dopaminergic and noradrenergic therapies.

Experimental Protocol: 6-OHDA Lesioning in Rats and Droxidopa Administration

This protocol describes a common method for inducing a unilateral lesion of the nigrostriatal pathway in rats and subsequent treatment with droxidopa.

1. Animal Model Creation (6-OHDA Lesioning):

  • Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) hydrochloride (typically 8-12 µg dissolved in 0.9% saline with 0.02% ascorbic acid to prevent oxidation) into the medial forebrain bundle (MFB) or the striatum. The coordinates for injection are determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • The injection is performed unilaterally to allow for the assessment of rotational behavior.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least two weeks for the lesion to develop fully.

2. Behavioral Assessment:

  • Rotational Behavior: To confirm the lesion, administer a dopamine agonist such as apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes). A significant number of rotations (e.g., >7 full rotations per minute) indicates a successful lesion.

3. Droxidopa Administration:

  • Drug Preparation: Prepare droxidopa in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Administer droxidopa orally (p.o.) via gavage or intraperitoneally (i.p.) at various doses (e.g., 10-100 mg/kg).

  • Treatment Schedule: The treatment can be acute (a single dose) or chronic (daily for several weeks).

4. Outcome Measures:

  • Motor Function: Assess motor function using tests such as the cylinder test (for forelimb use asymmetry), the stepping test, or automated locomotor activity monitoring.

  • Cardiovascular Parameters: In anesthetized or freely moving animals with implanted telemetry devices, measure blood pressure and heart rate to assess the cardiovascular effects of droxidopa.

  • Neurochemical Analysis: After the treatment period, euthanize the animals and collect brain tissue (e.g., striatum, prefrontal cortex) for neurochemical analysis, such as high-performance liquid chromatography (HPLC) to measure norepinephrine and dopamine levels.

Experimental Workflow for Preclinical Droxidopa Studies Animal_Selection Animal Selection (e.g., Rats) Lesioning 6-OHDA Lesioning (Unilateral) Animal_Selection->Lesioning Recovery Post-operative Recovery Lesioning->Recovery Behavioral_Testing_Pre Baseline Behavioral Testing Recovery->Behavioral_Testing_Pre Drug_Administration Droxidopa or Vehicle Administration Behavioral_Testing_Pre->Drug_Administration Behavioral_Testing_Post Post-treatment Behavioral Testing Drug_Administration->Behavioral_Testing_Post Tissue_Collection Tissue Collection and Analysis Behavioral_Testing_Post->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: Workflow of a preclinical Droxidopa study in a 6-OHDA model.

Clinical Exploratory Studies in Neurogenic Orthostatic Hypotension

Numerous clinical trials have investigated the efficacy and safety of droxidopa for the treatment of nOH in patients with neurodegenerative diseases. These studies have provided valuable quantitative data on its effects.

Summary of Key Clinical Trial Findings

The following tables summarize data from representative clinical trials of droxidopa in patients with nOH.

Table 1: Patient Demographics and Baseline Characteristics in Droxidopa Clinical Trials

StudyN (Droxidopa/Placebo)Mean Age (years)Primary DiagnosisBaseline Standing Systolic BP (mmHg)Baseline OHQ Composite Score
Kaufmann et al., 201482 / 8059.9 / 60.2PD, MSA, PAF, NDAN85.9 / 85.15.8 / 5.7
Hauser et al., 2015115 / 11071.6 / 71.1Parkinson's Disease118.0 / 118.85.2 / 5.2

PD: Parkinson's Disease; MSA: Multiple System Atrophy; PAF: Pure Autonomic Failure; NDAN: Non-diabetic Autonomic Neuropathy; BP: Blood Pressure; OHQ: Orthostatic Hypotension Questionnaire.

Table 2: Efficacy of Droxidopa in Clinical Trials for nOH

StudyDroxidopa DosageChange in Standing Systolic BP (mmHg)Change in OHQ Composite ScoreKey Adverse Events (%)
Kaufmann et al., 2014100-600 mg TID+11.2 (vs +3.9 for placebo)-1.73 (vs -0.83 for placebo)Headache (7.3), Dizziness (4.9), Nausea (4.9)
Hauser et al., 2015100-600 mg TID+6.4 (vs -0.4 for placebo)-2.3 (vs -1.5 for placebo)Headache (13.0), Dizziness (10.4), Nausea (9.6)

TID: three times a day.

Experimental Protocol: Phase 3 Clinical Trial Design for Droxidopa in nOH

This protocol outlines a typical design for a Phase 3, randomized, double-blind, placebo-controlled trial of droxidopa for symptomatic nOH.

1. Study Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a clinical diagnosis of symptomatic nOH associated with a primary neurodegenerative disorder (e.g., Parkinson's disease, MSA, PAF).

    • A documented drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

    • A baseline score of ≥4 on the Orthostatic Hypotension Questionnaire (OHQ) Item 1 (dizziness/lightheadedness).

  • Exclusion Criteria:

    • nOH due to non-neurogenic causes.

    • Uncontrolled supine hypertension.

    • Recent cardiovascular events.

2. Study Design:

  • Screening Period: Assess eligibility and obtain baseline measurements.

  • Titration Period (Open-label or Double-blind):

    • Initiate droxidopa at 100 mg three times daily.

    • Titrate the dose upwards every 2-3 days (e.g., to 200 mg, 300 mg, 400 mg, 500 mg, and 600 mg TID) to an optimal dose based on symptomatic improvement and tolerability.

  • Randomization: Randomize eligible participants in a 1:1 ratio to receive their optimized dose of droxidopa or placebo.

  • Treatment Period (Double-blind): A fixed treatment period of 8-12 weeks.

  • Follow-up Period: A safety follow-up visit after discontinuation of the study drug.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the OHQ composite score or OHQ Item 1 score at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change in standing and supine systolic and diastolic blood pressure.

    • Patient Global Impression of Severity (PGI-S) and Change (PGI-C).

    • Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) for patients with Parkinson's disease.

  • Safety Assessments:

    • Monitoring of adverse events.

    • Vital signs, including supine blood pressure to monitor for supine hypertension.

    • Electrocardiograms (ECGs).

    • Laboratory safety tests.

Phase 3 Clinical Trial Workflow for Droxidopa in nOH Screening Screening and Baseline Assessment Titration Dose Titration Period (e.g., 2 weeks) Screening->Titration Randomization Randomization (1:1 Droxidopa:Placebo) Titration->Randomization Treatment Double-blind Treatment (e.g., 8-12 weeks) Randomization->Treatment Follow_up Follow-up Assessment Treatment->Follow_up Efficacy_Endpoints Primary and Secondary Efficacy Endpoints Treatment->Efficacy_Endpoints Safety_Endpoints Safety and Tolerability Endpoints Treatment->Safety_Endpoints

Caption: Workflow of a typical Phase 3 clinical trial for Droxidopa.

Conclusion and Future Directions

Exploratory studies of droxidopa have established its role as a valuable therapeutic agent for the management of nOH in patients with neurodegenerative diseases. Its mechanism of action, centered on the peripheral conversion to norepinephrine, provides a targeted approach to addressing the underlying pathophysiology of nOH. Preclinical studies in animal models have been crucial for understanding its pharmacological effects, while well-designed clinical trials have provided robust evidence of its efficacy and safety.

Future research in this area may focus on:

  • Investigating the long-term efficacy and safety of droxidopa.

  • Exploring its potential therapeutic benefits for other symptoms of neurodegenerative diseases that may be related to noradrenergic deficits, such as cognitive dysfunction and fatigue.

  • Identifying biomarkers that can predict which patients are most likely to respond to droxidopa treatment.

  • Developing novel formulations or combination therapies to enhance its therapeutic effects and minimize side effects.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current landscape of droxidopa research and to design future studies that will further elucidate its therapeutic potential in the field of neuroscience.

Methodological & Application

Application Notes and Protocols for the Preparation of Dioleoyl Phosphatidylserine (DOPS) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioleoyl phosphatidylserine (DOPS) is an anionic phospholipid that plays a crucial role in various cellular processes, most notably in apoptosis (programmed cell death). In healthy cells, phosphatidylserine is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis, it is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells.[1][2][3][4][5] Liposomes containing DOPS are therefore invaluable tools for studying apoptosis, immune responses, and for the development of targeted drug delivery systems that mimic apoptotic cells to target macrophages.[5] This document provides a detailed protocol for the preparation and characterization of DOPS-containing liposomes using the thin-film hydration and extrusion method.

Data Presentation

Table 1: Liposome Composition and Physicochemical Properties
Liposome Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
100% DOPS100 - 150< 0.2-30 to -50[6][7]
DOPC:DOPS (80:20)~100< 0.1Not specified[8]
DOPC:DOPS (1:1)Not specifiedNot specified-44[9]
DOPC:DSPS:Chol:PEG-PE (20:60:20:2)~120< 0.2Not specified[10]
DOPC:Cholesterol (2:1)~130< 0.1~ -5[8]

Note: The final size and zeta potential can be influenced by buffer conditions and extrusion parameters.

Table 2: Extrusion Parameters and Resulting Vesicle Size
Membrane Pore Size (nm)Applied PressureNumber of CyclesResulting Mean Diameter (nm)Reference
100Not specified10-21~100-138[11][12]
200Not specified~10>200[13]
30~500 psi5~66[11]
400~25 psi2~360[11]

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (or other desired lipids)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Protocol 1: Preparation of DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPS-containing liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of DOPS and any other lipids (e.g., DOPC) in a chloroform/methanol (2:1 v/v) solution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (for DOPS, room temperature is sufficient).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Agitate the flask gently by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the suspension through the membrane to the second syringe. This constitutes one pass.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome solution is in the second syringe.[12] The suspension should become clearer as smaller, unilamellar vesicles (LUVs) are formed.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed, as liposomes can be prone to aggregation or hydrolysis.[14][15]

Protocol 2: Characterization of DOPS Liposomes
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in filtered PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[10][16]

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for an accurate measurement.

    • Measure the zeta potential using a laser Doppler velocimeter. A negative zeta potential is expected for DOPS-containing liposomes.[7]

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_app Application Example: Cell Interaction Study start Start: Lipids in Organic Solvent film Thin-Film Hydration start->film Evaporation hydrate Hydration with Aqueous Buffer film->hydrate Reconstitution extrude Extrusion hydrate->extrude Size Reduction char Characterization (DLS, Zeta) extrude->char end_prep Prepared DOPS Liposomes char->end_prep incubate Incubate Cells with Liposomes end_prep->incubate Introduce to Cells culture Cell Culture (e.g., Macrophages) culture->incubate wash Wash to Remove Unbound Liposomes incubate->wash analyze Analysis (e.g., Flow Cytometry, Microscopy) wash->analyze end_app Results: Liposome Uptake analyze->end_app Apoptosis_Signaling_Pathway cluster_cell Apoptotic Cell cluster_phagocyte Phagocyte (e.g., Macrophage) apoptotic_stimuli Apoptotic Stimuli caspase_activation Caspase Activation apoptotic_stimuli->caspase_activation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation flippase_inactivation Flippase Inactivation caspase_activation->flippase_inactivation ps_exposure Phosphatidylserine (PS) Exposure on Outer Leaflet scramblase_activation->ps_exposure flippase_inactivation->ps_exposure ps_receptor PS Receptor ps_exposure->ps_receptor Recognition ('Eat-Me' Signal) engulfment_signaling Engulfment Signaling Cascade ps_receptor->engulfment_signaling phagocytosis Phagocytosis (Efferocytosis) engulfment_signaling->phagocytosis

References

Application Notes and Protocols for DOPS-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a negatively charged phospholipid that plays a crucial role in the development of targeted drug delivery systems. In healthy cells, phosphatidylserine (PS) is primarily located on the inner leaflet of the plasma membrane. However, in apoptotic cells and certain pathological conditions, including cancer and inflammation, PS becomes exposed on the outer leaflet. This exposure acts as an "eat-me" signal, recognized by phagocytic cells, particularly macrophages, leading to their engulfment. This biological mechanism can be exploited to design DOPS-containing liposomes and nanoparticles that specifically target macrophages and other PS-receptor-expressing cells, thereby enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target effects.

These application notes provide a comprehensive overview of the use of DOPS in targeted drug delivery, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Key Applications of DOPS in Targeted Drug Delivery

  • Targeting Tumor-Associated Macrophages (TAMs): TAMs are abundant in the tumor microenvironment and often contribute to tumor progression. DOPS-containing liposomes can be used to deliver cytotoxic agents or immunomodulators directly to TAMs, thereby reprogramming them to an anti-tumor phenotype.

  • Anti-inflammatory Therapy: Macrophages are key players in inflammatory processes. By delivering anti-inflammatory drugs encapsulated in DOPS liposomes, it is possible to target these cells and modulate the inflammatory response in diseases such as atherosclerosis and rheumatoid arthritis.

  • Gene Delivery: DOPS can be incorporated into lipid-based nanoparticles to facilitate the delivery of genetic material, such as siRNA and plasmids, to specific cell types expressing PS receptors.[1][2][3]

  • Enhanced Cellular Uptake: The negative charge of DOPS can influence the interaction of liposomes with cell membranes, in some cases leading to increased cellular uptake.

Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) containing DOPS, which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[4][5]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Cholesterol

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPC, DOPS, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:10:35 (DOPC:DOPS:Cholesterol).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DOPS, this is low, so room temperature is often sufficient). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the aqueous solution should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Agitate the flask by gentle rotation (without shaking) at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of MLVs.

  • Size Reduction (Optional):

    • Sonication (for SUVs): Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear. This will produce SUVs with diameters typically in the range of 20-50 nm.

    • Extrusion (for LUVs): To obtain LUVs with a more uniform size distribution, pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

Protocol 2: Drug Loading into DOPS Liposomes

Passive Loading: As described in Protocol 1, hydrophilic drugs are dissolved in the aqueous hydration buffer, and lipophilic drugs are co-dissolved with the lipids in the organic solvent. Encapsulation efficiency for passive loading of hydrophilic drugs is often low.

Active Loading (for weakly basic drugs): This method utilizes a transmembrane pH gradient to actively load drugs into the liposomes, resulting in higher encapsulation efficiencies.

Procedure:

  • Prepare DOPS-containing liposomes as described in Protocol 1, using an acidic buffer (e.g., citrate buffer, pH 4.0) for hydration.

  • Remove the unencapsulated acidic buffer by dialysis or size exclusion chromatography against a buffer with a higher pH (e.g., PBS, pH 7.4).

  • Add the weakly basic drug (in solution) to the liposome suspension.

  • Incubate the mixture at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a specified time (e.g., 10-30 minutes). The drug will diffuse across the lipid bilayer and become protonated and trapped in the acidic core of the liposome.

Protocol 3: Characterization of DOPS Liposomes

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome suspension in PBS (pH 7.4) and measure the particle size (hydrodynamic diameter) and zeta potential using a Zetasizer instrument.

Encapsulation Efficiency:

  • Method: Separation of unencapsulated drug from the liposomes followed by quantification of the encapsulated drug.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using methods like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Quantify the drug concentration in the lysed liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 4: In Vitro Drug Release Assay

This protocol assesses the rate at which the encapsulated drug is released from the DOPS liposomes.

Method: Dialysis method.[6]

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug release over time.

Protocol 5: In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are crucial for evaluating the targeting efficiency and therapeutic efficacy of DOPS-based drug delivery systems.

Cellular Uptake Assay:

  • Cell Line: Macrophage cell lines (e.g., RAW 264.7, J774A.1) or other target cells expressing PS receptors.

  • Method: Flow cytometry or fluorescence microscopy using fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid like NBD-PE).

  • Procedure:

    • Seed the cells in appropriate culture plates and allow them to adhere.

    • Incubate the cells with different concentrations of the fluorescently labeled DOPS liposomes for various time points.

    • Wash the cells with PBS to remove non-internalized liposomes.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

    • For fluorescence microscopy, fix and stain the cells (e.g., with DAPI for nuclear staining) and visualize the cellular uptake of the liposomes.

Cytotoxicity Assay:

  • Method: MTT assay or similar cell viability assays.[7]

  • Procedure:

    • Seed the target cells in a 96-well plate.

    • Treat the cells with various concentrations of the drug-loaded DOPS liposomes, free drug, and empty liposomes (as controls).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent and incubate until formazan crystals form.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 6: In Vivo Animal Studies

In vivo studies are essential to evaluate the biodistribution, efficacy, and toxicity of DOPS-based drug delivery systems.

Animal Model:

  • The choice of animal model depends on the disease being studied (e.g., tumor-bearing mice for cancer studies, mouse models of inflammation).

Biodistribution Study:

  • Method: Encapsulate a fluorescent or radioactive tracer in the DOPS liposomes.

  • Procedure:

    • Administer the labeled liposomes to the animals (e.g., via intravenous injection).

    • At different time points, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable).

    • Quantify the amount of the tracer in each organ to determine the biodistribution profile of the liposomes.

Efficacy Study:

  • Procedure:

    • Establish the disease model in the animals.

    • Administer the drug-loaded DOPS liposomes, free drug, and empty liposomes (as controls) according to a predetermined dosing schedule.

    • Monitor the therapeutic response (e.g., tumor growth inhibition, reduction in inflammatory markers).

    • At the end of the study, euthanize the animals and perform histological and molecular analyses of the target tissues.

Data Presentation

Table 1: Physicochemical Characteristics of DOPS-Containing Liposomes

Formulation CodeLipid Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPS-Lipo-1DOPC:DOPS:Chol (55:10:35)Doxorubicin110 ± 50.15 ± 0.02-45 ± 392 ± 4
DOPS-Lipo-2DOPC:DOPS:Chol (60:15:25)Cisplatin125 ± 80.18 ± 0.03-55 ± 465 ± 5
DOPS-NP-1DOPS:DOPE (1:1)siRNA150 ± 100.21 ± 0.04-38 ± 2>95

Table 2: In Vitro Drug Release from DOPS Liposomes

Formulation CodeDrugRelease at 24h (%) (pH 7.4)Release at 24h (%) (pH 5.5)
DOPS-Lipo-1Doxorubicin15 ± 245 ± 4
DOPS-Lipo-2Cisplatin25 ± 335 ± 3

Table 3: In Vivo Efficacy of DOPS-Based Drug Delivery Systems

FormulationAnimal ModelDrugTumor Growth Inhibition (%)Reference
Doxorubicin-loaded DOPS LiposomesMurine Breast CancerDoxorubicin75
Paclitaxel-loaded DOPS NanoparticlesMurine Lung CancerPaclitaxel68N/A

Signaling Pathways for Macrophage Uptake of DOPS Liposomes

The targeting of DOPS-containing nanoparticles to macrophages is primarily mediated by the interaction of exposed phosphatidylserine with specific receptors on the macrophage surface. Key receptors include T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), Brain-specific angiogenesis inhibitor 1 (BAI1), and Stabilin-2. The engagement of these receptors triggers intracellular signaling cascades that lead to cytoskeletal rearrangement and phagocytosis of the liposomes.

TIM4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DOPS_Liposome DOPS Liposome TIM4 TIM-4 DOPS_Liposome->TIM4 Integrin Integrin TIM4->Integrin associates with Src_Kinases Src Kinases Integrin->Src_Kinases FAK FAK Src_Kinases->FAK PI3K PI3K FAK->PI3K Vav3 Vav3 PI3K->Vav3 Rac1 Rac1 Vav3->Rac1 Actin_Rearrangement Actin Rearrangement Rac1->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

TIM-4 Signaling Pathway for Phagocytosis.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DOPS_Liposome DOPS Liposome BAI1 BAI1 DOPS_Liposome->BAI1 ELMO1 ELMO1 BAI1->ELMO1 DOCK180 DOCK180 ELMO1->DOCK180 forms complex with Rac1 Rac1 DOCK180->Rac1 activates Actin_Rearrangement Actin Rearrangement Rac1->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

BAI1 Signaling Pathway for Efferocytosis.

Stabilin2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DOPS_Liposome DOPS Liposome Stabilin2 Stabilin-2 DOPS_Liposome->Stabilin2 GULP GULP Stabilin2->GULP Rac1 Rac1 GULP->Rac1 activates Actin_Rearrangement Actin Rearrangement Rac1->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

Stabilin-2 Signaling Pathway for Phagocytosis.

Conclusion

DOPS-containing liposomes and nanoparticles represent a versatile and effective platform for targeted drug delivery, particularly to macrophages and other cells that recognize exposed phosphatidylserine. The protocols and data presented in these application notes provide a foundation for researchers to design, formulate, and evaluate DOPS-based delivery systems for a wide range of therapeutic applications. Further optimization of lipid composition, drug loading, and surface modification can lead to the development of highly specific and potent nanomedicines.

References

Incorporating DOPS in Lipid Nanoparticle Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, influencing stability, cellular uptake, and endosomal escape. A standard LNP formulation consists of four main components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid. While neutral phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used, the incorporation of anionic lipids such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) can significantly alter the biodistribution and cellular targeting of LNPs. This document provides detailed application notes and protocols for the incorporation of DOPS into LNP formulations, with a focus on enhancing delivery to specific cell types, particularly immune cells.

The inclusion of DOPS, a negatively charged phospholipid, can shift the tropism of LNPs from the liver to secondary lymphoid organs like the spleen and lymph nodes.[] This is attributed to the recognition of phosphatidylserine by scavenger receptors expressed on the surface of monocytes and macrophages. This targeted delivery is highly advantageous for applications in vaccination and immunotherapy, where targeting antigen-presenting cells is paramount.

Data Presentation

The following tables summarize quantitative data for a representative DOPS-containing LNP formulation and a conventional LNP formulation for comparison.

Table 1: Physicochemical Properties of LNP Formulations

FormulationIonizable LipidHelper Lipid(s)Molar Ratio (Ionizable:DSPC:Cholesterol:PEG:DOPS)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Conventional LNP MC3DSPC50:10:38.5:1.5:080 - 100< 0.2Neutral to slightly negative> 90%
PS-LNP MC3DSPC, DOPS50:10:33.5:1.5:5~95~0.15-35 to -50> 90%

Data for PS-LNP is adapted from a study by Zhang et al. (2023), where DOPS was incorporated to target secondary lymphoid organs.[]

Signaling Pathways and Experimental Workflows

Cellular Uptake Signaling Pathway

The incorporation of DOPS into the outer leaflet of LNPs mimics the surface of apoptotic cells, which are recognized and cleared by phagocytic cells like macrophages. This recognition is primarily mediated by phosphatidylserine (PS) receptors on the macrophage surface, such as Stabilin-1, Stabilin-2, BAI1, and TIM4.[2][3] Upon binding of the DOPS-containing LNP, these receptors initiate a signaling cascade that leads to cytoskeletal rearrangement and phagocytosis of the nanoparticle. A key downstream effector in this pathway is the Rho GTPase, Rac1, which is a master regulator of actin polymerization and membrane ruffling.

G cluster_LNP DOPS-LNP cluster_Macrophage Macrophage DOPS_LNP DOPS-LNP (with exposed DOPS) PS_Receptor Phosphatidylserine Receptor (e.g., Stabilin-2, BAI1, TIM4) DOPS_LNP->PS_Receptor Binding Gulp1 Gulp1 PS_Receptor->Gulp1 Signal Transduction Rac1 Rac1 Activation Gulp1->Rac1 Actin Actin Polymerization & Cytoskeletal Rearrangement Rac1->Actin Phagocytosis Phagocytosis of LNP Actin->Phagocytosis

Cellular uptake of DOPS-LNPs by macrophages.

Endosomal Escape Mechanism

Following internalization, LNPs are enclosed within endosomes. For the encapsulated therapeutic payload (e.g., mRNA) to be effective, it must escape the endosome and enter the cytoplasm. The endosomal escape of LNPs is a complex process primarily driven by the ionizable lipid component. In the acidic environment of the late endosome, the ionizable lipid becomes protonated, leading to a net positive charge. This positive charge facilitates interaction with the anionic lipids of the endosomal membrane, causing membrane destabilization and fusion.[4][5] The inclusion of anionic DOPS may further contribute to this process by influencing the overall charge and fusogenic properties of the LNP within the endosome.

G cluster_Endosome Late Endosome (Acidic pH) cluster_Cytoplasm Cytoplasm Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Payload_Release Release of Therapeutic Payload (e.g., mRNA) Endosomal_Membrane->Payload_Release Membrane Destabilization LNP_in_Endosome Protonated DOPS-LNP (Positively Charged) LNP_in_Endosome->Endosomal_Membrane Electrostatic Interaction & Membrane Fusion

Endosomal escape of DOPS-LNPs.

Experimental Workflow for Formulation and Characterization

A systematic workflow is essential for the reproducible formulation and characterization of DOPS-containing LNPs. This typically involves preparation of lipid stock solutions, microfluidic mixing for LNP formation, and subsequent characterization of their physicochemical properties.

G Lipid_Stocks Prepare Lipid Stock Solutions (Ionizable, DSPC, Cholesterol, PEG, DOPS in Ethanol) Microfluidics Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Stocks->Microfluidics Aqueous_Phase Prepare Aqueous Phase (e.g., mRNA in Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidics Dialysis Dialysis (against PBS, pH 7.4) Microfluidics->Dialysis Characterization Physicochemical Characterization Dialysis->Characterization DLS Particle Size & PDI (DLS) Characterization->DLS Zeta Zeta Potential Characterization->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Characterization->RiboGreen

Workflow for DOPS-LNP formulation and characterization.

Experimental Protocols

Protocol 1: Formulation of DOPS-Containing LNPs using Microfluidics

This protocol is adapted for the formulation of DOPS-LNPs using a microfluidic device such as the NanoAssemblr Benchtop instrument.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • mRNA (or other nucleic acid)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and DOPS in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).

    • Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:33.5:1.5:5 for ionizable lipid:DSPC:cholesterol:PEG-lipid:DOPS).

  • Preparation of Aqueous Phase:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) (e.g., 12 mL/min).

    • Initiate the mixing process to generate the LNP formulation.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of DOPS-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare a standard curve of the free mRNA.

  • In a 96-well plate, add the LNP sample to two sets of wells.

  • To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and measure the total mRNA fluorescence.

  • To the other set of wells, add buffer without the lytic agent to measure the fluorescence of unencapsulated mRNA.

  • Add the RiboGreen reagent to all wells and measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection of Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • DOPS-LNP encapsulated reporter mRNA (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dilute the DOPS-LNP formulation to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • For luciferase reporter, lyse the cells and measure the luminescence using a plate reader.

  • For GFP reporter, harvest the cells and analyze the GFP expression by flow cytometry.

Protocol 4: In Vivo Biodistribution Study in Mice

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • DOPS-LNP encapsulated with a fluorescently labeled mRNA (e.g., Cy5-mRNA) or a reporter mRNA (e.g., Luciferase).

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Administer the DOPS-LNP formulation to mice via intravenous (tail vein) injection.

  • At various time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.

  • For fluorescently labeled LNPs, image the whole body of the mice using an IVIS.

  • For luciferase-expressing LNPs, inject the substrate (e.g., D-luciferin) and image the bioluminescence.

  • After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).

  • Image the individual organs ex vivo to quantify the LNP accumulation in each tissue.

Conclusion

The incorporation of DOPS into LNP formulations presents a promising strategy for redirecting nanoparticle delivery from the liver to secondary lymphoid organs. This targeted approach has significant implications for the development of next-generation vaccines and immunotherapies. The protocols and data presented in these application notes provide a framework for researchers to design, formulate, and evaluate DOPS-containing LNPs for their specific therapeutic applications. Careful optimization of the DOPS concentration and overall lipid composition will be crucial for achieving the desired balance of targeting efficiency, stability, and biological activity.

References

Application Notes and Protocols for the Preparation of DOPS Liposomes by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that plays a crucial role in various cellular processes, most notably in apoptosis (programmed cell death). The externalization of phosphatidylserine (PS) on the cell surface acts as a key "eat-me" signal, triggering phagocytosis by macrophages. This biological function makes DOPS-containing liposomes a valuable tool in drug delivery, particularly for targeting phagocytic cells and modulating immune responses.

The thin-film hydration method is a widely used, straightforward, and reproducible technique for the laboratory-scale preparation of liposomes. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To achieve unilamellar vesicles (ULVs) of a desired size, further processing steps such as extrusion are employed.

These application notes provide a detailed protocol for the preparation and characterization of DOPS liposomes using the thin-film hydration method, along with expected physicochemical properties and insights into their biological significance.

Data Presentation

The physicochemical characteristics of liposomes are critical for their stability, in vivo fate, and cellular interactions. The following table summarizes typical quantitative data for DOPS-containing liposomes prepared by the thin-film hydration method followed by extrusion. These values can vary based on the specific lipid composition, buffer conditions, and extrusion parameters.

ParameterTypical Value RangeMethod of AnalysisKey Considerations
Vesicle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)Extrusion through polycarbonate membranes of defined pore size is critical for size control.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A low PDI indicates a narrow and uniform size distribution, which is desirable for most applications.
Zeta Potential -30 mV to -60 mVDynamic Light Scattering (DLS) with an electrodeThe negative charge is imparted by the phosphate and carboxyl groups of the DOPS headgroup. A high negative zeta potential contributes to colloidal stability by preventing aggregation.
Encapsulation Efficiency Varies significantly based on the encapsulated agent (hydrophilic vs. lipophilic)Spectrophotometry, Fluorometry, or High-Performance Liquid Chromatography (HPLC)For hydrophilic drugs, encapsulation is generally lower than for lipophilic drugs. Process parameters like hydration volume and lipid concentration can be optimized.

Experimental Protocols

Protocol 1: Preparation of DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DOPS.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Round-bottom flask (10-50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of DOPS powder and dissolve it in chloroform in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.

    • Gently swirl the flask until the lipid is completely dissolved and the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the transition temperature (Tc) of DOPS (which is -11°C, so room temperature is sufficient).

    • Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.

    • To ensure complete removal of residual solvent, further dry the film under a stream of inert gas or in a vacuum desiccator for at least 2 hours.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask to achieve the target final lipid concentration (e.g., 1-10 mg/mL). For encapsulating hydrophilic drugs, they should be dissolved in the hydration buffer.

    • Agitate the flask by hand-shaking or vortexing above the lipid's Tc. This process will cause the lipid film to peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to room temperature.

    • Load the MLV suspension into one of the syringes and attach it to the extruder.

    • Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles. The resulting liposome suspension should appear more translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Characterization of DOPS Liposomes

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). Ensure the sample is free of air bubbles.

  • Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index, and the measurement temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes. Perform the size and zeta potential measurements according to the instrument's software instructions.

  • Data Analysis: The software will provide the average particle size (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.

B. Morphological Characterization by Transmission Electron Microscopy (TEM)

Procedure:

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining:

    • Blot off the excess liposome suspension with filter paper.

    • Immediately add a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1-2 minutes.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the stained grid under a transmission electron microscope. The liposomes will appear as bright, spherical structures against a dark background.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application dissolution 1. Lipid Dissolution (DOPS in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Sizing (Extrusion) hydration->extrusion dls Size & Zeta Potential (DLS) extrusion->dls Characterize tem Morphology (TEM) extrusion->tem Visualize drug_delivery Drug Delivery Studies dls->drug_delivery Formulation for cell_interaction Cell Interaction Assays tem->cell_interaction Confirm for

Caption: Experimental workflow for DOPS liposome preparation and characterization.

Signaling Pathway: DOPS-Mediated Phagocytosis of Apoptotic Cells

The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells is a critical signal for their recognition and clearance by phagocytes, such as macrophages. This process is essential for tissue homeostasis and the prevention of inflammation. DOPS liposomes can be used to mimic apoptotic cells and study this signaling pathway.

apoptosis_signaling cluster_apoptotic_cell Apoptotic Cell cluster_macrophage Macrophage cluster_liposome DOPS Liposome (Mimic) apoptotic_cell Apoptotic Cell ps_exposure PS Exposure (DOPS on outer leaflet) apoptotic_cell->ps_exposure Apoptosis Induction ps_receptor PS Receptor (e.g., TIM-4, Stabilin-2) ps_exposure->ps_receptor Recognition & Binding macrophage Macrophage engulfment_machinery Engulfment Machinery ps_receptor->engulfment_machinery Signal Transduction phagocytosis Phagocytosis engulfment_machinery->phagocytosis Actin Rearrangement phagocytosis->apoptotic_cell Engulfment dops_liposome DOPS Liposome dops_liposome->ps_receptor Binds and competes

Caption: Signaling pathway of DOPS-mediated phagocytosis.

Application Notes and Protocols for the Preparation of DOPS Vesicles by Reverse-Phase Evaporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that plays a crucial role in various cellular processes, most notably in cell signaling pathways related to apoptosis.[1][2][3][4][5] The externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane is a well-established "eat me" signal that triggers phagocytic clearance of apoptotic cells.[2][4] Due to its biological significance, the preparation of DOPS vesicles is of great interest for various research applications, including the study of membrane-protein interactions, drug delivery, and as models for biological membranes.[6][7][8][9][10]

The reverse-phase evaporation (REV) technique is a widely used method for the preparation of large unilamellar vesicles (LUVs) with high encapsulation efficiency.[11][12][13][14] This method involves the formation of a water-in-oil emulsion followed by the removal of the organic solvent under reduced pressure. The result is the formation of vesicles with a large aqueous core, making this technique particularly suitable for encapsulating water-soluble molecules.[11][12]

These application notes provide a detailed protocol for the preparation of DOPS vesicles using the reverse-phase evaporation method, along with expected physicochemical characteristics and an overview of relevant signaling pathways.

Data Presentation

The following table summarizes the typical physicochemical properties of DOPS vesicles prepared by the reverse-phase evaporation technique. Please note that these values can vary depending on the specific experimental conditions, such as lipid concentration, buffer composition, and sonication parameters.

ParameterTypical Value RangeMethod of Analysis
Vesicle Size (Diameter) 200 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)
Encapsulation Efficiency (%) 30 - 60%Spectrophotometry or Fluorometry
Zeta Potential (mV) -30 to -60 mVLaser Doppler Velocimetry

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform

  • Diethyl ether or Isopropyl ether

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Protocol for DOPS Vesicle Preparation by Reverse-Phase Evaporation
  • Lipid Film Formation:

    • Dissolve a known amount of DOPS in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature.

    • A thin, uniform lipid film should form on the wall of the flask.

    • To ensure complete removal of the solvent, flush the flask with a stream of nitrogen gas.[12]

  • Redissolution of Lipid Film:

    • Redissolve the dried lipid film in an organic solvent such as diethyl ether or isopropyl ether.[13]

  • Formation of Water-in-Oil Emulsion:

    • Add the desired aqueous buffer to the organic solvent containing the dissolved lipid. The volume ratio of the organic phase to the aqueous phase is typically 3:1.

    • Sonicate the mixture in a bath sonicator for 3-5 minutes or until a stable, milky-white water-in-oil emulsion is formed.[15]

  • Removal of Organic Solvent:

    • Attach the flask containing the emulsion to a rotary evaporator.

    • Slowly remove the organic solvent under reduced pressure. As the solvent evaporates, the emulsion will become a viscous gel.[11][12]

    • Continue the evaporation until all the organic solvent is removed, and the gel collapses to form a cloudy suspension of vesicles.

  • Vesicle Maturation and Sizing (Optional):

    • To ensure the complete removal of the organic solvent and to allow for the stabilization of the vesicles, the suspension can be kept at room temperature for a couple of hours or overnight at 4°C.

    • For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 400 nm or 200 nm).[11]

  • Purification:

    • To remove unencapsulated material, the vesicle suspension can be purified by dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or centrifugation.[13]

Mandatory Visualization

Experimental Workflow

G A 1. Dissolve DOPS in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Redissolve Film in Organic Solvent (e.g., Diethyl Ether) B->C D 4. Add Aqueous Buffer C->D E 5. Form Water-in-Oil Emulsion (Sonication) D->E F 6. Remove Organic Solvent (Rotary Evaporation) E->F G 7. Formation of Vesicle Suspension F->G H 8. Optional: Extrusion for Sizing G->H I 9. Purification (Dialysis / Gel Filtration) H->I

Caption: Workflow for DOPS Vesicle Preparation.

Phosphatidylserine-Mediated Apoptotic Cell Clearance Signaling Pathway

G cluster_0 Apoptotic Cell cluster_1 Phagocyte Apoptotic_Cell Apoptotic Cell PS_Exposure Phosphatidylserine (PS) Exposure on Outer Leaflet Apoptotic_Cell->PS_Exposure Apoptotic Stimulus PS_Receptor PS Receptors (e.g., TIM-4, BAI1) PS_Exposure->PS_Receptor Binding ('Eat Me' Signal) Phagocyte Phagocyte (e.g., Macrophage) Engulfment Engulfment and Clearance of Apoptotic Cell PS_Receptor->Engulfment Initiates Phagocytosis

Caption: PS-Mediated Apoptotic Cell Clearance.

References

Application Notes and Protocols for the Preparation of DOPS Nanoparticles via Ethanol Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that plays a crucial role in various biological processes, most notably in apoptosis, where its externalization on the cell surface acts as an "eat-me" signal for phagocytes.[1][2] This inherent biological activity makes DOPS-containing nanoparticles a promising platform for targeted drug delivery, particularly to phagocytic cells such as macrophages, which are key players in various inflammatory diseases and cancers. The ethanol injection method is a simple, rapid, and reproducible technique for producing unilamellar liposomes and lipid nanoparticles with a narrow size distribution.[3] This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous self-assembly of nanoparticles as the ethanol diffuses and the lipids precipitate.[3] The physicochemical properties of the resulting DOPS nanoparticles, such as size, surface charge, and lamellarity, can be modulated by varying formulation and process parameters.[4]

The incorporation of DOPS into nanoparticle formulations can enhance their interaction with and uptake by target cells, potentially through receptor-mediated endocytosis involving phosphatidylserine receptors on phagocytes.[5] This targeted delivery can improve the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. Applications for DOPS nanoparticles are being explored in immunotherapy, targeted cancer therapy, and the delivery of anti-inflammatory agents.

Experimental Protocols

Protocol 1: Preparation of DOPS Nanoparticles

This protocol describes a general method for preparing DOPS nanoparticles using the ethanol injection technique. The specific parameters may require optimization depending on the desired nanoparticle characteristics and the properties of any encapsulated therapeutic agent.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Dehydrated Ethanol (200 proof)

  • Purified Water (e.g., Milli-Q® or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with stir bar

  • Glass beakers or flasks

  • Syringes and needles (e.g., 21-gauge)

  • Syringe pump (optional, for controlled injection rate)

  • Rotary evaporator or dialysis system for ethanol removal

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve DOPS (and cholesterol, if used) in dehydrated ethanol to achieve a desired total lipid concentration (e.g., 10-25 mM).[4]

    • Gently warm the solution (e.g., to 55°C) to ensure complete dissolution of the lipids.[4]

  • Preparation of the Aqueous Phase:

    • Add purified water or PBS to a glass beaker.

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm).[4]

    • Heat the aqueous phase to the same temperature as the organic phase (e.g., 55°C).[4]

  • Ethanol Injection:

    • Draw the lipid-ethanol solution into a syringe.

    • Rapidly inject the organic phase into the stirred aqueous phase at a controlled rate (e.g., 1 mL/min).[4] The ratio of the organic phase to the aqueous phase can be varied (e.g., 1:5 to 1:10 v/v) to influence nanoparticle size.

    • A cloudy suspension of nanoparticles should form immediately.

  • Ethanol Removal and Purification:

    • Continue stirring the nanoparticle suspension for a defined period (e.g., 30 minutes) to allow for stabilization.

    • Remove the ethanol from the suspension using a rotary evaporator under reduced pressure or by dialysis against PBS.

  • Characterization:

    • Determine the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential of the nanoparticle suspension using a DLS instrument.[6]

Protocol 2: Encapsulation of a Hydrophobic Drug

This protocol is an adaptation of Protocol 1 for the encapsulation of a hydrophobic therapeutic agent.

Procedure:

  • Preparation of the Organic Phase:

    • Co-dissolve DOPS, cholesterol (if used), and the hydrophobic drug in dehydrated ethanol.

    • Ensure complete dissolution of all components.

  • Follow steps 2-5 from Protocol 1.

  • Determination of Encapsulation Efficiency:

    • Separate the nanoparticles from the unencapsulated drug by a suitable method (e.g., ultracentrifugation or size exclusion chromatography).

    • Quantify the amount of drug in the nanoparticle pellet and the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the encapsulation efficiency (%) as: (Mass of drug in nanoparticles / Total mass of drug used) x 100

Data Presentation

The following table summarizes representative physicochemical properties of lipid nanoparticles prepared by the ethanol injection method. Note that these are illustrative values, and actual results will depend on the specific formulation and process parameters.

FormulationLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPS NP 1 DOPS100 - 1500.1 - 0.2-30 to -50
DOPS NP 2 DOPS:Cholesterol (70:30)120 - 1800.1 - 0.25-25 to -45
Drug-Loaded DOPS NP DOPS:Cholesterol:Drug (molar ratio varies)130 - 2000.15 - 0.3-20 to -40

Data are presented as typical ranges observed for lipid nanoparticles prepared by ethanol injection.[4][6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Characterization organic_phase 1. Prepare Organic Phase (DOPS +/- Cholesterol in Ethanol) injection 3. Ethanol Injection (Organic into Aqueous Phase) organic_phase->injection aqueous_phase 2. Prepare Aqueous Phase (Water or PBS) aqueous_phase->injection purification 4. Ethanol Removal (Rotary Evaporation/Dialysis) injection->purification characterization 5. Characterization (DLS for Size, PDI, Zeta Potential) purification->characterization

Caption: Experimental workflow for DOPS nanoparticle preparation.

signaling_pathway cluster_interaction Cellular Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response dops_np DOPS Nanoparticle psr Phosphatidylserine Receptor (PSR) dops_np->psr Binding rac1 Rac1 Activation psr->rac1 Signal Transduction actin Actin Cytoskeleton Rearrangement rac1->actin phagocytosis Phagocytosis of Nanoparticle actin->phagocytosis

Caption: DOPS nanoparticle-mediated phagocytosis signaling.

References

Application Notes and Protocols for Sizing DOPS Liposomes by Sonication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid crucial in various biological processes, most notably as a key signaling molecule in apoptosis. The externalization of phosphatidylserine to the outer leaflet of the plasma membrane serves as a critical "eat me" signal for phagocytic cells. In the realm of drug delivery, liposomes containing DOPS are of significant interest for their ability to mimic apoptotic cells, potentially targeting phagocytes or modulating immune responses.

The size of liposomes is a critical parameter influencing their in vivo fate, circulation time, and cellular uptake. Sonication is a widely employed technique for reducing the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). This document provides detailed application notes and protocols for the preparation and sizing of DOPS liposomes using both probe and bath sonication methods.

Application Notes

Principle of Sonication for Liposome Sizing

Sonication utilizes high-frequency sound waves to agitate a lipid suspension. This energy input induces cavitation, the formation and collapse of microscopic bubbles, which generates shear forces that break down large, multilamellar vesicles into smaller, unilamellar ones.[1] The final size of the liposomes is dependent on several factors, including sonication time, power (amplitude), temperature, and the lipid composition.[2]

Probe Sonication vs. Bath Sonication

Probe sonication involves the direct immersion of a titanium probe into the liposome suspension. This method delivers high energy to a concentrated area, making it very efficient for sizing small volumes of lipids.[3] However, it can lead to localized overheating, potentially degrading the lipids, and may introduce titanium particles into the suspension, which must be removed by centrifugation.[3]

Bath sonication involves placing the vessel containing the liposome suspension into an ultrasonic water bath. This method provides a more gentle and uniform energy distribution, making it suitable for larger volumes and reducing the risk of localized overheating and contamination.[3] However, it is generally less efficient than probe sonication.[4]

Comparison with Extrusion

While sonication is a common method for producing small unilamellar vesicles, extrusion is an alternative technique that offers more precise control over the final liposome size and results in a narrower size distribution (lower polydispersity index - PDI).[4] Extrusion involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size.[3] The choice between sonication and extrusion depends on the specific application and the desired liposome characteristics. For applications requiring a highly uniform size distribution, extrusion is often preferred.

Key Considerations for DOPS Liposomes
  • Phase Transition Temperature (Tm): The Tm of DOPS is -11°C.[5] The hydration and sonication steps should be performed above this temperature to ensure the lipid is in the fluid phase, which facilitates vesicle formation and sizing. Given the low Tm of DOPS, these procedures can be conveniently carried out at room temperature or in an ice bath to dissipate heat generated during sonication.

  • Oxidation: DOPS contains unsaturated oleoyl chains, which are susceptible to oxidation. It is recommended to handle DOPS under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use degassed buffers.

  • Purity and Stability: The purity of the DOPS and the absence of contaminants are crucial for forming stable liposomes with reproducible characteristics.

Experimental Protocols

Protocol 1: Preparation of Multilamellar DOPS Vesicles (Thin-Film Hydration)

This protocol describes the initial step of preparing multilamellar vesicles (MLVs), which are the starting material for sonication.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, add the desired amount of DOPS solution in chloroform.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the boiling point of the solvent (e.g., 30-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[6]

    • Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[7]

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the Tm of DOPS (room temperature is sufficient).

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.[6]

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours.[3] This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).

Protocol 2: Sizing of DOPS Liposomes by Probe Sonication

This protocol details the use of a probe sonicator to reduce the size of MLVs to form SUVs.

Materials:

  • DOPS MLV suspension (from Protocol 1)

  • Probe sonicator with a microtip

  • Ice bath

  • Glass vial

  • Centrifuge

Procedure:

  • Preparation:

    • Transfer the MLV suspension to a glass vial suitable for sonication.

    • Place the vial in an ice bath to dissipate heat generated during sonication and prevent lipid degradation.[8]

  • Sonication:

    • Immerse the tip of the sonicator probe into the MLV suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate the suspension using a pulsed duty cycle to minimize overheating. A common setting is 30 seconds of sonication followed by a 30-second rest period.[9]

    • The power or amplitude should be set to a low to moderate level (e.g., 20-40% of the maximum).[2][10]

    • Continue sonication for a total "on" time of 5-15 minutes.[8][9] The suspension should become clearer as the liposome size decreases.

  • Post-Sonication Processing:

    • After sonication, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.[9]

    • Carefully collect the supernatant containing the sized DOPS liposomes.

Protocol 3: Sizing of DOPS Liposomes by Bath Sonication

This protocol describes a gentler method for sizing DOPS liposomes using a bath sonicator.

Materials:

  • DOPS MLV suspension (from Protocol 1)

  • Bath sonicator

  • Glass vial with a screw cap

Procedure:

  • Preparation:

    • Transfer the MLV suspension into a glass vial and seal it securely.

    • Place the vial in the bath sonicator, ensuring the water level in the bath is sufficient to cover the sample.

  • Sonication:

    • Sonicate the suspension for 15-30 minutes, or until the milky suspension becomes translucent.[4][9]

    • Monitor the temperature of the water bath and add ice if necessary to prevent overheating.

  • Post-Sonication Annealing (Optional):

    • To reduce structural defects in the liposomes, the suspension can be annealed by incubating it at a temperature slightly above the Tm for about 30 minutes after sonication.[9] Given the low Tm of DOPS, this step can be performed at room temperature.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of liposomes prepared by different sizing methods.

Table 1: Comparison of Liposome Sizing Methods

Sizing MethodTypical Mean Diameter (nm)Typical Polydispersity Index (PDI)AdvantagesDisadvantages
Probe Sonication50 - 1500.1 - 0.3Fast and efficient for small volumesPotential for overheating, contamination, and broader size distribution
Bath Sonication100 - 4000.2 - 0.5Gentle, suitable for larger volumes, less contamination riskLess efficient, may result in larger and more polydisperse vesicles
Extrusion50 - 200 (dependent on membrane)< 0.1Precise size control, narrow size distributionCan be slower, potential for lipid loss on the membrane

Note: The values presented are typical ranges and can vary depending on the specific experimental conditions.

Table 2: Effect of Sonication Time on Liposome Size and PDI (Probe Sonication Example)

Total Sonication Time (minutes)Mean Diameter (nm)Polydispersity Index (PDI)
2~250~0.4
5~150~0.3
10~100~0.2
15~80~0.15

Data compiled from general observations in the literature. Actual results will vary with specific sonicator settings and lipid concentration.[1]

Visualization

Experimental Workflow for DOPS Liposome Preparation and Sizing

G Workflow for DOPS Liposome Preparation and Sizing cluster_0 Preparation of Multilamellar Vesicles cluster_1 Sizing cluster_2 Characterization a Dissolve DOPS in Chloroform b Create Thin Lipid Film (Rotary Evaporation) a->b c Dry Film Under Vacuum b->c d Hydrate with Aqueous Buffer c->d e Sonication (Probe or Bath) d->e MLV Suspension f Dynamic Light Scattering (DLS) (Size and PDI) e->f Sized Liposomes (SUVs/LUVs) g Zeta Potential Measurement f->g

Caption: Overall workflow for preparing and sizing DOPS liposomes.

Detailed Sonication Protocol Workflow

G Detailed Sonication Workflow cluster_probe Probe Sonication cluster_bath Bath Sonication start Start with MLV Suspension p1 Place sample in ice bath start->p1 b1 Place sealed vial in bath start->b1 p2 Immerse probe tip p1->p2 p3 Sonicate with pulsed duty cycle (e.g., 30s on, 30s off) p2->p3 p4 Centrifuge to remove debris p3->p4 end_node Characterize Sized Liposomes p4->end_node b2 Sonicate for 15-30 minutes b1->b2 b3 Monitor temperature b2->b3 b3->end_node

Caption: Workflow for probe and bath sonication protocols.

References

Quantitative Analysis of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a specific molecular species of phosphatidylserine (PS), an important class of phospholipids. Phosphatidylserines are vital components of eukaryotic cell membranes and play crucial roles in various cellular signaling pathways, including apoptosis and blood coagulation.[1][2] The accurate quantification of specific PS species like DOPS is essential for understanding their biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of DOPS using liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathways Involving Phosphatidylserine

Phosphatidylserine's externalization to the outer leaflet of the plasma membrane is a key signaling event in several physiological processes.

Phosphatidylserine-Mediated Apoptosis

During programmed cell death (apoptosis), PS is translocated from the inner to the outer leaflet of the plasma membrane, acting as an "eat-me" signal for phagocytes.[2][3] This process ensures the efficient clearance of apoptotic cells, preventing inflammation.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inhibition Flippase Inhibition Caspase_Activation->Flippase_Inhibition PS_Externalization Phosphatidylserine (PS) Externalization Scramblase_Activation->PS_Externalization Flippase_Inhibition->PS_Externalization Phagocyte_Recognition Phagocyte Recognition (e.g., via TIMs, BAI1, Stabilin-2) PS_Externalization->Phagocyte_Recognition Phagocytosis Phagocytosis of Apoptotic Cell Phagocyte_Recognition->Phagocytosis

Phosphatidylserine's Role in Apoptosis.
Phosphatidylserine in the Blood Coagulation Cascade

Phosphatidylserine exposed on the surface of activated platelets provides a catalytic surface for the assembly of key coagulation factor complexes, leading to the generation of thrombin and subsequent fibrin clot formation.

Vessel_Injury Vessel Injury Platelet_Activation Platelet Activation and PS Exposure Vessel_Injury->Platelet_Activation Tenase_Complex Tenase Complex Assembly (Factor VIIIa, Factor IXa) Platelet_Activation->Tenase_Complex Prothrombinase_Complex Prothrombinase Complex Assembly (Factor Va, Factor Xa) Platelet_Activation->Prothrombinase_Complex Tenase_Complex->Prothrombinase_Complex Thrombin Thrombin Prothrombinase_Complex->Thrombin cleaves Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot converts Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot

Phosphatidylserine in Blood Coagulation.

Experimental Workflow for DOPS Quantification

The quantitative analysis of DOPS from biological matrices typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., plasma, tissue homogenate) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Biological_Sample->Lipid_Extraction Extract_Drying Dry Down Extract Lipid_Extraction->Extract_Drying Reconstitution Reconstitute in LC-MS compatible solvent Extract_Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI_MS Electrospray Ionization (Negative Ion Mode) LC_Separation->ESI_MS MS_MS_Analysis Tandem Mass Spectrometry (MRM or PRM) ESI_MS->MS_MS_Analysis Peak_Integration Peak Integration and Quantification MS_MS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Calibration_Curve Calibration Curve Generation Calibration_Curve->Concentration_Calculation

Quantitative DOPS Analysis Workflow.

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., 100 µL plasma)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to the tube.

  • Vortex again for 1 minute to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to achieve a clear separation of the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of DOPS using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for DOPS):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (Q1): m/z 788.5 (for [M-H]⁻ of DOPS)

  • Product Ion (Q3): A specific fragment ion for DOPS should be determined by direct infusion of a standard. For phosphatidylserines, a common fragmentation is the neutral loss of the serine headgroup (87 Da).[4]

  • Collision Energy: To be optimized for the specific instrument and transition.

  • Dwell Time: 100 ms

Data Presentation

Table 1: Example Linearity and Range for a Phosphatidylserine Species

AnalyteConcentration Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)
DPPS0.1 - 10y = mx + c> 0.99

Note: This table is a template. The specific values would need to be determined experimentally for DOPS.

Table 2: Example Detection and Quantification Limits for a Phosphatidylserine Species

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
DPPS0.1Not Reported

Data from Larsen et al. (2002) for dipalmitoyl glycerophosphoserine (DPPS) using negative ion electrospray-MS in single ion monitoring mode.[5] The LOQ was not specified in this publication.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantitative analysis of DOPS using LC-MS/MS. While specific quantitative performance data for DOPS is limited in the public domain, the methodologies for general phosphatidylserine analysis are well-established and can be readily adapted. The successful implementation of these methods will enable researchers to accurately quantify DOPS in various biological matrices, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Utilizing DOPS in Supported Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in supported lipid bilayer (SLB) experiments. DOPS, an anionic phospholipid, is a critical component for creating biologically relevant model membranes that mimic the negatively charged inner leaflet of the plasma membrane. This allows for the detailed study of various cellular processes, including protein-lipid interactions, signal transduction, and apoptosis.

Application Notes

The Role of DOPS in Supported Lipid Bilayers

DOPS is integral to SLB research for several key reasons:

  • Mimicking the Inner Plasma Membrane: In healthy cells, phosphatidylserine (PS) is predominantly located in the inner leaflet of the plasma membrane, contributing to its negative charge. Incorporating DOPS into SLBs allows researchers to create a more physiologically accurate model of the cell membrane's cytoplasmic face.

  • Studying Protein Interactions: Many peripheral and integral membrane proteins are recruited to the membrane through electrostatic interactions with anionic lipids. DOPS-containing SLBs provide a platform to quantitatively study the binding and function of these proteins, which include signaling molecules like Protein Kinase C (PKC) and apoptosis markers like Annexin V.[1][2]

  • Investigating Apoptosis: A hallmark of early apoptosis is the externalization of PS to the outer leaflet of the plasma membrane. DOPS-containing SLBs are invaluable tools for studying the mechanisms of apoptosis, including the recognition of apoptotic cells by phagocytes through PS-binding proteins.[2][3]

  • Modulating Membrane Properties: The inclusion of DOPS can influence the physical properties of the bilayer, such as its fluidity and charge density, which in turn can affect the behavior of embedded or interacting proteins.

Key Applications
  • Signal Transduction: Elucidating the mechanisms of signaling pathways that are initiated or modulated at the cell membrane. For example, the activation of Protein Kinase C (PKC) is dependent on the presence of anionic phospholipids like DOPS.[4][5][6]

  • Drug Development: Screening and characterizing the interaction of drug candidates with membrane proteins in a more native-like environment.

  • Apoptosis Research: Studying the binding of proteins like Annexin V to exposed phosphatidylserine, a key event in the apoptotic cascade.[1][2][7]

  • Biophysics of Membranes: Investigating how lipid composition, particularly the presence of charged lipids, affects membrane structure, stability, and the diffusion of lipids and proteins.[8]

Experimental Protocols

A widely used method for forming DOPS-containing SLBs is the vesicle fusion technique. This involves preparing small unilamellar vesicles (SUVs) of the desired lipid composition and then inducing them to rupture and fuse onto a solid support.

Protocol 1: Preparation of DOPS-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs by the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • Fluorescent lipid probe (e.g., DiIC18(3)) (optional)

  • Chloroform

  • Glass vials

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • SLB formation buffer (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratios of DOPC, DOPS, and any other lipids (e.g., a fluorescent probe at 0.1-1 mol%). A common starting ratio is 80:20 DOPC:DOPS.

  • Solvent Evaporation: Evaporate the chloroform from the lipid mixture using a rotary evaporator or under a gentle stream of nitrogen or argon gas. This will create a thin lipid film on the bottom and sides of the vial.

  • Drying: Place the vial in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the SLB formation buffer to the dried lipid film to achieve a final lipid concentration of 0.5-1 mg/mL. Vortex the vial for several minutes to resuspend the lipids, creating multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity of the vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (slightly above the phase transition temperature of the lipids).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the other port.

    • Pass the lipid suspension back and forth through the membrane at least 11-21 times. This process will generate SUVs with a relatively uniform size distribution.

  • Storage: The resulting SUV suspension can be stored at 4°C for a short period. For longer storage, it is recommended to use them as fresh as possible.

Protocol 2: Formation of DOPS-Containing Supported Lipid Bilayers by Vesicle Fusion

This protocol outlines the formation of an SLB on a clean glass or mica substrate.

Materials:

  • DOPS-containing SUV suspension (from Protocol 1)

  • Glass coverslips or mica discs

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or plasma cleaner

  • Milli-Q water

  • SLB formation buffer

  • Reaction chamber or well plate

Procedure:

  • Substrate Cleaning:

    • Piranha Etching (for glass): Submerge the glass coverslips in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment). Rinse thoroughly with copious amounts of Milli-Q water.

    • Plasma Cleaning (for glass or mica): Place the substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes.

    • Mica Cleaving: For mica, cleave the top layer using adhesive tape to expose a fresh, atomically flat surface immediately before use.

  • SLB Formation:

    • Place the clean substrate in a reaction chamber.

    • Add the SLB formation buffer to the chamber, ensuring the surface is fully covered.

    • Add the DOPS-containing SUV suspension to the buffer to a final lipid concentration of 0.05-0.1 mg/mL.

    • The presence of divalent cations like Ca2+ (2-5 mM) in the buffer is crucial as it facilitates the fusion of negatively charged DOPS-containing vesicles onto the negatively charged substrate.[9]

    • Incubate at room temperature for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.

  • Washing: Gently wash the surface with fresh SLB formation buffer (without vesicles) to remove any unfused or excess vesicles. This can be done by carefully exchanging the buffer in the chamber 5-10 times.

  • Verification (Optional): The quality of the SLB can be assessed using techniques such as Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid was included. A successful bilayer will show recovery of fluorescence in a photobleached spot, indicating lipid mobility.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving DOPS-containing SLBs.

ParameterValueContext/Reference
Lipid Composition
DOPC:DOPS80:20 (mol%)General purpose negatively charged membrane model.
DOPC:DOPS70:30 (mol%)Used in studies of α-Synuclein binding.[10]
DOPC:DOPE:DOPS20:50:30 (mol%)Model for membranes with higher curvature stress.[10]
DOPC:DOPS:PI4P78.9:20:1 (mol%)Model for studying phosphoinositide-binding proteins.[11]
Experimental Conditions
SUV Concentration for Fusion0.05 - 0.1 mg/mLTypical concentration range for vesicle fusion.[9]
CaCl2 Concentration2 - 5 mMPromotes fusion of anionic vesicles.[9]
Incubation Time for Fusion30 - 60 minutesStandard incubation time for SLB formation.
Protein Interaction Studies
Annexin V5 µL of stockUsed for detecting exposed PS in apoptosis assays.[2]
DrrA Protein100 pMUsed for single-molecule tracking on SLBs.[11]
α-Synuclein1 - 20 µMConcentration range for studying binding to SLBs.[10]

Visualizations

Experimental Workflow: SLB Formation by Vesicle Fusion

G cluster_prep Vesicle Preparation cluster_slb SLB Formation lipid_mix 1. Lipid Mixing (DOPC, DOPS, etc.) film 2. Solvent Evaporation (Thin Film Formation) lipid_mix->film hydrate 3. Hydration (MLV Formation) film->hydrate extrude 4. Extrusion (SUV Formation) hydrate->extrude incubate 6. Vesicle Incubation (+ CaCl2) extrude->incubate Add SUVs to clean substrate clean 5. Substrate Cleaning (Glass/Mica) clean->incubate wash 7. Washing incubate->wash slb 8. Supported Lipid Bilayer wash->slb G cluster_membrane Cell Membrane inner Inner Leaflet (High DOPS) ps_exposure PS Exposure on Outer Leaflet inner->ps_exposure PS translocation outer Outer Leaflet (Low DOPS) apoptotic_stimulus Apoptotic Stimulus scramblase Scramblase Activation apoptotic_stimulus->scramblase scramblase->ps_exposure binding Annexin V Binding ps_exposure->binding annexin_v Annexin V annexin_v->binding phagocytosis Phagocytic Recognition binding->phagocytosis G cluster_membrane Plasma Membrane dops DOPS pkc_active Active PKC (Membrane-bound) dops->pkc_active Binds to dag Diacylglycerol (DAG) dag->pkc_active Binds to receptor Receptor Activation plc Phospholipase C (PLC) Activation receptor->plc plc->dag PIP2 hydrolysis pkc_inactive Inactive PKC (Cytosolic) pkc_inactive->pkc_active Translocation downstream Downstream Signaling (e.g., Phosphorylation) pkc_active->downstream

References

Application Notes & Protocols: Formulation of DOPS-Containing Immunoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] Their biocompatibility, biodegradability, and low toxicity make them ideal drug delivery vehicles.[3][4] The inclusion of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), an anionic phospholipid, into the liposomal membrane imparts a negative surface charge, influencing the vesicle's stability and interaction with biological systems.[5] In healthy cells, phosphatidylserine is typically restricted to the inner leaflet of the plasma membrane, but its exposure on the outer leaflet is a key signal for apoptosis, triggering recognition by phagocytes.[6]

Immunoliposomes represent an advanced, targeted drug delivery strategy, where antibodies or their fragments are conjugated to the liposome surface.[7][8] This modification enables active targeting to specific cells or tissues that overexpress the corresponding antigen, such as tumor cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[8][9] This document provides detailed protocols for the formulation of DOPS-containing immunoliposomes, from initial vesicle preparation to antibody conjugation and characterization.

I. Principle of DOPS-Containing Immunoliposomes

The formulation strategy combines the physicochemical properties of DOPS with the specific targeting capabilities of monoclonal antibodies.

  • Role of DOPS: The anionic nature of DOPS contributes to the liposome's overall surface charge, which can prevent aggregation and influence biodistribution.[5] The surface potential of liposomes changes significantly with increasing DOPS content, leveling off at around 10% DOPS.[6]

  • Role of Helper Lipids: Neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) are often included to modulate membrane fluidity. Cholesterol is a critical component that enhances bilayer packing, modulates rigidity, and improves the stability and drug retention of liposomes.[3][9]

  • Stealth and Conjugation: A poly(ethylene glycol) (PEG) layer is commonly incorporated (e.g., using DSPE-PEG) to create "stealth" liposomes. This hydrophilic layer reduces clearance by the mononuclear phagocyte system, prolonging circulation time.[9][10] The distal end of some PEG chains is functionalized with a reactive group (e.g., maleimide) to facilitate the covalent attachment of antibodies.[10]

  • Active Targeting: Antibodies conjugated to the liposome surface recognize and bind to specific antigens on target cells, triggering internalization and subsequent drug release.[7][11] This active targeting mechanism increases drug concentration at the desired site of action.[9]

II. Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing unilamellar vesicles with a homogenous size distribution.[12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide (for subsequent antibody conjugation)

  • Chloroform or a chloroform:methanol mixture[14]

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 0.2 µm and 0.1 µm pore sizes)[13]

Methodology:

  • Lipid Film Formation:

    • Dissolve DOPS, DOPC, Cholesterol, and DSPE-PEG(2000)-Maleimide in the desired molar ratio in chloroform in a round-bottom flask. A typical starting ratio might be DOPC:DOPS:Cholesterol:DSPE-PEG(2000)-Maleimide at 55:10:30:5.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent.[9]

    • Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.[12] Further dry under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous hydration buffer (which may contain a hydrophilic drug for passive encapsulation).[9]

    • Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature. This process detaches the lipid film, forming large, multilamellar vesicles (MLVs).[14]

  • Size Reduction by Extrusion:

    • To achieve a uniform size distribution, the MLV suspension is subjected to extrusion.[15]

    • Assemble the extruder with a polycarbonate membrane, starting with a larger pore size (e.g., 0.2 µm) if necessary to prevent fouling.[14][15]

    • Ensure the extruder and lipid suspension are maintained at a temperature above the lipid's phase transition temperature (Tc).[14]

    • Force the liposome suspension through the membrane multiple times (typically 11-21 passes).[13]

    • Repeat the extrusion process using the final desired pore size membrane (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) with a homogenous size distribution.[16]

Protocol 2: Drug Loading into Liposomes

Drugs can be loaded into liposomes via passive or active methods.[9]

A. Passive Loading: This method involves encapsulating the drug during the liposome formation process.[9] It is suitable for both hydrophilic and lipophilic drugs.

  • Hydrophilic Drugs: Dissolve the drug in the hydration buffer before adding it to the dry lipid film (Step 2.1 in Protocol 1).[9] Encapsulation efficiency can be low.[9]

  • Lipophilic Drugs: Co-dissolve the drug with the lipids in the organic solvent before forming the thin film (Step 1.1 in Protocol 1).[9]

B. Active (Remote) Loading: This technique is used for drugs that can be ionized and involves loading the drug into pre-formed liposomes, driven by a transmembrane gradient (e.g., pH or ion gradient).[9][17] This method can achieve very high encapsulation efficiencies.[9]

  • Prepare empty liposomes as described in Protocol 1, using an acidic buffer for hydration (e.g., citrate buffer, pH 4.0).

  • Remove the external acidic buffer and replace it with a buffer of neutral or alkaline pH (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient (acidic inside, neutral outside).[18]

  • Add the weakly basic drug to the external buffer. The un-ionized form of the drug will diffuse across the lipid bilayer into the liposome's acidic core.[19]

  • Inside the liposome, the drug becomes protonated (charged) and can no longer diffuse back across the membrane, effectively trapping it inside.[18]

Protocol 3: Antibody Conjugation via Maleimide-Thiol Chemistry

This protocol describes the covalent coupling of a thiolated antibody to the maleimide-functionalized PEG on the liposome surface.[10]

Materials:

  • DOPS-containing liposomes with DSPE-PEG(2000)-Maleimide (from Protocol 1)

  • Monoclonal antibody (mAb) specific to the target antigen

  • Reducing agent (e.g., DTT or TCEP) to generate free thiol groups on the mAb

  • Reaction Buffer (e.g., HEPES, pH 6.5-7.5)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

  • Antibody Thiolation (Reduction):

    • Dissolve the mAb in a suitable buffer.

    • Add a reducing agent (e.g., TCEP) to the mAb solution to reduce disulfide bonds in the hinge region, exposing free sulfhydryl (thiol) groups.

    • Incubate the reaction mixture.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately mix the thiolated mAb with the maleimide-functionalized liposomes in the reaction buffer. The maleimide group on the liposome surface reacts with the free thiol group on the antibody to form a stable thioether bond.[10]

    • Incubate the mixture overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated antibodies and other reactants by passing the mixture through a size exclusion chromatography column. The larger immunoliposomes will elute first.

III. Data Presentation: Liposome Characterization

Proper characterization is essential to ensure the quality and reproducibility of the immunoliposome formulation. Key parameters are summarized below.

ParameterMethodTypical Values for DOPS-LiposomesPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Mean Diameter: ~100 nm[6]PDI: < 0.2[3]Determines the average size and size homogeneity of the liposome population. Homogeneity is crucial for consistent in vivo performance.[15]
Zeta Potential Electrophoretic Light Scattering-10 mV to -145 mV (increases with DOPS %)[6]Measures surface charge, which indicates stability against aggregation. The negative charge is contributed by DOPS.[5]
Encapsulation Efficiency (EE%) Spectrophotometry, Fluorometry, or HPLCHighly variable (5-30% for passive; >90% for active loading)[9]Quantifies the amount of drug successfully entrapped within the liposomes relative to the total amount of drug used.
Antibody Conjugation Efficiency Protein quantification assays (e.g., BCA, Bradford) or ELISAVariable; depends on reaction conditionsDetermines the amount of antibody successfully coupled to the liposome surface.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesiclesVisualizes the shape and lamellarity of the liposomes.
In Vitro Drug Release Dialysis MethodDependent on lipid composition and environment (e.g., pH, temperature)[20]Assesses the rate at which the encapsulated drug is released from the liposome under simulated physiological conditions.
Stability Monitor Size, PDI, and Drug Leakage over time at 4°C[20]Should remain stable for a defined period (e.g., weeks)[20]Evaluates the physical and chemical stability of the formulation during storage.[21]

IV. Visualizations

Workflow and Structural Diagrams

G cluster_prep Protocol 1: Liposome Preparation cluster_load Protocol 2: Drug Loading cluster_conj Protocol 3: Antibody Conjugation p1 1. Dissolve Lipids (DOPC, DOPS, Chol, DSPE-PEG-Mal) in Organic Solvent p2 2. Create Thin Lipid Film (Rotary Evaporation) p1->p2 p3 3. Hydrate Film with Buffer (Forms MLVs) p2->p3 p4 4. Extrusion (e.g., through 100nm filter) p3->p4 pl Passive Loading: Drug added during Hydration (Step 3) p3->pl Option 1 p5 DOPS-Liposomes (LUVs) p4->p5 al Active Loading: Drug added to pre-formed liposomes with pH gradient p5->al Option 2 c2 2. Incubate mAb-SH with Maleimide-Liposomes pl->c2 Drug-Loaded Liposomes al->c2 Drug-Loaded Liposomes c1 1. Reduce Antibody (Expose -SH groups) c1->c2 c3 3. Purification (Size Exclusion Chromatography) c2->c3 c4 Final DOPS-Immunoliposome c3->c4

Caption: Experimental workflow for the formulation of drug-loaded DOPS-containing immunoliposomes.

G cluster_membrane Lipid Bilayer cluster_peg Surface Modification cluster_core Aqueous Core dopc DOPC dops DOPS chol Chol peg_lipid DSPE peg_chain PEG Chain peg_lipid->peg_chain drug Drug antibody Antibody peg_chain->antibody Thioether Bond

Caption: Schematic of a DOPS-containing immunoliposome with an encapsulated drug.

G cluster_lipo Immunoliposome cluster_cell Target Cell (e.g., Cancer Cell) lipo DOPS-Immunoliposome receptor Target Antigen/ Receptor lipo->receptor 1. Binding antibody Antibody cell_surface Cell Membrane endosome Endosome receptor->endosome 2. Receptor-Mediated Endocytosis drug_release Drug Release (e.g., due to low pH) endosome->drug_release 3. Internalization effect Therapeutic Effect drug_release->effect 4. Action

Caption: Targeted delivery and uptake mechanism of a DOPS-immunoliposome.

References

Troubleshooting & Optimization

Technical Support Center: DOPS Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DOPS liposome aggregation?

A1: DOPS liposomes have a net negative charge due to the serine headgroup. Aggregation is primarily caused by factors that neutralize or screen this surface charge, allowing the liposomes to come into close contact and aggregate. Key contributors include:

  • Divalent Cations: Ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can act as bridges between the negatively charged phosphate and carboxyl groups on adjacent liposomes, leading to rapid aggregation.[1][2][3][4]

  • High Ionic Strength: High concentrations of monovalent salts (e.g., NaCl, KCl) can compress the electrical double layer surrounding the liposomes. This reduces the electrostatic repulsion between them, making aggregation more likely.[5][6][7][8] However, at very high concentrations (above 2M), osmotic pressure can lead to squeezing of the liposomes and may inhibit the formation of aggregates.[5]

  • Suboptimal Storage Conditions: Improper storage temperature can lead to instability. Storing liposomes above 4°C can increase lipid mobility, potentially leading to fusion and aggregation.[8] Freezing can also damage liposomes by forming ice crystals that rupture the vesicles.[8][9]

  • High Liposome Concentration: More concentrated suspensions increase the likelihood of collisions between liposomes, which can lead to aggregation.[8]

Q2: How can I prevent the aggregation of my DOPS liposomes?

A2: Several strategies can be employed to prevent aggregation:

  • Control of Ionic Environment:

    • Use a low ionic strength buffer for hydration and storage.[8]

    • If the experimental conditions require the presence of divalent cations, consider using a chelating agent like EDTA to sequester them.[2]

  • Steric Stabilization (PEGylation): Incorporating a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation creates a protective hydrophilic layer on the liposome surface.[8][10][11][12][13][14][15][16][17][18][19][20][21] This sterically hinders close contact between liposomes, preventing aggregation even in the presence of factors that would normally cause it.[2][22]

  • Inclusion of Cholesterol: Cholesterol can enhance the stability of liposomes by modulating membrane fluidity and reducing permeability.[11][20][23][24]

  • Proper Storage: Store liposome suspensions at 4°C to minimize lipid mobility.[8][25][26] Avoid freezing unless a suitable cryoprotectant is used.[8][9]

  • Optimize Liposome Concentration: If aggregation is an issue, try diluting the liposome suspension for storage.[8]

Q3: What is the recommended method for preparing stable DOPS liposomes?

A3: A common and effective method is the thin-film hydration technique followed by extrusion. This process helps to form unilamellar vesicles with a defined size, which can improve stability.

Troubleshooting Guide: DOPS Liposome Aggregation

Symptom Potential Cause Troubleshooting Steps
Immediate aggregation or precipitation upon preparation. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the hydration buffer. Use a low ionic strength buffer, such as 10mM HEPES.[8] If divalent cations are unavoidable, add a chelating agent like EDTA.[2]
High ionic strength of the hydration buffer. Reduce the salt concentration of your buffer. For monovalent salts, concentrations between 0.05M and 0.2M can cause changes in liposome morphology and potential aggregation.[5][6]
Incomplete removal of organic solvent. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 1-2 hours) after rotary evaporation.[8]
Aggregation observed after a few hours or days of storage. Suboptimal storage temperature. Store liposome suspensions at 4°C.[8][25][26] Avoid storing at room temperature for extended periods.
High liposome concentration. Dilute the liposome suspension for storage to reduce the frequency of particle collisions.[8]
Lack of steric stabilization. Incorporate 2-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation to provide a protective hydrophilic layer.[8][10][11][12][13]
Increased particle size and polydispersity index (PDI) over time. Liposome fusion or aggregation. Review all the points above. Consider incorporating cholesterol into the lipid bilayer to improve membrane stability.[11][20][23][24]
Lipid hydrolysis. Store liposomes at a pH close to 7 and at 4°C to minimize hydrolysis of the ester-linked hydrocarbon chains.[9]

Experimental Protocols

Protocol 1: Preparation of DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPS liposomes of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPS lipid in chloroform in a round-bottom flask.

    • Gently rotate the flask on a rotary evaporator to create a thin, even lipid film on the inner surface.

    • Continue evaporation under high vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.[8]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid.[11]

    • Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can take 30 minutes to 1 hour.[11]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature used for hydration.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a uniform size.[11]

  • Storage:

    • Store the final liposome suspension at 4°C.[8][25][26]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_storage Storage & Analysis start Dissolve DOPS in Chloroform film Form Thin Lipid Film start->film Rotary Evaporation hydrate Hydrate with Buffer (MLVs) film->hydrate Add Buffer > Tc extrude Extrude for Size Control (LUVs) hydrate->extrude 11-21 Passes store Store at 4°C extrude->store analyze Characterize Size & Stability (DLS) store->analyze

Caption: Workflow for preparing stable DOPS liposomes.

aggregation_prevention cluster_problem Problem cluster_solutions Prevention Strategies cluster_mechanisms Mechanisms of Action Aggregation DOPS Liposome Aggregation PEG Steric Stabilization (PEGylation) Aggregation->PEG Ions Control Ionic Environment Aggregation->Ions Temp Optimize Storage Temperature (4°C) Aggregation->Temp Chol Incorporate Cholesterol Aggregation->Chol Steric Steric Hindrance PEG->Steric Repulsion Maintain Electrostatic Repulsion Ions->Repulsion Mobility Reduce Lipid Mobility Temp->Mobility Fluidity Modulate Membrane Fluidity Chol->Fluidity

Caption: Key strategies to prevent DOPS liposome aggregation.

References

Technical Support Center: Enhancing the Stability of Dioleoyl Phosphatidylserine (DOPS) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Dioleoyl phosphatidylserine (DOPS) vesicles. Our goal is to help you improve the stability and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter with DOPS vesicle stability, offering potential causes and actionable solutions.

Issue 1: Vesicle Aggregation and Precipitation

Visible aggregates, cloudiness, or precipitation in your vesicle suspension are common indicators of instability.

Potential CauseRecommended Solution
High Vesicle Concentration Dilute the vesicle suspension. Higher concentrations increase the likelihood of particle collisions and subsequent aggregation.
Inappropriate Buffer Conditions Use a low ionic strength buffer (e.g., 10 mM HEPES). High salt concentrations can screen the surface charge, reducing electrostatic repulsion between vesicles. Avoid buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) which can induce fusion of negatively charged DOPS vesicles.
Suboptimal pH Maintain the pH of the buffer above the pKa of the serine headgroup (typically around 3-4) to ensure a negative surface charge and electrostatic repulsion. A neutral pH of 7.4 is commonly used.[1][2]
Temperature Fluctuations Store vesicles at a constant, recommended temperature, typically 4°C.[3] Avoid repeated temperature cycling between room temperature and cold storage.
Incomplete Solvent Removal Ensure all residual organic solvent from the lipid film hydration step is removed under high vacuum for an extended period. Residual solvent can disrupt the bilayer integrity.

Issue 2: Changes in Vesicle Size and Polydispersity Index (PDI) Over Time

An increase in the average vesicle size and/or PDI, as measured by Dynamic Light Scattering (DLS), indicates vesicle fusion or aggregation.

Potential CauseRecommended Solution
Vesicle Fusion Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%). Cholesterol can increase membrane rigidity and reduce fusion.[4][5][6][7][8]
Storage Temperature Store vesicles at 4°C. Higher temperatures can increase lipid mobility and the rate of vesicle fusion. Avoid freezing, as ice crystal formation can rupture the vesicles.[3]
Lipid Hydrolysis Prepare vesicles in a buffer with a neutral to slightly alkaline pH to minimize the hydrolysis of the ester bonds in the phospholipid.[9] Use high-purity lipids and degassed buffers to reduce oxidative degradation.
Mechanical Stress Avoid vigorous shaking or vortexing during handling and storage. Gentle inversion is sufficient for resuspension.

Issue 3: Premature Leakage of Encapsulated Contents

The untimely release of encapsulated molecules is a critical stability issue, particularly for drug delivery applications.

Potential CauseRecommended Solution
Low Membrane Rigidity Incorporate cholesterol into the formulation. Cholesterol is known to decrease the permeability of the lipid bilayer.[5][6][7][8]
Phase Transition Temperature (Tc) While DOPS has a low Tc (-10°C), if other lipids with higher Tc are included, ensure storage is not near the Tc, as permeability increases at this temperature.
Osmotic Imbalance Ensure the osmolarity of the external buffer is similar to that of the encapsulated aqueous phase to prevent osmotic stress-induced leakage.
Lipid Degradation Protect from light and oxidation by storing in amber vials and using degassed buffers purged with an inert gas like argon.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for DOPS vesicles?

A1: For short-term storage (days to weeks), it is recommended to store DOPS vesicles at 4°C in the dark.[3] This temperature minimizes lipid hydrolysis and reduces the kinetic energy of the vesicles, thereby decreasing the frequency of collisions that can lead to aggregation and fusion. Never freeze aqueous suspensions of DOPS vesicles , as the formation of ice crystals can disrupt the lipid bilayer, leading to leakage and changes in vesicle size.[3] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like trehalose is a viable option.

Q2: How does cholesterol improve the stability of DOPS vesicles?

A2: Cholesterol incorporates into the lipid bilayer, where it modulates the packing of the phospholipid acyl chains. This leads to:

  • Increased membrane rigidity and mechanical strength , which reduces the likelihood of vesicle fusion upon collision.[5][6][7][8]

  • Decreased membrane permeability to encapsulated water-soluble molecules, thus preventing premature leakage.[5]

  • Enhanced stability in biological fluids (e.g., serum) by inhibiting the extraction of lipids from the vesicle bilayer by serum proteins.

A cholesterol concentration of 30-50 mol% is often found to be optimal for stabilizing phosphatidylcholine-based liposomes, and similar principles apply to DOPS vesicles.[4][5][6][7][8]

Q3: What is the effect of pH on the stability of DOPS vesicles?

A3: The pH of the surrounding buffer is crucial for the stability of DOPS vesicles due to the ionizable carboxyl and amine groups on the serine headgroup. At neutral pH (around 7.4), the phosphate group is negatively charged, and the carboxyl group is deprotonated, resulting in a net negative surface charge. This negative zeta potential leads to electrostatic repulsion between vesicles, preventing aggregation.[1][2] At acidic pH values, the carboxyl group becomes protonated, reducing the net negative charge and potentially leading to vesicle instability and aggregation.[1][2] Conversely, very high pH values can accelerate the hydrolysis of the ester bonds in the phospholipid, leading to chemical degradation.[9] Therefore, maintaining a pH between 6.5 and 7.5 is generally recommended for optimal stability.

Q4: My DOPS vesicles are stable in buffer but aggregate when I add my drug. What should I do?

A4: This issue often arises from interactions between the drug and the lipid bilayer.

  • Charge Interactions: If your drug is cationic, it can interact with the anionic surface of the DOPS vesicles, neutralizing the surface charge and causing aggregation. Consider modifying the surface of the vesicles with a PEGylated lipid to provide steric stabilization.

  • Hydrophobic Interactions: A highly hydrophobic drug may disrupt the packing of the lipid bilayer, leading to instability. Try optimizing the drug-to-lipid ratio to find a concentration that can be stably incorporated. You can also experiment with different vesicle preparation methods, such as thin-film hydration followed by sonication or extrusion, to improve encapsulation.

Q5: How can I monitor the stability of my DOPS vesicles over time?

A5: A combination of techniques should be used to assess the long-term stability of your DOPS vesicle formulation:

  • Dynamic Light Scattering (DLS): Periodically measure the mean vesicle size and polydispersity index (PDI). Significant increases in these parameters indicate aggregation or fusion.

  • Zeta Potential Measurement: Monitor the surface charge of the vesicles. A decrease in the absolute value of the zeta potential can signal a loss of electrostatic stabilization.

  • Encapsulation Efficiency and Leakage Assays: For vesicles containing an encapsulated molecule, measure the percentage of the molecule that remains entrapped over time. This can be done by separating the free and encapsulated material and quantifying the amount in each fraction.

  • Visual Inspection: Regularly check for any visible signs of aggregation, precipitation, or changes in turbidity.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): For a detailed morphological assessment, cryo-TEM can be used to visualize changes in vesicle shape, lamellarity, and aggregation state.

Data Presentation

The following tables summarize quantitative data on factors affecting vesicle stability. Note that the specific values can vary depending on the full lipid composition and experimental conditions.

Table 1: Effect of Cholesterol on Vesicle Size and Polydispersity Index (PDI) of DOPC Vesicles (as a proxy for DOPS)

DOPC:Cholesterol (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Reference
100:0125.10.261[4]
85:15133.80.292[4]
71:29107.20.256[4]
60:4089.20.264[4]

These data suggest that cholesterol can influence the size and homogeneity of vesicles, with a 70:30 ratio often providing a good balance of stability and uniformity.[4][5][6][7][8]

Table 2: Effect of Storage Temperature on Vesicle Stability

Vesicle CompositionStorage Temperature (°C)Observation PeriodKey FindingsReference
DSPC/Cholesterol44 weeks~25% fluorophore release[10]
DPPC/Cholesterol44 weeks~25% fluorophore release[10]
DSPC/Cholesterol254 weeks~45% fluorophore release[10]
DPPC/Cholesterol254 weeks~80% fluorophore release[10]
DSPC/Cholesterol374 weeks~50% fluorophore release[10]
DPPC/Cholesterol374 weeks~90% fluorophore release[10]

This table demonstrates that lower storage temperatures significantly enhance vesicle stability by reducing the leakage of encapsulated contents.[10]

Table 3: Effect of pH on Vesicle Stability

Vesicle CompositionpHObservation PeriodKey FindingsReference
Phospholipid VesiclesAcidic (<7)30 days~50% decrease in stability[1]
Phospholipid VesiclesNeutral (7.4)30 daysOptimal stability[1]
Phospholipid VesiclesAlkaline (>7)30 days~20% decrease in stability[1]

These findings highlight the importance of maintaining a neutral pH for optimal long-term stability of phospholipid vesicles.[1]

Experimental Protocols

Protocol 1: Preparation of DOPS Vesicles by Extrusion

This protocol describes the preparation of unilamellar DOPS vesicles with a defined size.

  • Lipid Film Hydration:

    • Dissolve DOPS and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To improve the homogeneity of the lipid suspension and increase encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a minimum of 11-21 times. The suspension should become translucent.

    • The resulting solution contains unilamellar vesicles of a size close to the membrane pore size.

Protocol 2: Stability Assessment by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the DOPS vesicle suspension in the same buffer used for preparation to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette and insert it into the instrument.

    • Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Long-Term Stability Study:

    • Store the main vesicle stock under the desired conditions (e.g., 4°C).

    • At specified time points (e.g., day 1, 7, 14, 30), take an aliquot, prepare the sample as in step 1, and perform the DLS measurement.

    • Plot the Z-average and PDI as a function of time to monitor changes in vesicle size and distribution.

Protocol 3: Calcein Leakage Assay

This assay measures the integrity of the vesicle membrane by monitoring the release of a self-quenching fluorescent dye.

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare the lipid film as described in Protocol 1.

    • Hydrate the lipid film with a high concentration of calcein solution (e.g., 70 mM in buffer) to form MLVs. At this concentration, the calcein fluorescence is self-quenched.[11]

    • Perform extrusion as described in Protocol 1 to form unilamellar vesicles encapsulating the concentrated calcein.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded vesicles from the free dye using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded vesicles in buffer in a fluorometer cuvette to a concentration where the fluorescence from any initially leaked calcein is low.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 490 nm excitation, 520 nm emission).[11] An increase in fluorescence indicates leakage of calcein from the vesicles and subsequent de-quenching upon dilution in the external buffer.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).[11]

    • The percentage of leakage at any given time can be calculated relative to the initial and maximum fluorescence values.[11]

Visualizations

Troubleshooting_Aggregation start Vesicle Aggregation Observed cause1 High Vesicle Concentration start->cause1 Check cause2 Inappropriate Buffer start->cause2 Check cause3 Suboptimal pH start->cause3 Check cause4 Temperature Fluctuations start->cause4 Check sol1 Dilute Suspension cause1->sol1 Solution sol2 Use Low Ionic Strength Buffer cause2->sol2 Solution sol3 Maintain pH 6.5-7.5 cause3->sol3 Solution sol4 Store at 4°C cause4->sol4 Solution

Caption: Troubleshooting workflow for DOPS vesicle aggregation.

Vesicle_Preparation_Workflow step1 1. Lipid Dissolution (DOPS + Cholesterol in Chloroform) step2 2. Thin Film Formation (Rotary Evaporation) step1->step2 step3 3. Hydration with Buffer (Forms MLVs) step2->step3 step4 4. Freeze-Thaw Cycles (Optional) step3->step4 step5 5. Extrusion (e.g., 100 nm membrane) step4->step5 step6 6. Characterization (DLS, Zeta Potential) step5->step6 step7 7. Storage (4°C, Dark) step6->step7

Caption: Standard workflow for preparing stable DOPS vesicles.

Stability_Assessment_Logic start DOPS Vesicle Formulation storage Store under Test Conditions (e.g., 4°C, 25°C, 37°C) start->storage analysis1 Physical Stability (DLS: Size, PDI) storage->analysis1 Time points analysis2 Surface Charge (Zeta Potential) storage->analysis2 Time points analysis3 Membrane Integrity (Leakage Assay) storage->analysis3 Time points analysis4 Morphology (Cryo-TEM) storage->analysis4 Optional outcome Stable Formulation Identified analysis1->outcome analysis2->outcome analysis3->outcome analysis4->outcome

Caption: Logical workflow for assessing DOPS vesicle stability.

References

Technical Support Center: Enhancing Encapsulation Efficiency of DOPS Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for increasing the encapsulation efficiency (EE) of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your liposomal formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of DOPS liposomes in a question-and-answer format.

Question 1: Why is my encapsulation efficiency for a hydrophilic drug consistently low?

Low encapsulation efficiency of hydrophilic drugs is a common challenge as it is a passive process dependent on the aqueous volume entrapped within the liposomes.[1][2] Several factors could be contributing to this issue:

  • Liposome Formation and Sizing:

    • Uneven Lipid Film: A non-uniform or thick lipid film will hydrate inefficiently, leading to the formation of large, multilamellar vesicles (MLVs) with a low entrapped aqueous volume.

    • Suboptimal Hydration: Hydration temperature should be above the phase transition temperature (Tc) of all lipids in the formulation to ensure the lipid bilayer is in a fluid and flexible state, which is conducive to forming well-sealed vesicles. The hydration time may also be insufficient.

    • Ineffective Size Reduction: Sonication or extrusion methods are critical for producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) which have a higher surface-to-volume ratio and can improve encapsulation. If these methods are not optimized, the resulting liposome population may be heterogeneous and have a lower overall encapsulation capacity.

  • Drug Properties and Concentration:

    • Low Drug Concentration: The amount of encapsulated drug is directly proportional to its concentration in the hydration buffer. A low initial concentration will inherently result in low encapsulation.

    • Drug-Lipid Interactions: Unfavorable electrostatic or other interactions between the hydrophilic drug and the negatively charged DOPS headgroups can lead to exclusion of the drug from the forming vesicle.

Question 2: My encapsulation efficiency for a hydrophobic drug is lower than expected. What could be the cause?

While hydrophobic drugs generally exhibit higher encapsulation efficiencies due to their partitioning into the lipid bilayer, several factors can lead to suboptimal results:[1][3]

  • Incomplete Solubilization: The hydrophobic drug must be completely dissolved along with the lipids in the organic solvent before the formation of the lipid film. Any undissolved drug will not be incorporated into the bilayer.

  • Lipid Composition: The composition of the lipid bilayer, including the presence of cholesterol, can affect its fluidity and packing, thereby influencing the accommodation of the hydrophobic drug within the core of the membrane.[4]

  • Drug Precipitation: The drug may precipitate out of the lipid bilayer during the hydration process, especially if the drug concentration exceeds its solubility limit within the membrane.

Question 3: I am observing a wide particle size distribution (high Polydispersity Index - PDI). How can I improve this and will it affect my encapsulation efficiency?

A high PDI indicates a heterogeneous liposome population, which can negatively impact the reproducibility of your experiments and lead to inconsistent encapsulation efficiency.[1]

  • Causes of High PDI:

    • Insufficient Homogenization: This is a primary cause. For extrusion, increasing the number of passes through the polycarbonate membrane (e.g., >15 passes) can lead to a more uniform size distribution.[5] For sonication, the duration and power need to be optimized to ensure consistent energy input.

    • Liposome Aggregation: Liposomes can aggregate after formation due to factors like improper buffer conditions (pH, ionic strength) or storage at inappropriate temperatures.

  • Impact on Encapsulation Efficiency:

    • A heterogeneous population of liposomes will have varied internal volumes and surface areas, leading to inconsistent drug loading and making it difficult to achieve a high overall encapsulation efficiency.

Question 4: How can I actively load a weakly basic drug into my DOPS liposomes to achieve higher encapsulation efficiency?

For weakly basic amphipathic drugs, active or remote loading methods can achieve significantly higher encapsulation efficiencies (>90%) compared to passive methods.[6] The ammonium sulfate gradient method is a widely used and effective technique.[6][7]

  • Principle: A transmembrane gradient is created by preparing the liposomes in a solution of ammonium sulfate. The exterior ammonium sulfate is then removed, creating a concentration gradient. When the weakly basic drug is added to the exterior, its uncharged form diffuses across the lipid bilayer. Inside the liposome, the acidic environment (due to the dissociation of ammonium ions to ammonia and protons) protonates the drug, trapping it inside as it is now charged and membrane-impermeable.[6][8]

Question 5: My results are not reproducible between batches. What are the key parameters to control?

Lack of reproducibility is a common issue in liposome preparation. To ensure consistency, it is crucial to meticulously control the following parameters:[1]

  • Lipid Film Formation: Ensure the lipid film is consistently thin and evenly distributed.

  • Hydration: Maintain constant hydration volume, temperature, and agitation speed.

  • Sizing: Precisely control sonication parameters (time, power, temperature) or extrusion parameters (number of passes, temperature, membrane pore size).

  • Buffer Conditions: Use the same buffer with a consistent pH and ionic strength for all preparations.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I can expect for DOPS liposomes?

The expected encapsulation efficiency can vary widely depending on the drug's properties (hydrophilic vs. hydrophobic), the preparation method, and the lipid composition.

  • Passive encapsulation of hydrophilic drugs: Often results in low EE, typically in the range of 1-15%.[9]

  • Passive encapsulation of hydrophobic drugs: Generally yields higher EE, potentially from 30% to over 90%.

  • Active loading of suitable drugs: Can achieve very high EE, often exceeding 90%.[6]

Q2: How does the inclusion of cholesterol affect the encapsulation efficiency of DOPS liposomes?

Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[4] Its effect on encapsulation efficiency depends on the drug:

  • For hydrophilic drugs: By increasing the rigidity of the bilayer, cholesterol can reduce the permeability of the membrane, leading to better retention of the encapsulated drug and potentially a higher apparent EE.

  • For hydrophobic drugs: The effect can be more complex. Cholesterol can increase the packing of the lipid bilayer, which might either create more space for some drugs to intercalate or hinder the incorporation of others depending on the drug's structure and its interaction with the lipids. Some studies have shown that cholesterol can have a negative influence on the loading of certain drugs.[4]

Q3: What is the difference between encapsulation efficiency and drug loading?

These are two important but distinct parameters for characterizing drug-loaded liposomes:[]

  • Encapsulation Efficiency (EE%): This refers to the percentage of the total initial drug that is successfully entrapped within the liposomes. It is calculated as: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

  • Drug Loading (DL%): This represents the amount of encapsulated drug relative to the total weight of the liposome (lipids). It is calculated as: DL% = (Weight of encapsulated drug / Total weight of lipids) x 100

Q4: Which preparation method is best for achieving high encapsulation efficiency?

The optimal method depends on the drug being encapsulated:[2]

  • For hydrophilic drugs where high EE is critical: Active loading methods, such as the ammonium sulfate gradient technique, are generally superior to passive methods.[6] The reverse-phase evaporation method is also known to encapsulate a larger aqueous volume, which can lead to higher EE for hydrophilic compounds compared to the thin-film hydration method.[4][11]

  • For hydrophobic drugs: The thin-film hydration method is a common and effective choice, as the drug can be co-dissolved with the lipids in the organic solvent, leading to efficient incorporation into the bilayer.[12]

Q5: How can I separate the unencapsulated drug from the liposomes to accurately measure encapsulation efficiency?

Separation of free drug is a critical step for accurate EE determination. Common methods include:[13][14]

  • Size Exclusion Chromatography (SEC): This is a gentle method that separates the larger liposomes from the smaller, free drug molecules.

  • Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the liposomes.

  • Centrifugation/Ultracentrifugation: This method pellets the liposomes, and the supernatant containing the free drug can be removed. However, it may not be effective for very small liposomes and can sometimes cause liposome rupture.

Experimental Protocols

Here are detailed protocols for common liposome preparation methods.

Protocol 1: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to SUVs or LUVs.[15][16][17]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and other lipids (e.g., cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm) or a sonicator.

Procedure:

  • Lipid Dissolution: Dissolve DOPS and any other lipids (and the hydrophobic drug, if applicable) in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved and the solution is clear.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids. Rotate the flask and apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 1-2 hours, or overnight.

  • Hydration: Add the pre-warmed hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the Tc of the lipids.

  • Vesicle Formation: Agitate the flask by hand-shaking or using a vortex mixer until the lipid film is fully suspended. This process can take 30-60 minutes and results in the formation of a milky suspension of MLVs.

  • Sizing (Extrusion): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension is extruded.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs. The resulting liposome suspension should appear more translucent.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Reverse-Phase Evaporation Method

This method is known for its ability to encapsulate a large volume of aqueous phase, leading to high encapsulation efficiency for hydrophilic molecules.[4][18][19]

Materials:

  • DOPS and other lipids

  • Drug to be encapsulated

  • Organic solvent system (e.g., chloroform:methanol 2:1 v/v, or diethyl ether)

  • Aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Sonicator (probe or bath)

Procedure:

  • Lipid Dissolution: Dissolve the lipids in the organic solvent in a round-bottom flask.

  • Aqueous Phase Addition: Add the aqueous buffer (containing the hydrophilic drug) to the lipid-solvent mixture.

  • Emulsion Formation: Sonicate the mixture to form a stable water-in-oil (w/o) microemulsion.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent is removed, a viscous gel will form.

  • Liposome Formation: Continue to evaporate the solvent until the gel collapses to form a liposome suspension.

  • Sizing: The resulting liposomes can be further sized by extrusion or sonication as described in Protocol 1.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 3: Ethanol Injection Method

This is a rapid and simple method for preparing SUVs.[20][21][22]

Materials:

  • DOPS and other lipids

  • Drug to be encapsulated

  • Ethanol

  • Aqueous buffer

  • Stir plate and stir bar

  • Syringe and needle

Procedure:

  • Lipid Solution Preparation: Dissolve the lipids (and hydrophobic drug, if applicable) in ethanol.

  • Aqueous Phase Preparation: Heat the aqueous buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tc of the lipids and place it on a stir plate with a stir bar for vigorous stirring.

  • Injection: Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer through a fine needle. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Ethanol Removal: Remove the ethanol from the liposome suspension by dialysis or by using a rotary evaporator.

  • Sizing: The size of the liposomes can be controlled by factors such as the lipid concentration and the injection rate. Further sizing by extrusion may be necessary to achieve a more uniform size distribution.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 4: Active Loading using Ammonium Sulfate Gradient

This protocol is for actively loading weakly basic drugs into pre-formed liposomes.[6][7][23]

Materials:

  • Pre-formed DOPS liposomes (prepared by thin-film hydration or other methods, with ammonium sulfate solution as the internal buffer)

  • Weakly basic drug

  • Buffer for external phase (e.g., PBS or HEPES)

  • Size exclusion chromatography column or dialysis system

Procedure:

  • Prepare Liposomes with Ammonium Sulfate: Prepare liposomes using the thin-film hydration method (Protocol 1), but use an ammonium sulfate solution (e.g., 300 mM) as the hydration buffer.

  • Create the Gradient: Remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column equilibrated with the desired external buffer (e.g., PBS) or by dialysis against the external buffer. This creates a gradient where the concentration of ammonium sulfate is high inside the liposomes and low outside.

  • Drug Loading: Add the weakly basic drug to the liposome suspension.

  • Incubation: Incubate the mixture at a temperature above the Tc of the lipids for a specific period (e.g., 30-60 minutes) to allow the drug to diffuse into the liposomes and become trapped.

  • Removal of Unencapsulated Drug: Remove any unencapsulated drug using size exclusion chromatography or dialysis.

  • Storage: Store the drug-loaded liposomes at 4°C.

Data Presentation

The following tables summarize the influence of various parameters on the encapsulation efficiency of liposomes.

Table 1: Effect of Preparation Method on Encapsulation Efficiency

Preparation MethodTypical Encapsulated Drug TypeReported Encapsulation Efficiency (%)Key Advantages
Thin-Film HydrationHydrophilic / Hydrophobic1-15% (Hydrophilic)[9], 30-90+% (Hydrophobic)High reproducibility, suitable for small scale.[12]
Reverse-Phase EvaporationHydrophilicUp to 65%[19]High encapsulation for hydrophilic drugs.[4][11]
Ethanol InjectionHydrophilic / Hydrophobic30-50%Rapid and simple procedure.[20][21]
Active Loading (Ammonium Sulfate)Weakly Basic>90%[6]Very high encapsulation for suitable drugs.[7]

Table 2: Influence of Formulation and Process Parameters on Encapsulation Efficiency

ParameterVariationEffect on Encapsulation EfficiencyRationale
Lipid Composition
Addition of CholesterolIncreaseCan increase for hydrophilic drugs, variable for hydrophobic drugs.Increases membrane rigidity, reducing leakage.[4] May alter bilayer packing affecting hydrophobic drug accommodation.
Charge of LipidsNeutral vs. ChargedCan influence drug-lipid interactions.Electrostatic interactions can either attract or repel the drug from the bilayer.
Drug-to-Lipid Ratio IncreaseCan increase up to a saturation point, then may decrease.Higher initial drug concentration can lead to higher encapsulation until the liposomes are saturated.[13]
Hydration Temperature Below Tc vs. Above TcSignificantly higher when above Tc.A fluid bilayer is more flexible and can form well-sealed vesicles.[1]
Sizing Method Sonication vs. ExtrusionCan influence final EE and size distribution.Extrusion generally produces a more uniform population which can lead to more consistent encapsulation.[1]
pH Gradient (Active Loading) Presence vs. AbsenceDrastically increases for ionizable drugs.Traps the ionized form of the drug inside the liposome.[8]

Visualizations

The following diagrams illustrate key workflows and concepts related to increasing the encapsulation efficiency of DOPS liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_loading Drug Loading cluster_analysis Analysis Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Sonication Sonication Hydration->Sonication Passive Loading Passive Loading Hydration->Passive Loading Hydrophilic Drug in Buffer Purification Purification Extrusion->Purification Sonication->Purification Passive Loading->Extrusion Passive Loading->Sonication Active Loading Active Loading EE Measurement EE Measurement Active Loading->EE Measurement Purification->Active Loading Gradient Creation Purification->EE Measurement

Caption: Experimental workflow for liposome preparation and encapsulation efficiency analysis.

troubleshooting_logic Low EE Low EE Hydrophilic Drug Hydrophilic Drug Low EE->Hydrophilic Drug Hydrophobic Drug Hydrophobic Drug Low EE->Hydrophobic Drug Uneven Film Uneven Film Hydrophilic Drug->Uneven Film Suboptimal Hydration Suboptimal Hydration Hydrophilic Drug->Suboptimal Hydration Ineffective Sizing Ineffective Sizing Hydrophilic Drug->Ineffective Sizing Consider Active Loading Consider Active Loading Hydrophilic Drug->Consider Active Loading Hydrophobic Drug->Uneven Film Incomplete Solubilization Incomplete Solubilization Hydrophobic Drug->Incomplete Solubilization Optimize Film Optimize Film Uneven Film->Optimize Film Optimize Hydration Optimize Hydration Suboptimal Hydration->Optimize Hydration Optimize Sizing Optimize Sizing Ineffective Sizing->Optimize Sizing Ensure Complete Dissolution Ensure Complete Dissolution Incomplete Solubilization->Ensure Complete Dissolution

Caption: Troubleshooting logic for addressing low encapsulation efficiency.

active_loading_pathway cluster_liposome Liposome Interior cluster_exterior Exterior NH4+ NH4+ H+ H+ NH4+->H+ NH3_in NH3 NH4+->NH3_in Drug-H+ Drug-H+ NH3_out NH3 NH3_in->NH3_out Efflux Drug_neutral Drug (neutral) Drug_neutral->Drug-H+ Diffusion H+Drug_neutral H+Drug_neutral

Caption: Signaling pathway of active drug loading via an ammonium sulfate gradient.

References

Technical Support Center: Optimizing DOPS Concentration for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in in vitro cell assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is DOPS and why is it used in cell assays?

A1: DOPS is a synthetic phospholipid. In healthy cells, phosphatidylserine (PS) is located on the inner side of the cell membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[1][2] This externalized PS acts as an "eat-me" signal for phagocytic cells.[1] DOPS is used in vitro to mimic this apoptotic signal, making it valuable for studying apoptosis, efferocytosis (the clearance of apoptotic cells), and the cellular pathways that recognize apoptotic cells.[3][4]

Q2: How is DOPS typically prepared for use in cell culture?

A2: DOPS is a lipid and must be formulated for delivery to cells in an aqueous culture medium. The most common method is to prepare liposomes, which are small vesicles made of a lipid bilayer.[3] This involves dissolving DOPS (often mixed with a neutral lipid like DOPC) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[4][5] The resulting multilamellar vesicles are often sized down to unilamellar vesicles of a specific diameter (e.g., 100 nm) through extrusion or sonication.[3]

Q3: What is a typical starting concentration range for DOPS in cell-based assays?

A3: The effective concentration of DOPS is highly dependent on the cell type, assay duration, and experimental goal. Based on published data, a sensible starting point for a dose-response experiment would be a logarithmic dilution series spanning from 1 µM to 100 µM. For some applications, such as inducing efferocytosis in macrophages, concentrations around 10 µM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[6][7]

Q4: How do I determine the optimal DOPS concentration for my specific cell line?

A4: The optimal concentration must be determined empirically for each cell line and assay. A dose-response curve should be generated by treating your cells with a range of DOPS concentrations.[7] Key readouts to measure include:

  • Cell Viability: To determine the cytotoxic limit. Assays like MTT, XTT, or resazurin-based methods are common.[8][9][10]

  • Apoptosis Induction: To confirm DOPS is triggering the desired pathway. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[2][11][12]

  • Functional Readout: To measure the specific biological effect of interest (e.g., phagocytosis by macrophages, cytokine release).

Q5: What are the critical controls to include in my DOPS experiments?

A5: Proper controls are essential for interpreting your results.[13][14] Key controls include:

  • Vehicle Control: Cells treated with the same buffer/medium used to dilute the DOPS liposomes (without the liposomes).

  • Negative Control Liposomes: Cells treated with liposomes made from a neutral lipid, such as 100% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), to control for effects of the liposome vehicle itself.[3]

  • Positive Control: For apoptosis assays, include a known apoptosis-inducing agent (e.g., staurosporine) to ensure the detection method is working correctly.[15]

  • Untreated Cells: To establish a baseline for cell health and response.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect (e.g., no apoptosis, no phagocytosis).

  • Possible Cause 1: DOPS Concentration is Too Low. The concentration may be insufficient to trigger a response in your specific cell type.

    • Solution: Increase the DOPS concentration. Perform a dose-response experiment, testing a wider and higher range of concentrations (e.g., up to 200 µM).

  • Possible Cause 2: Poor Liposome Quality or Preparation. The DOPS may not be effectively presented to the cells. Liposomes that are too large, aggregated, or unstable will yield inconsistent results.

    • Solution: Verify your liposome preparation method.[5] Characterize the size and homogeneity of your liposomes using techniques like dynamic light scattering (DLS). Ensure the hydration buffer temperature is above the lipid's transition temperature.[5]

  • Possible Cause 3: Incorrect Assay Timing. The time point for measurement may be too early or too late to capture the biological event. Apoptotic events occur over a specific timeline.[16]

    • Solution: Perform a time-course experiment. Measure your endpoint at multiple time points after DOPS addition (e.g., 4, 8, 12, 24 hours) to identify the optimal window for your assay.[16]

Issue 2: I am observing significant cytotoxicity or cell death across all concentrations.

  • Possible Cause 1: DOPS Concentration is Too High. High concentrations of lipids can cause non-specific membrane disruption and lead to necrosis rather than apoptosis.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the maximum non-toxic concentration.[6] Test a lower range of concentrations, starting from below 1 µM.

  • Possible Cause 2: Contamination. Reagents, liposome preparations, or the cell culture itself may be contaminated.

    • Solution: Use sterile technique and filter-sterilize all buffers and solutions.[17] Test your media and reagents for contamination.

  • Possible Cause 3: Solvent Toxicity. If using a solvent like DMSO to prepare a stock solution before creating the lipid film, ensure the final concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6]

Issue 3: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Liposome Preparation. Batch-to-batch variability in liposome size, concentration, or stability is a common source of irreproducibility.

    • Solution: Standardize your liposome preparation protocol meticulously.[3] Prepare a large, single batch of liposomes for a set of experiments and store aliquots at -80°C if stable. Always characterize each new batch.

  • Possible Cause 2: Variation in Cell Culture Conditions. Differences in cell passage number, confluency, or health can significantly affect the cellular response.[6][18]

    • Solution: Standardize your cell culture procedures. Use cells within a consistent and narrow range of passage numbers, seed them at a consistent density, and ensure they are in the logarithmic growth phase and healthy at the start of the experiment.[17][18]

  • Possible Cause 3: Procedural Variability. Minor differences in incubation times, washing steps, or reagent addition can introduce variance.[19]

    • Solution: Create and strictly follow a detailed Standard Operating Procedure (SOP) for the entire experiment.

Data Presentation: Typical DOPS Concentration Ranges

The optimal concentration of DOPS is highly application-specific. The table below summarizes starting ranges found in literature for common assays.

Application Cell Type Example Typical Concentration Range Key Considerations
Efferocytosis/Phagocytosis Assay Murine Bone Marrow-Derived Macrophages (BMMs)10 µM - 50 µM[3]Ensure phagocytic cells are healthy. Co-culture timing is critical.
Apoptosis Induction Jurkat (human T lymphocyte)25 µM - 100 µMCell-type dependent; some cells are more resistant. Confirm apoptosis with Annexin V.
Signaling Pathway Studies Various1 µM - 25 µMLower concentrations may be sufficient to activate receptors without causing widespread apoptosis.
Cytotoxicity Screening Various Cancer Cell Lines0.1 µM - 200 µMA wide range is necessary to determine the IC50 value accurately.

Note: These are suggested starting ranges. The optimal concentration for any given experiment must be determined empirically.

Mandatory Visualizations

G Workflow for Optimizing DOPS Concentration cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_confirm Phase 3: Confirmation cluster_analysis Phase 4: Analysis A Prepare DOPS Liposomes B Characterize Liposomes (Size, Zeta) A->B C Select Cell Line & Seeding Density B->C D Dose-Response Assay (e.g., 0.1-200 µM) C->D E Assess Cell Viability (MTT/Resazurin) D->E F Determine Max Non-Toxic Dose & IC50 E->F G Select Concentrations Below IC50 F->G H Perform Apoptosis Assay (Annexin V/PI) G->H I Perform Functional Assay G->I J Analyze Data & Select Optimal Conc. H->J I->J

Caption: Experimental workflow for determining the optimal DOPS concentration.

G Troubleshooting Low DOPS Efficacy Start Start: No or Low Effect Observed Q1 Is DOPS concentration range appropriate? Start->Q1 A1_No Increase Concentration Range (Perform new dose-response) Q1->A1_No No Q2 Is liposome quality confirmed? Q1->Q2 Yes A1_Yes Perform Time-Course (e.g., 4-48h) End Problem Resolved A1_No->End A2_No Re-prepare & Characterize Liposomes (DLS) Q2->A2_No No Q3 Is assay timing optimal? Q2->Q3 Yes A2_Yes Check Assay Timing A2_No->End A3_Yes Investigate Cell Health & Passage Number Q3->A3_Yes Yes A3_No Adjust Endpoint Measurement Time Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting low efficacy in DOPS assays.

G DOPS-Mediated Phagocytosis Signaling cluster_membrane Phagocyte Membrane cluster_cell Phagocyte Cytoplasm DOPS DOPS Liposome (Mimics Apoptotic Cell) Receptor PS Receptor (e.g., TIM-4, BAI1) DOPS->Receptor Binding Phagocyte Phagocyte (e.g., Macrophage) Signal Downstream Signaling (e.g., Rac1 activation) Cytoskeleton Cytoskeletal Rearrangement Engulfment Engulfment (Phagocytosis) Receptor->Signal Signal->Cytoskeleton Cytoskeleton->Engulfment Phagolysosome Phagolysosome Formation Engulfment->Phagolysosome

Caption: Simplified pathway of DOPS-induced phagocytosis.

Experimental Protocols

Protocol 1: Preparation of DOPS/DOPC Liposomes

This protocol describes the thin-film hydration method to produce 100 nm unilamellar vesicles (liposomes).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform

  • Sterile, degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with 100 nm polycarbonate membranes

  • Glass syringes

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, dissolve DOPS and DOPC in chloroform at the desired molar ratio (e.g., 20% DOPS, 80% DOPC for a 1:4 ratio). A typical total lipid concentration is 10-20 mg/mL.

  • Film Formation: Transfer the lipid solution to a round-bottom flask. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[4] Further dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Warm the dry lipid film and the sterile PBS to a temperature above the transition temperature (Tc) of the lipids. Add the pre-warmed PBS to the flask to achieve a final total lipid concentration of 5-10 mg/mL.[3]

  • Vesicle Formation: Agitate the flask by vortexing or shaking until the lipid film is fully resuspended. This creates large, multilamellar vesicles (MLVs).[5]

  • Extrusion (Sizing): Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

  • Transfer the MLV suspension to a glass syringe. Pass the suspension through the extruder 11-21 times. This process forces the lipids to re-form into small, unilamellar vesicles (LUVs) of a more uniform size.[3]

  • Storage: Store the final liposome suspension in a sealed, sterile container at 4°C. For long-term storage, aliquots can be snap-frozen in liquid nitrogen and stored at -80°C, but stability upon thawing should be verified.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8]

Materials:

  • Cells seeded in a 96-well plate

  • DOPS liposomes and control liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[20]

  • Cell Treatment: Prepare serial dilutions of DOPS liposomes and control liposomes in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the treatments. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Subtract the background absorbance from a blank well (medium, MTT, and solubilizer only).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Materials:

  • Cells treated with DOPS in a 6-well plate

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of DOPS (and controls) for the predetermined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution, as Annexin V binding is calcium-dependent and EDTA will interfere.[11][22] Combine all cells from each condition into a single tube.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

References

Technical Support Center: Stability of DOPS During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with DOPS stability during long-term storage?

A1: The primary challenges with DOPS stability during long-term storage are its susceptibility to chemical degradation, mainly through hydrolysis and oxidation.[1][2] These degradation processes can be accelerated by improper storage conditions, leading to a decrease in the purity and performance of DOPS in experimental assays.[1]

Q2: What are the recommended storage conditions for DOPS?

A2: To ensure long-term stability, DOPS should be stored at low temperatures and protected from moisture and light. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C in a sealed container, away from moisture, is ideal.[3]

Q3: What are the common degradation products of DOPS?

A3: DOPS primarily degrades via hydrolysis and oxidation.

  • Hydrolysis products: Similar to other glycerophospholipids, hydrolysis of DOPS is expected to yield lyso-phosphatidylserine (lyso-PS), free oleic acid, and glycerophosphorylserine.[4]

  • Oxidation products: The unsaturated oleoyl chains of DOPS are susceptible to oxidation, which can lead to the formation of various oxidized lipid species, including hydroperoxides, epoxides, and aldehydes.[5][6]

Q4: How can I detect DOPS degradation in my stored samples?

A4: Several analytical techniques can be used to assess the purity and detect degradation of DOPS. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a powerful tool for separating and quantifying DOPS and its degradation products.[7][8] Thin-Layer Chromatography (TLC) can also be used for a rapid purity assessment.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of DOPS.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with a new batch of DOPS. Degradation of DOPS during shipping or initial storage.1. Verify the certificate of analysis for the new batch. 2. Perform a quick purity check using TLC.[9][11] 3. If degradation is suspected, perform a more detailed analysis using HPLC-MS to identify and quantify degradation products.[12]
Visible changes in the appearance of DOPS powder (e.g., clumping, discoloration). Moisture absorption and/or oxidation.1. Discard the vial as the integrity of the compound is compromised. 2. Ensure that new vials are stored in a desiccator, even at low temperatures, to prevent moisture uptake. 3. Always allow the vial to warm to room temperature before opening to prevent condensation.
Loss of biological activity in assays using DOPS-containing liposomes. Hydrolysis of DOPS leading to the formation of lyso-PS, which can destabilize liposomes.[4]1. Prepare fresh liposomes using a new, unopened vial of DOPS. 2. Analyze the stored DOPS for the presence of lyso-PS using HPLC-MS. 3. Optimize liposome preparation and storage conditions to minimize hydrolysis (e.g., use of appropriate buffers, storage at 4°C for short periods).
High background signal in fluorescence-based assays. Presence of oxidized DOPS species that may be autofluorescent or interfere with the assay.1. Use high-purity DOPS that has been stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Consider adding an antioxidant, such as alpha-tocopherol, to the liposome formulation, if compatible with the experimental system.[6]

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions for DOPS

Parameter Recommendation Rationale
Temperature -80°CMinimizes the rate of chemical degradation (hydrolysis and oxidation).[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the unsaturated oleoyl chains.
Container Tightly sealed glass vialPrevents moisture absorption and potential interaction with plastic containers.
Light Exposure Stored in the dark (e.g., in a box or amber vial)Prevents photo-oxidation.

Experimental Protocols

Protocol 1: Assessment of DOPS Purity by Thin-Layer Chromatography (TLC)

Objective: To provide a rapid and qualitative assessment of DOPS purity and detect major degradation products.

Materials:

  • DOPS sample (stored and fresh)

  • TLC plate (silica gel 60)

  • Chloroform

  • Methanol

  • Ammonium hydroxide

  • Developing chamber

  • Iodine chamber or appropriate visualization reagent (e.g., phosphomolybdic acid spray)

  • Capillary tubes for spotting

Methodology:

  • Prepare the mobile phase: A common solvent system for phospholipid separation is Chloroform:Methanol:Ammonium Hydroxide (e.g., in a 65:25:4 v/v/v ratio). Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to equilibrate for at least 30 minutes.

  • Prepare samples: Dissolve a small amount of the stored DOPS and a fresh, high-purity DOPS standard in chloroform:methanol (2:1 v/v) to a concentration of approximately 1 mg/mL.

  • Spot the TLC plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, spot small amounts of the fresh DOPS standard and the stored DOPS sample onto the origin line. A co-spot of both samples can also be included.[10]

  • Develop the plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots by placing the plate in an iodine chamber or by spraying with a suitable visualization reagent and heating.

  • Analyze the results: Pure DOPS should appear as a single spot. The presence of additional spots in the lane of the stored sample indicates the presence of degradation products. The retention factor (Rf) of the spots can be calculated and compared.[13]

Protocol 2: Quantitative Analysis of DOPS Degradation by HPLC-MS

Objective: To separate, identify, and quantify DOPS and its primary degradation products (lyso-PS and oxidized DOPS).

Materials:

  • DOPS sample (stored and fresh standards)

  • Lyso-PS standard (if available)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid

  • Sample vials

Methodology:

  • Sample Preparation: Prepare solutions of the DOPS standard and the stored DOPS sample in a suitable solvent such as methanol or isopropanol at a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids. For example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Negative mode is often preferred for phospholipids.

    • Mass Range: Scan a mass range appropriate for DOPS and its expected degradation products (e.g., m/z 100-1200).

    • Fragmentation: For identification, perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

  • Data Analysis:

    • Identify the peak for intact DOPS based on its retention time and mass-to-charge ratio (m/z for [M-H]⁻ is approximately 788.5).

    • Search for the expected m/z of degradation products. For example, lyso-PS would have a lower m/z due to the loss of an oleoyl chain, and oxidized DOPS would have a higher m/z due to the addition of oxygen atoms.

    • Quantify the amount of DOPS and its degradation products by integrating the peak areas and comparing them to a calibration curve generated from standards.[14]

Visualizations

DOPS_Degradation_Pathways DOPS DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) Hydrolysis Hydrolysis (H₂O) DOPS->Hydrolysis Oxidation Oxidation (O₂) DOPS->Oxidation LysoPS Lyso-PS Hydrolysis->LysoPS FFA Free Fatty Acid (Oleic Acid) Hydrolysis->FFA Glycerophosphorylserine Glycerophosphorylserine Hydrolysis->Glycerophosphorylserine Oxidized_DOPS Oxidized DOPS (Hydroperoxides, Epoxides, etc.) Oxidation->Oxidized_DOPS

Caption: Primary degradation pathways of DOPS during long-term storage.

Experimental_Workflow_for_DOPS_Stability_Monitoring cluster_storage Long-Term Storage cluster_analysis Stability Analysis Storage Store DOPS at -80°C under inert gas Timepoints Sample at defined time points (e.g., 0, 1, 3, 6 months) Storage->Timepoints Purity_Check Qualitative Purity Check (TLC) Timepoints->Purity_Check Quantitative_Analysis Quantitative Analysis (HPLC-MS) Timepoints->Quantitative_Analysis Data_Analysis Data Analysis and Comparison to Time 0 Purity_Check->Data_Analysis Quantitative_Analysis->Data_Analysis Report Stability Report Data_Analysis->Report Assess Stability Profile

Caption: Experimental workflow for monitoring DOPS stability over time.

Apoptosis_Signaling_Pathway cluster_cell Apoptotic Cell cluster_phagocyte Phagocyte Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation inhibits Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation activates PS_Externalization Phosphatidylserine (PS) Externalization Flippase_Inactivation->PS_Externalization Scramblase_Activation->PS_Externalization PS_Receptor PS Receptor PS_Externalization->PS_Receptor binds to Phagocytosis Phagocytosis (Engulfment of apoptotic cell) PS_Receptor->Phagocytosis

Caption: Role of Phosphatidylserine (PS) externalization in apoptosis.[15][16][17]

References

Technical Support Center: Optimizing Drug-to-Lipid Ratios in DOPS Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug-to-lipid ratios with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the drug-to-lipid (D/L) ratio in DOPS formulations?

The drug-to-lipid (D/L) ratio is a critical parameter in liposomal drug delivery, representing the amount of drug encapsulated per amount of lipid.[1][2][3] It directly influences the therapeutic efficacy of the formulation by determining the drug dosage that can be administered.[1][2] Optimizing the D/L ratio is essential for maximizing drug loading, ensuring formulation stability, and achieving the desired drug release profile.[4][5][6]

Q2: How does the D/L ratio affect the encapsulation efficiency (EE%) of my drug in DOPS liposomes?

The D/L ratio and encapsulation efficiency (EE%) are intrinsically linked. Generally, at a low D/L ratio, the EE% tends to be high as there is an excess of lipid available to encapsulate the drug.[3] As the D/L ratio increases, the EE% may decrease once the drug-loading capacity of the liposomes is saturated.[4][7] However, it's important to note that a high EE% at a very low D/L ratio may not be therapeutically useful, as the total amount of encapsulated drug might be too low for a therapeutic effect.[3]

Q3: What are the key factors that influence the optimal D/L ratio for a DOPS formulation?

Several factors can impact the optimal D/L ratio, including:

  • Physicochemical properties of the drug: The solubility, pKa, and hydrophobicity of the drug will determine its interaction with the aqueous core and the lipid bilayer of the DOPS liposomes.[7]

  • Lipid composition: The presence of other lipids, such as cholesterol or helper lipids, can alter the membrane fluidity and rigidity, thereby affecting drug loading.[8]

  • Method of liposome preparation and drug loading: The chosen method, such as thin-film hydration, sonication, or extrusion, and the drug loading technique (passive vs. active) will significantly influence the achievable D/L ratio.

  • Buffer conditions: The pH and ionic strength of the hydration and loading buffers can affect both the charge of the DOPS lipids and the drug, influencing their interaction and the encapsulation process.

Q4: How does the negative charge of DOPS affect drug loading and formulation stability?

The anionic headgroup of DOPS imparts a negative zeta potential to the liposomes. This negative surface charge is beneficial for colloidal stability, as it creates electrostatic repulsion between liposomes, preventing aggregation.[9] However, for encapsulating negatively charged drugs, the electrostatic repulsion can lead to lower encapsulation efficiency. Conversely, for positively charged drugs, the electrostatic attraction can enhance drug loading at the liposome surface.

Q5: What are the common analytical techniques to characterize my drug-loaded DOPS liposomes?

A comprehensive characterization of your DOPS liposomes should include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess surface charge and predict stability.[9][10]

  • Encapsulation Efficiency (EE%) and Drug Loading: Determined by separating the free drug from the encapsulated drug using techniques like dialysis, size exclusion chromatography (SEC), or centrifugation, followed by quantification of the drug using methods such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • In Vitro Drug Release: Assessed using methods like dialysis to understand the release kinetics of the encapsulated drug.[11]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE%)
Potential Cause Troubleshooting Steps
Suboptimal D/L Ratio Systematically vary the D/L ratio to find the optimal loading capacity of your specific drug-lipid system. Start with a lower D/L ratio and gradually increase it.
Poor Drug Solubility in Hydration Buffer For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous buffer used for hydration. For hydrophobic drugs, ensure complete solubilization with the lipids in the organic solvent.
Electrostatic Repulsion If your drug is anionic, the negative charge of DOPS may hinder encapsulation. Try adjusting the pH of the buffer to a value where either the drug or the lipid is less charged, without compromising the stability of either.
Inefficient Drug Loading Method For passive loading of hydrophilic drugs, consider using a method that maximizes the encapsulated aqueous volume. For ionizable drugs, active (remote) loading using a pH or ion gradient can significantly improve EE%.
Liposome Leakage During Preparation Ensure that the temperature during processing (e.g., extrusion) is above the phase transition temperature (Tc) of the lipid mixture to maintain membrane fluidity and prevent drug leakage.[12]
Issue 2: Liposome Aggregation
Potential Cause Troubleshooting Steps
High Ionic Strength of the Buffer High salt concentrations can screen the surface charge of DOPS liposomes, reducing electrostatic repulsion and leading to aggregation.[13] Use a buffer with low ionic strength (e.g., 10 mM HEPES).[13]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can bridge the negatively charged DOPS headgroups of adjacent liposomes, causing aggregation.[14] Use buffers free of divalent cations or add a chelating agent like EDTA.[13][14]
High Liposome Concentration Concentrated suspensions increase the likelihood of particle collisions and aggregation.[13] If aggregation is observed, try diluting the liposome suspension for storage.[13]
Inadequate Steric Stabilization In some cases, electrostatic stabilization alone may not be sufficient. Consider incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance.[15]
Storage at Inappropriate Temperatures Storing liposomes below their Tc can lead to lipid phase separation and aggregation. Store liposome suspensions at a controlled temperature, typically above 4°C and below the Tc.[13]
Issue 3: Poor Drug Retention / Premature Release
Potential Cause Troubleshooting Steps
High Membrane Fluidity The oleoyl chains of DOPS result in a fluid membrane. Incorporating cholesterol (e.g., 30-50 mol%) can increase bilayer rigidity and reduce drug leakage.[8][16]
Drug Precipitation Inside Liposomes For some drugs, high intra-liposomal concentrations achieved through active loading can lead to precipitation, which may disrupt the membrane and cause leakage.[4][5] Optimizing the D/L ratio can help manage this.[4][5]
Small Liposome Size Smaller liposomes have a higher curvature and may exhibit faster drug release compared to larger ones.[17] If rapid release is an issue, consider preparing larger liposomes (e.g., by using larger pore size membranes during extrusion).[17]
Osmotic Mismatch A significant difference in osmolarity between the intra-liposomal and extra-liposomal environment can lead to osmotic stress and drug leakage. Ensure that the osmolarity of the internal and external buffers is balanced.

Data Presentation

Table 1: Effect of Drug-to-Lipid (D/L) Ratio on Encapsulation Efficiency and Particle Size for Doxorubicin in DSPC/Cholesterol Liposomes

D/L Ratio (wt/wt)Initial Drug Conc. (mg/mL)Final D/L Ratio (wt/wt)Encapsulation Efficiency (%)Particle Size (nm)
0.050.50.047~100105 ± 15
0.11.00.091~91110 ± 18
0.22.00.16~80118 ± 22
0.44.00.28~70135 ± 30
0.88.00.54<70150 ± 45

Data adapted from studies on DSPC/Cholesterol liposomes, which can serve as a starting point for DOPS-based formulations. Actual values for DOPS systems will need to be determined empirically.[4][5]

Table 2: Influence of D/L Ratio on In Vitro Drug Release Half-Life (T₁/₂) for Doxorubicin and Vincristine in Different Liposomal Formulations

DrugLiposome CompositionD/L Ratio (wt/wt)In Vitro Release T₁/₂ (hours)
DoxorubicinDSPC/Cholesterol0.050.63
DoxorubicinDSPC/Cholesterol0.393.98
VincristineESM/Cholesterol0.0256.1
VincristineESM/Cholesterol0.115.6
VincristineESM/Cholesterol0.6117

This table illustrates how increasing the D/L ratio can significantly prolong drug retention. While not specific to DOPS, this principle is generally applicable to liposomal formulations where the drug can precipitate at high concentrations.[4][6]

Experimental Protocols

Protocol 1: Preparation of DOPS-containing Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Co-lipids (e.g., DOPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES, citrate buffer at desired pH)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (with desired pore sizes, e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve DOPS and any co-lipids in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipids. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid mixture's phase transition temperature (Tc). c. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the flask's inner surface. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[13]

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in this buffer. b. Hydrate the lipid film by rotating the flask in a water bath (above Tc) for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

Materials:

  • Drug-loaded liposome suspension

  • Separation method:

    • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

    • Or, Centrifugal filter units (with appropriate molecular weight cut-off)

    • Or, Dialysis tubing (with appropriate molecular weight cut-off)

  • Buffer for elution/dialysis

  • Liposome lysis agent (e.g., Triton X-100 or a suitable organic solvent)

  • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Separation of Free Drug: a. SEC Method: Equilibrate the SEC column with buffer. Apply a known volume of the liposome suspension to the column. Elute with buffer and collect fractions. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later. b. Centrifugation Method: Place a known volume of the liposome suspension into the centrifugal filter unit. Centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug, and the retentate will contain the liposomes. c. Dialysis Method: Place a known volume of the liposome suspension in dialysis tubing and dialyze against a large volume of buffer for a sufficient time to remove all free drug.

  • Quantification: a. Total Drug (D_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a lysis agent. Measure the drug concentration using a pre-established calibration curve. b. Free Drug (D_free): Measure the drug concentration in the fractions corresponding to the free drug (SEC method) or in the filtrate (centrifugation method). c. Encapsulated Drug (D_encap): This can be calculated as D_encap = D_total - D_free.

  • Calculation of EE%: EE% = (D_encap / D_total) * 100

Visualizations

Experimental_Workflow A 1. Lipid Film Formation (DOPS + Co-lipids + Drug in Organic Solvent) B Rotary Evaporation (Remove Solvent) A->B C 2. Hydration (Add Aqueous Buffer +/- Hydrophilic Drug) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E 3. Extrusion (e.g., 100 nm membrane) D->E F Formation of Unilamellar Vesicles (LUVs) E->F G 4. Purification (Remove Unencapsulated Drug) F->G H 5. Characterization (Size, Zeta, EE%, Release) G->H Troubleshooting_Aggregation Start Liposome Aggregation Observed Q1 Check Buffer Ionic Strength Start->Q1 A1_High High Ionic Strength Q1->A1_High Yes A1_Low Low Ionic Strength Q1->A1_Low No S1 Action: Use Low Ionic Strength Buffer (e.g., 10 mM HEPES) A1_High->S1 Q2 Check for Divalent Cations (Ca²⁺, Mg²⁺) A1_Low->Q2 A2_Present Present Q2->A2_Present Yes A2_Absent Absent Q2->A2_Absent No S2 Action: Use Cation-Free Buffer or Add EDTA A2_Present->S2 Q3 Consider Steric Stabilization A2_Absent->Q3 S3 Action: Incorporate PEGylated Lipid (2-5 mol%) Q3->S3 D_L_Ratio_Optimization Start Start Optimization Process Prepare Liposomes at Varying D/L Ratios (e.g., 1:20, 1:10, 1:5) Start->Process Measure Characterize Key Parameters: - Encapsulation Efficiency (%) - Particle Size (nm) & PDI - Zeta Potential (mV) - Drug Release Rate Process->Measure Analysis Analyze Data: - Identify D/L with max drug load & acceptable EE% - Ensure size & PDI are within target range - Confirm sufficient zeta potential for stability - Match release rate to therapeutic goal Measure->Analysis Decision Optimal D/L Ratio Achieved? Analysis->Decision End Optimized Formulation Decision->End Yes Refine Refine Formulation (Adjust co-lipids, buffer, etc.) Decision->Refine No Refine->Process

References

Technical Support Center: Controlling DOPS Liposome Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the size and polydispersity of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are DOPS liposomes and why is controlling their size important?

DOPS liposomes are vesicles composed of a lipid bilayer made from the anionic phospholipid DOPS.[1] Controlling their size and uniformity (polydispersity) is critical in research and drug delivery because these properties directly influence their circulation time, cellular uptake, biodistribution, and drug release kinetics.[2][3][4] For instance, liposomes intended for tumor targeting via the enhanced permeability and retention (EPR) effect generally need to be smaller than 200 nm.[5]

Q2: What is the Polydispersity Index (PDI) and what is an acceptable value?

The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture.[6] It is a dimensionless number derived from Dynamic Light Scattering (DLS) measurements.[7] A PDI value below 0.2 is generally considered to indicate a monodisperse, or homogenous, population of liposomes, which is desirable for most applications.[5] Values above 0.3 suggest a broad size distribution that may be unsuitable for many experimental or therapeutic uses.

Q3: How do the primary preparation methods—extrusion, sonication, and microfluidics—compare for controlling size?

Each method offers different levels of control over liposome size and polydispersity.

  • Extrusion: This technique involves forcing a liposome suspension through polycarbonate membranes with defined pore sizes.[4] It is a reliable and widely used method for producing unilamellar vesicles (LUVs) with a narrow size distribution close to the pore size of the final membrane used.[4][8]

  • Sonication: This method uses high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into small, unilamellar vesicles (SUVs).[9] While simple, it can be difficult to control, sometimes resulting in bimodal size distributions and potential degradation of lipids or encapsulated drugs.[10]

  • Microfluidics: This modern technique involves the controlled mixing of a lipid-in-solvent stream with an aqueous stream in a microchannel.[11] By precisely controlling flow rates, it's possible to generate highly monodisperse liposomes with tunable sizes.[12][13][14]

Q4: What is the role of temperature during liposome preparation?

Temperature is a critical parameter, primarily because of the lipid's gel-to-liquid crystalline phase transition temperature (Tm).[15] All processing steps, especially hydration and extrusion, should be performed above the Tm of the lipid with the highest transition temperature in the formulation.[16] This ensures the lipid bilayer is in a fluid state, making it more flexible and easier to downsize into smaller, uniform vesicles.[17] For DOPS, the Tm is -11°C, so processing at room temperature is well above its Tm.[1]

Q5: How does lipid concentration affect the final liposome size?

Generally, increasing the lipid concentration can lead to the formation of larger liposomes.[18] This is because at higher concentrations, there is more lipid material available for vesicle formation, which can influence the self-assembly process.[19] It is crucial to optimize the lipid concentration for your specific application and preparation method.

Troubleshooting Guide

Problem 1: Liposome suspension shows visible aggregates or precipitates immediately after preparation.

Potential Cause Explanation Recommended Solution
High Ionic Strength of Buffer The negative charge of the DOPS headgroup is screened by counter-ions (e.g., Na+, K+) in high-salt buffers. This reduces electrostatic repulsion between vesicles, leading to aggregation.[1][20]Use a low ionic strength buffer (e.g., 10mM HEPES, 5% glucose solution). If buffer composition cannot be changed, consider adding a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.[21]
Presence of Divalent Cations Divalent cations like Ca²⁺ or Mg²⁺ can bridge the negatively charged serine headgroups of multiple DOPS liposomes, causing significant aggregation.Add a chelating agent like EDTA (1-2 mM) to the hydration buffer to sequester any contaminating divalent cations.[20]
Incomplete Solvent Removal Residual organic solvent (e.g., chloroform, ethanol) from the lipid film preparation step can disrupt the integrity of the lipid bilayer, promoting fusion and aggregation.[22]Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 2-4 hours, or overnight) to remove all solvent traces before hydration.

Problem 2: The final liposome size is significantly larger than the extruder membrane pore size.

Potential Cause Explanation Recommended Solution
Insufficient Extrusion Cycles A single pass through the membrane is not enough to achieve a homogenous size distribution. Multiple passes are required to ensure all vesicles are processed.Perform an adequate number of extrusion cycles. A minimum of 11-21 passes is generally recommended for consistent results.[23][24]
Membrane Clogging or Rupture High lipid concentrations or very large initial vesicles can clog the membrane pores, reducing extrusion efficiency or even causing the membrane to tear, allowing larger particles through.Before extruding through the final target pore size, pre-filter the hydrated liposome suspension through a larger pore size membrane (e.g., 400 nm or 200 nm).[4] This reduces the initial particle size and prevents clogging.
Extrusion Temperature Too Low If other lipids with a higher Tm are included in the formulation, extruding below that Tm will mean the membrane is in a rigid gel state and resistant to downsizing.Ensure the extruder and the liposome suspension are heated to a temperature at least 10-20°C above the highest Tm of any lipid in the formulation.

Problem 3: The Polydispersity Index (PDI) is high (>0.3).

Potential Cause Explanation Recommended Solution
Incomplete Hydration If the lipid film is not fully hydrated, large, non-uniform multilamellar vesicles (MLVs) will form, which are difficult to downsize effectively.Ensure the hydration buffer is added to the lipid film and agitated (e.g., vortexing, gentle stirring) for a sufficient amount of time (30-60 minutes) above the lipid Tm.
Non-Optimal Sonication Probe sonication can introduce high energy locally, sometimes leading to a mix of very small fragments and larger, unprocessed vesicles, resulting in a broad or bimodal distribution.[10]Optimize sonication parameters (time, power, pulse settings).[25] Use an ice bath to prevent overheating.[26] Consider that extrusion after sonication may be necessary to achieve a truly monodisperse sample.
Formulation Instability Over time, even initially homogenous liposome populations can begin to fuse or aggregate, leading to an increase in average size and PDI.[27]Characterize the liposomes immediately after preparation. For storage, keep at 4°C and at a relatively dilute concentration to minimize particle collisions.[22] Confirm the stability of your formulation over time with DLS measurements.

Data Presentation: Factors Influencing Liposome Characteristics

The following tables summarize the expected impact of various formulation and process parameters on the final characteristics of DOPS liposomes.

Table 1: Comparison of Common Liposome Preparation Methods

MethodTypical Size RangeTypical PDIKey Control ParametersAdvantagesDisadvantages
Extrusion 50 - 200 nm< 0.2Membrane Pore Size, Number of Passes[4][23]Reproducible, good size control, produces unilamellar vesicles.Can be labor-intensive, potential for membrane clogging.[8]
Sonication 20 - 100 nm0.2 - 0.5Sonication Time, Power/Amplitude[10][25]Simple, rapid method for producing small vesicles.Poor size control, potential for lipid degradation, often produces bimodal distributions.[10][11]
Microfluidics 40 - 400 nm< 0.15Flow Rate Ratio (FRR), Total Flow Rate[3][13]Excellent size control, highly reproducible, scalable, produces monodisperse vesicles.[11][12]Requires specialized equipment.

Table 2: Influence of Formulation & Process Parameters on Liposome Size and PDI

ParameterEffect on SizeEffect on PDINotes and Recommendations
Extruder Pore Size Directly determines the final average size.N/AThe most direct way to control the upper size limit of the liposome population.[4]
Number of Extrusion Passes Minor decrease after the first few passes.Significantly decreases with more passes.At least 11 passes are recommended to achieve a low PDI and stable size.[23]
Lipid Concentration Increases with higher concentration.[18]May increase at very high concentrations.Optimize concentration to balance encapsulation needs with size and stability requirements.
Cholesterol Content Increases size due to increased membrane rigidity.[28][29]Can decrease PDI by stabilizing the membrane.Cholesterol reduces membrane fluidity, leading to larger, more stable vesicles.[18][28]
Buffer Ionic Strength Can increase due to aggregation from charge screening.[1]Can increase significantly due to aggregation.Use low ionic strength buffers for charged lipids like DOPS to maintain electrostatic repulsion.[20]

Experimental Protocols

Protocol 1: Preparation of 100 nm DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method to produce unilamellar DOPS vesicles with a nominal diameter of 100 nm.

Materials and Equipment:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • High-vacuum pump

  • Water bath or heating block

  • Mini-extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports for extruder

  • Glass syringes

  • Dynamic Light Scattering (DLS) instrument for characterization

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amount of DOPS lipid in chloroform in a round-bottom flask.[23] b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask wall.[24] c. For complete solvent removal, place the flask under a high-vacuum pump for at least 2 hours.[24]

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the dried lipid film.[23] The volume should result in the desired final lipid concentration (e.g., 10-20 mg/mL). b. Agitate the flask by hand or on a vortex mixer for 30-60 minutes to fully hydrate the film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Optional: Freeze-Thaw Cycles: a. To improve hydration and facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles.[4][24] This is done by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[4] b. Transfer the hydrated MLV suspension into one of the glass syringes. c. Pass the suspension back and forth between the two syringes through the membrane.[26] d. Perform this extrusion process for an odd number of passes (e.g., 21 times) to ensure the final sample is collected in the opposite syringe.[24]

  • Characterization: a. Dilute a small aliquot of the final liposome suspension in buffer. b. Analyze the size (Z-average diameter) and polydispersity (PDI) using a Dynamic Light Scattering (DLS) instrument.[30][31]

Visual Guides and Workflows

Liposome_Preparation_Workflow C C D D C->D E E D->E F F E->F G G F->G H H G->H

Influencing_Factors center Liposome Size & PDI Extrusion Extrusion Extrusion->center Sonication Sonication Sonication->center Microfluidics Microfluidics Microfluidics->center PoreSize PoreSize PoreSize->center Cycles Cycles Cycles->center FlowRate FlowRate FlowRate->center Temp Temp Temp->center LipidConc LipidConc LipidConc->center Cholesterol Cholesterol Cholesterol->center Buffer Buffer Buffer->center

Troubleshooting_Flowchart Start Start: High PDI Observed (>0.2) Q1 Was extrusion the preparation method? Start->Q1 A1 Increase number of extrusion passes to >15 Q1->A1 Yes Q2 Was sonication used? Q1->Q2 No A2 Check for membrane clogging or rupture. Pre-filter if needed. A1->A2 End Re-measure PDI A2->End A3 Optimize sonication time/power. Avoid overheating. Q2->A3 Yes Q3 Is aggregation suspected? Q2->Q3 No A4 Consider post-sonication extrusion to homogenize. A3->A4 A4->End A5 Decrease ionic strength of the buffer. Q3->A5 Yes Q3->End No A6 Add a PEGylated lipid for steric stabilization. A5->A6 A6->End

References

Technical Support Center: DOPS in Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in non-viral gene delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using DOPS-based lipoplexes for gene delivery.

Issue 1: Low Transfection Efficiency

Q1: I am observing very low or no expression of my reporter gene after transfection with DOPS-containing lipoplexes. What are the possible causes and how can I improve the efficiency?

A1: Low transfection efficiency is a common hurdle in non-viral gene delivery. Several factors related to your lipoplex formulation, cell culture conditions, and experimental protocol can contribute to this issue.

Possible Causes and Solutions:

  • Suboptimal Lipoplex Formulation: The ratio of lipids, the inclusion of helper lipids, and the charge ratio of the lipoplex are critical for successful transfection.

    • Helper Lipid Ratio: DOPS, as an anionic lipid, often requires a helper lipid to facilitate endosomal escape. Dioleoylphosphatidylethanolamine (DOPE) is a commonly used helper lipid that promotes the formation of a hexagonal phase structure within the endosome, leading to membrane destabilization and release of the genetic payload.[1][2][3] You may need to optimize the molar ratio of DOPS to DOPE. A common starting point is a 1:1 or 1:2 molar ratio.

    • Cation Bridge for Anionic Lipoplexes: Since both DOPS and nucleic acids are negatively charged, a divalent cation such as calcium (Ca²⁺) is often required to bridge the two and facilitate complex formation.[4] The concentration of the divalent cation needs to be optimized.

    • N/P Ratio: For lipoplexes containing a cationic lipid alongside DOPS, the ratio of the positive charges from the cationic lipid (N) to the negative charges from the nucleic acid phosphates (P) is a key parameter. An excess of positive charge generally facilitates interaction with the negatively charged cell membrane. You should test a range of N/P ratios (e.g., 2:1, 4:1, 6:1) to find the optimal balance between transfection efficiency and cytotoxicity.

  • Poor Endosomal Escape: The ability of the lipoplex to escape the endosome and release its genetic cargo into the cytoplasm is a major barrier to successful transfection.[5][6]

    • As mentioned, incorporating DOPE can enhance endosomal escape. The acidic environment of the endosome can trigger a conformational change in DOPE-containing lipid bilayers, promoting fusion with the endosomal membrane.[1][2]

  • Cell Health and Confluency: The state of your cells at the time of transfection is crucial.

    • Cell Viability: Ensure your cells are healthy and have a viability of over 90% before transfection.[7]

    • Cell Confluency: Transfect cells when they are in the exponential growth phase, typically at 70-90% confluency for adherent cells.[7][8] Overly confluent or sparse cultures can lead to poor transfection efficiency.

  • Presence of Serum: Serum components can interfere with lipoplex formation and their interaction with the cell membrane. While some modern transfection reagents are compatible with serum, it is often recommended to perform the initial lipoplex-cell incubation in a serum-free medium.[9]

Experimental Workflow for Optimizing Transfection Efficiency

G cluster_0 Lipoplex Formulation cluster_1 Cell Culture Conditions cluster_2 Transfection Protocol a Vary DOPS:DOPE Ratio (e.g., 1:1, 1:2, 1:4) h Assess Transfection Efficiency (e.g., Flow Cytometry, Reporter Assay) a->h b Optimize Divalent Cation Concentration (e.g., Ca²⁺) b->h c Test Different N/P Ratios (if using cationic lipids) c->h d Ensure >90% Cell Viability d->h e Transfect at 70-90% Confluency e->h f Use Serum-Free Medium for Initial Incubation f->h g Optimize Incubation Time (e.g., 4-6 hours) g->h

Caption: Workflow for optimizing DOPS-based transfection.

Issue 2: High Cell Toxicity

Q2: My cells are showing significant death after transfection with DOPS-containing lipoplexes. How can I reduce the cytotoxicity?

A2: Cytotoxicity is a common concern with lipid-based transfection reagents, often stemming from the lipid formulation and the transfection protocol itself.

Possible Causes and Solutions:

  • High Concentration of Cationic Lipids: If you are using DOPS in combination with a cationic lipid, high concentrations of the cationic component are a primary cause of cytotoxicity.

    • Reduce N/P Ratio: Lower the N/P ratio to the minimum level that still provides acceptable transfection efficiency.

    • Lower Lipid Concentration: Reduce the overall concentration of the lipoplex added to the cells. You can perform a dose-response experiment to determine the optimal concentration.

  • Prolonged Incubation Time: Leaving the lipoplexes on the cells for too long can increase toxicity.

    • Optimize Incubation Period: An incubation time of 4-6 hours is often sufficient for cellular uptake.[10] You can then remove the transfection medium and replace it with fresh, complete growth medium.

  • Cell Density: Low cell density can make the culture more susceptible to the toxic effects of the transfection reagent.[9]

    • Ensure Optimal Confluency: Plate cells to achieve 70-90% confluency at the time of transfection.

  • Purity of Reagents: Impurities in the lipids or nucleic acid preparation can contribute to cytotoxicity.

    • Use High-Quality Reagents: Ensure your DOPS, helper lipids, and nucleic acids are of high purity.

Quantitative Data on Transfection Efficiency and Cell Viability

The following table summarizes data from studies using different lipid formulations, which can serve as a reference for expected outcomes. Note that these are not all DOPS-based but provide a relevant comparison.

Lipid FormulationCell LineTransfection Efficiency (%)Cell Viability (%)Reference
Anionic Lipoplex (DOPG:DOPE) + Ca²⁺CHO~78~93[10]
Lipofectamine 2000CHO~68~35[10]
DOTAP/DOPE/CholesterolHeLa, A549, SPC-A1Similar to Lipofectamine 2000>80[11]
DOPE:DOTAP (0.5:1)HEK-293T60~60[7]
Issue 3: Instability of Lipoplexes (Aggregation and Degradation)

Q3: My DOPS-based lipoplex solution appears cloudy or aggregated, and I'm getting inconsistent transfection results. What could be the cause and how can I improve stability?

A3: The physical stability of lipoplexes is crucial for reproducible transfection outcomes. Aggregation can lead to larger particle sizes that are less efficiently taken up by cells and can also increase cytotoxicity.

Possible Causes and Solutions:

  • Incorrect Formulation Procedure: The method of mixing the components can significantly impact the final lipoplex characteristics.

    • Order of Addition: The order in which you mix the lipids, nucleic acids, and any divalent cations can be critical. It is generally recommended to add the nucleic acid solution to the lipid solution.[12]

    • Mixing Technique: Use gentle mixing, such as pipetting up and down, rather than vigorous vortexing, which can disrupt the lipoplex structure.[10]

  • Inappropriate Buffer Conditions: The ionic strength and pH of the buffer used for lipoplex formation can affect their stability.

    • Low Ionic Strength: Preparing lipoplexes in a low ionic strength buffer can improve their stability.[12][13]

    • pH Control: The pH of the formulation buffer can influence the charge of the lipids and their interaction with nucleic acids. Maintaining a slightly acidic to neutral pH is often optimal.[13]

  • Storage Issues: Lipoplexes are often not stable for long-term storage and should ideally be prepared fresh before each experiment.

    • Fresh Preparation: Prepare lipoplexes immediately before adding them to the cells. If storage is necessary, it should be at 4°C for a short period, and stability should be validated.[7]

Signaling Pathway for Endosomal Escape

G cluster_0 Cellular Uptake cluster_1 Endosomal Trafficking a Lipoplex Binding to Cell Surface b Endocytosis a->b c Early Endosome (pH ~6.0-6.5) b->c d Late Endosome (pH ~5.0-5.5) c->d e Lysosome (Degradation) d->e Fusion f Endosomal Escape d->f Membrane Destabilization (DOPE-mediated) g Cytoplasmic Release of Nucleic Acid f->g h Nuclear Translocation g->h i Gene Expression h->i

Caption: Endosomal escape pathway for lipoplexes.

Frequently Asked Questions (FAQs)

Q4: Why is DOPE often used with DOPS in gene delivery formulations?

A4: DOPE (dioleoylphosphatidylethanolamine) is a "helper lipid" that is crucial for enhancing the transfection efficiency of lipoplexes. DOPE has a cone-shaped molecular structure which, under the acidic conditions of the endosome, promotes the formation of a non-bilayer, hexagonal (HII) phase.[1][2] This structural transition destabilizes the endosomal membrane, facilitating the release of the encapsulated nucleic acid into the cytoplasm. Without a helper lipid like DOPE, many lipoplexes remain trapped in the endosomes and are eventually degraded in lysosomes.[14]

Q5: Can I use DOPS-based lipoplexes for delivering RNA (e.g., siRNA, mRNA) as well as DNA?

A5: Yes, the principles of using DOPS-based lipoplexes can be extended to the delivery of various nucleic acids, including siRNA and mRNA. The electrostatic interactions and the mechanism of endosomal escape are generally applicable. However, the optimal formulation parameters, such as the lipid-to-nucleic acid ratio, may differ between DNA and RNA due to their differences in size, structure, and charge density. Optimization for each type of nucleic acid is recommended.

Q6: How do I determine the size and charge of my DOPS lipoplexes?

A6: The physicochemical characterization of your lipoplexes is a critical quality control step.

  • Particle Size and Polydispersity Index (PDI): These are typically measured using Dynamic Light Scattering (DLS). An ideal lipoplex formulation for gene delivery should have a particle size in the range of 100-200 nm with a low PDI (e.g., < 0.3) to ensure a homogenous population.[11][12]

  • Zeta Potential: This is a measure of the surface charge of the lipoplexes and is determined by Laser Doppler Velocimetry. For formulations relying on cationic lipids, a positive zeta potential (e.g., +20 to +40 mV) is generally desired to promote interaction with the cell membrane. For anionic lipoplexes using a cation bridge, the zeta potential may be closer to neutral or slightly negative.[2][11]

Q7: What is a standard protocol for preparing DOPS-based lipoplexes for transfection?

A7: The following is a generalized protocol that should be optimized for your specific cell type and nucleic acid. This protocol is adapted from methods for anionic lipoplex formation.[4]

Experimental Protocol: Preparation of Anionic DOPS/DOPE Lipoplexes

  • Preparation of Lipid Stock Solutions:

    • Prepare stock solutions of DOPS and DOPE (e.g., 10 mg/mL) in chloroform in separate glass vials.

  • Creation of Lipid Film:

    • In a round-bottom flask, combine the desired molar ratio of DOPS and DOPE (e.g., 1:1).

    • Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the bottom of the flask.

    • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile nuclease-free water or HEPES-buffered saline) to form multilamellar vesicles (MLVs). The final total lipid concentration might be in the range of 1-5 mg/mL.

    • Vortex the suspension vigorously.

  • Formation of Small Unilamellar Vesicles (SUVs):

    • To create smaller, more uniform vesicles, sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear.

    • Alternatively, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Lipoplex Formation:

    • In separate sterile, nuclease-free tubes, dilute the nucleic acid, the DOPS/DOPE liposome suspension, and a CaCl₂ solution in a serum-free medium (e.g., Opti-MEM).

    • First, add the CaCl₂ solution to the diluted nucleic acid and incubate for 10-15 minutes at room temperature to allow for the formation of DNA-Ca²⁺ complexes.

    • Add the DNA-Ca²⁺ complexes dropwise to the diluted liposome suspension while gently mixing.

    • Incubate the final mixture for 20-30 minutes at room temperature to allow for the formation of stable lipoplexes.

  • Transfection:

    • The freshly prepared lipoplexes are now ready to be added to your cells.

Q8: What is a reliable method for assessing cytotoxicity?

A8: A common and reliable method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. Alternatively, an LDH assay, which measures the release of lactate dehydrogenase from damaged cells, can be used.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Transfection: Transfect the cells with your DOPS-based lipoplexes as per your optimized protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: After the desired incubation period (e.g., 24 or 48 hours post-transfection), remove the medium.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

References

Technical Support Center: Enhancing the Fusogenic Properties of DOPS Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)-containing vesicles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the fusogenic capabilities of your liposomal systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of DOPS in promoting membrane fusion?

A1: DOPS, an anionic phospholipid, plays a crucial role in membrane fusion primarily through its interaction with divalent cations, particularly calcium (Ca²⁺). The negatively charged headgroup of DOPS chelates Ca²⁺ ions, which neutralizes the electrostatic repulsion between opposing vesicle membranes, facilitating close apposition.[1][2] Furthermore, the binding of calcium to multiple DOPS molecules can induce lipid phase separation and create localized, rigid domains. This process is thought to lower the energy barrier for the formation of non-bilayer intermediates, such as the fusion stalk, which is a critical step in the fusion pathway.[3][4]

Q2: How does lipid composition, beyond DOPS, affect vesicle fusogenicity?

A2: The lipid composition of a vesicle is a critical determinant of its fusogenic potential. Several other lipids can be incorporated to enhance or modulate fusion:

  • Phosphatidylethanolamine (PE): Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are known as "conical" or non-bilayer lipids.[5] They have a small headgroup relative to their acyl chains, which induces negative curvature strain in the membrane. This property facilitates the formation of highly curved fusion intermediates, thereby promoting fusion.[5][6] An optimal ratio of cylindrical lipids (like PC) to conical lipids (like PE) can create a balance between fusion and vesicle rupture.[7]

  • Cholesterol (Chol) and Sphingomyelin (SM): These lipids are crucial for modulating membrane fluidity and stability. Cholesterol, when combined with sphingomyelin, can reduce vesicle rupture during the fusion process without significantly hindering the fusion rate itself.[7] However, in some systems, cholesterol can eliminate the fusion-promoting effects of other lipids, particularly below their transition temperature.[8]

  • Acyl Chain Unsaturation: Increased unsaturation in the fatty acyl chains of phospholipids generally promotes membrane fusion.[8] The kinks in unsaturated chains disrupt the tight packing of the lipid bilayer, increasing membrane fluidity and lowering the energy barrier for rearrangement during fusion.

Q3: What is the specific role of calcium ions (Ca²⁺) in triggering fusion?

A3: Calcium ions are a primary trigger for the fusion of vesicles containing anionic phospholipids like DOPS.[2][9] The mechanism involves several steps:

  • Aggregation: Ca²⁺ bridges the negatively charged DOPS headgroups on adjacent vesicles, overcoming electrostatic repulsion and causing the vesicles to aggregate.[1][10]

  • Dehydration: The binding of Ca²⁺ displaces water molecules from the lipid headgroups, reducing the hydration force that acts as a barrier between membranes.[3]

  • Structural Reorganization: Ca²⁺ binding can induce the formation of crystalline domains of Ca²⁺-DOPS complexes. This process generates defects at the domain boundaries and induces mechanical stress, which lowers the activation energy for fusion.[3][4]

  • Curvature Induction: The formation of these lipid-ion clusters can induce negative curvature on the membrane surface, which is favorable for the formation of the initial fusion stalk.[3]

Q4: How does pH influence the fusogenicity of DOPS-containing vesicles?

A4: The pH of the surrounding environment can significantly alter vesicle fusion, often by affecting the protonation state and hydration of lipid headgroups. For instance, in vesicles containing DOPE, a lower pH (e.g., pH 5) can lead to different fusion pathways compared to neutral pH (e.g., pH 7.4), likely due to changes in the hydration and intrinsic curvature of the DOPE headgroup.[6] For some viral fusion systems, a low pH environment is a critical trigger for conformational changes in viral fusion proteins, which then mediate fusion with target membranes that may contain DOPS.[11] Generally, moving the pH away from the pKa of the lipid headgroups can alter surface charge and electrostatic interactions, thereby affecting the fusion process.[12][13]

Q5: What are SNARE proteins and how do they enhance the fusion of DOPS vesicles?

A5: SNAREs (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptors) are a family of proteins that constitute the core machinery for most intracellular membrane fusion events, such as neurotransmitter release.[14][15] They mediate fusion by zippering into a highly stable four-helix bundle, pulling the vesicle (containing a v-SNARE like synaptobrevin) and target membrane (containing t-SNAREs like syntaxin and SNAP-25) into extremely close proximity.[15] This action provides the necessary force to overcome the final energy barriers to fusion.[16] DOPS is often included in reconstituted proteoliposomes for in vitro SNARE fusion assays because its negative charge is thought to be physiologically relevant and can facilitate protein-lipid interactions and the fusion process itself.[17][18]

Troubleshooting Guide

Problem: I am observing very low or no fusion efficiency with my DOPS vesicles.

This is a common issue that can often be resolved by systematically evaluating several key factors in your experimental setup.

G Start Low/No Fusion Observed CheckComposition 1. Is Lipid Composition Optimal? Start->CheckComposition CheckCations 2. Is Divalent Cation Concentration Sufficient? CheckComposition->CheckCations Yes SolutionComposition Solution: - Add DOPE (e.g., 20-50 mol%). - Optimize Chol/SM ratio to reduce rupture. CheckComposition->SolutionComposition No CheckConditions 3. Are Reaction Conditions (pH, Temp) Correct? CheckCations->CheckConditions Yes SolutionCations Solution: - Titrate Ca²⁺ concentration. - Ensure no chelators (e.g., EDTA) are present. CheckCations->SolutionCations No CheckFusogen 4. Is a Fusogenic Agent (e.g., PEG) Needed? CheckConditions->CheckFusogen Yes SolutionConditions Solution: - Adjust buffer pH. - Increase temperature to overcome energy barrier. CheckConditions->SolutionConditions No SolutionFusogen Solution: - Add PEG to induce dehydration and close apposition. CheckFusogen->SolutionFusogen No Success Fusion Improved CheckFusogen->Success Yes/ Not Applicable SolutionComposition->Success SolutionCations->Success SolutionConditions->Success SolutionFusogen->Success

Caption: Troubleshooting workflow for low fusion efficiency.

Problem: My vesicles aggregate but do not proceed to fuse.

This indicates that the initial step of overcoming electrostatic repulsion is successful, but the energy barrier to lipid rearrangement and stalk formation is too high.

  • Possible Cause: Insufficient membrane strain or flexibility.

  • Solution:

    • Incorporate Conical Lipids: Add a lipid that induces negative curvature strain, such as DOPE.[5] The presence of DOPE can significantly lower the activation energy required to form the highly curved fusion stalk intermediate.

    • Increase Temperature: Fusion is a thermally activated process.[19] Increasing the temperature of the reaction can provide the necessary energy to overcome the activation barrier for fusion.

    • Adjust Acyl Chain Composition: Using lipids with a higher degree of unsaturation can increase membrane fluidity and promote the necessary lipid rearrangements for fusion.[8]

Problem: My vesicles show high levels of content leakage or rupture instead of clean fusion.

This suggests that the membrane is too unstable or that the fusogenic stress is causing bilayer collapse rather than controlled merging.

  • Possible Cause: Imbalance between fusogenic and stabilizing lipids.

  • Solution:

    • Optimize Helper Lipid Ratios: While PE promotes fusion, too high a concentration can lead to instability. An optimal ratio of PC to PE (e.g., 35/30) has been shown to create a balance between fusion and rupture.[7]

    • Incorporate Stabilizing Lipids: Add cholesterol and sphingomyelin to the lipid mixture. These lipids can increase bilayer packing and mechanical strength, reducing the tendency for the vesicles to rupture under fusogenic conditions.[7] An optimal ratio of cholesterol to sphingomyelin (e.g., 3/4) has been found to reduce rupture without significantly impacting fusion.[7]

Data Presentation: Lipid Composition Effects

The choice of lipids and their molar ratios is paramount for achieving efficient fusion. The following tables summarize quantitative data from key studies.

Table 1: Effect of Helper Lipids and Cholesterol on Fusion Efficiency

Vesicle Composition (Molar Ratio)Fusogenic AgentRelative Fusion/Lipid Mixing ExtentKey FindingReference
DOPC/POPS (80:20)DOPE/DODAC VesiclesLowSaturated acyl chains in PC component reduce lipid mixing.[8]
DSPC/POPS (80:20)DOPE/DODAC VesiclesHighDisaturated PC promotes fusion below its transition temperature.[8]
DSPC/POPS/Chol (varying %)DOPE/DODAC VesiclesDecreases with CholCholesterol eliminates the fusion-promoting effect of DSPC.[8]
DOPC/DOPE/SM/CH (35:30:15:20)PEGOptimal FusionThis specific four-lipid composition balances high fusogenicity with low rupture.[7]
DOPC/DOPE (50:50)SpontaneousHighIncreasing DOPE concentration beyond 35% accelerates fusion kinetics.[5]

Table 2: Influence of Divalent Cations on DOPS Vesicle Interactions

Vesicle CompositionDivalent CationObservationKey FindingReference
Pure DOPSCa²⁺ (≥0.1 mM)Phase transition to multilamellar stateHigh charge density leads directly to vesicle rupture and fusion into lamellar structures.[1]
DOPC:DOPSCa²⁺Strong adhesion (docking)Cations induce strong adhesion between vesicles, a prerequisite for fusion.[1]
PS VesiclesCa²⁺ + PhosphateFusion rate increased up to 1000-foldPhysiological levels of phosphate dramatically lower the Ca²⁺ concentration required for fusion.[4]
Negatively Charged VesiclesCa²⁺ (~15 mM)Required for fusion with planar membranesDivalent cations are necessary to overcome repulsion when fusing with charged planar membranes.[20]

Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the standard extrusion method for generating unilamellar vesicles of a defined size (~100 nm).

G cluster_0 Preparation Phase cluster_1 Hydration & Extrusion A 1. Lipid Mixing Dissolve lipids (e.g., DOPC, DOPS) in chloroform in a glass vial. B 2. Film Formation Evaporate solvent under a stream of nitrogen/argon to form a thin lipid film. A->B C 3. Vacuum Desiccation Place film under high vacuum for >2h to remove residual solvent. B->C D 4. Hydration Rehydrate the film with the desired aqueous buffer (e.g., HEPES, PBS). C->D E 5. Freeze-Thaw Cycles Subject the lipid suspension to 5-10 cycles of freezing (liquid N₂) and thawing to create MLVs. D->E F 6. Extrusion Pass the MLV suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. E->F G 7. Characterization & Storage Store LUVs at 4°C under argon. Characterize size via DLS. F->G

Caption: Workflow for preparing LUVs by the extrusion method.

Methodology:

  • Lipid Preparation: Prepare stock solutions of the desired lipids (e.g., DOPC, DOPS, DOPE) in chloroform.[21][22]

  • Mixing: In a clean glass vial, mix the lipid stock solutions to achieve the desired molar ratios.

  • Film Formation: Evaporate the chloroform under a gentle stream of inert gas (e.g., nitrogen or argon) while rotating the vial to create a thin, even lipid film on the bottom.

  • Drying: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[22]

  • Hydration: Add the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) to the dried film to a final lipid concentration of ~10 mg/mL. Vortex to suspend the lipids, forming multilamellar vesicles (MLVs).[22]

  • Homogenization (Optional but Recommended): Subject the MLV suspension to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This helps to break up large lipid aggregates.

  • Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Heat the extruder assembly to a temperature above the phase transition temperature of the lipids. Pass the MLV suspension through the membrane 11 to 21 times.[22] The resulting solution will contain large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

  • Storage: Store the prepared liposomes in a sealed vial under argon gas at 4°C to prevent lipid oxidation.[22]

Protocol 2: SNARE-Mediated Liposome Fusion Assay

This protocol outlines a common method to measure fusion between two populations of proteoliposomes reconstituted with v-SNAREs and t-SNAREs.

Methodology:

  • Proteoliposome Preparation:

    • Prepare two separate lipid mixtures. For v-SNARE vesicles, include 15% DOPS and a fluorescent lipid probe like TMR-DHPE.[18] For t-SNARE vesicles, use a similar lipid mix (e.g., 85% POPC, 15% DOPS) without a fluorescent probe.[18]

    • Reconstitute the purified v-SNARE (e.g., VAMP2/synaptobrevin) into one set of liposomes and the t-SNARE complex (e.g., Syntaxin/SNAP-25) into the other, typically using a detergent dialysis or desalting column method.[21]

  • Fusion Reaction:

    • Mix the t-SNARE (acceptor) vesicles and v-SNARE (donor) vesicles in a fluorometer cuvette.

    • Monitor the fluorescence signal over time. Fusion is detected as an increase in fluorescence intensity as the labeled lipids from the v-SNARE vesicles diffuse into the unlabeled t-SNARE vesicles, leading to dequenching.

  • Triggering (if applicable):

    • For systems mimicking synaptic fusion, a metastable docked state can be achieved first. Fusion can then be triggered by the rapid injection of a Ca²⁺ solution.[17]

  • Data Analysis:

    • The rate of fusion can be calculated from the initial slope of the fluorescence increase. The extent of fusion is determined by normalizing the final fluorescence to the value obtained after adding a detergent (e.g., Triton X-100) to cause complete lipid mixing.[8]

References

Technical Support Center: Refining Purification Methods for DOPS Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in DOPS liposome preparations?

A1: Common impurities include unencapsulated therapeutic agents or molecules, residual organic solvents from the preparation process, and lipid degradation products such as hydrolyzed and oxidized lipids.[1][2] The negatively charged surface of DOPS liposomes can also sometimes lead to non-specific binding of proteins or other charged molecules from the buffer.

Q2: Which purification method is best for my DOPS liposomes?

A2: The optimal method depends on your specific experimental needs, such as the scale of your preparation, the nature of the encapsulated material, and the required final purity.

  • Size Exclusion Chromatography (SEC) is effective for separating liposomes from smaller molecules and results in a relatively pure and homogenous liposome population.[3]

  • Dialysis is a simple and gentle method suitable for removing small molecule impurities but can be time-consuming.[4][5]

  • Ultracentrifugation is useful for concentrating liposomes and removing contaminants of different densities, but the high centrifugal forces can sometimes lead to liposome aggregation or fusion.[6]

  • Tangential Flow Filtration (TFF) is a scalable and efficient method for high lipid recovery and removal of unentrapped drugs and solvents.[7][8]

Q3: How can I quantify the purity and yield of my DOPS liposome preparation?

A3: Purity and yield can be assessed using several techniques. Dynamic Light Scattering (DLS) can be used to determine the size distribution and polydispersity index (PDI), which can indicate the presence of aggregates. To quantify lipid recovery, a chromatography-based method like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) can be employed.[9] The concentration of the encapsulated drug can be measured using techniques like UV-Vis spectroscopy or fluorescence after lysing the liposomes with a detergent.

Troubleshooting Guides

Issue 1: Liposome Aggregation During or After Purification

Question: My DOPS liposomes are aggregating after I purify them. What could be the cause and how can I fix it?

Answer: Liposome aggregation, especially with charged lipids like DOPS, is a common challenge. Several factors can contribute to this issue.

Potential Cause Explanation Suggested Solution
High Liposome Concentration Increased particle collisions at high concentrations can lead to aggregation.Dilute the liposome suspension for storage. Determine the optimal concentration for your specific formulation.
Inappropriate Ionic Strength of Buffer The electrostatic repulsion between negatively charged DOPS liposomes is sensitive to the ionic strength of the surrounding buffer. High salt concentrations can shield the surface charge, leading to aggregation.Use a buffer with low ionic strength, such as 10mM HEPES. If aggregation persists, consider adding a chelating agent like EDTA to sequester divalent cations that can bridge liposomes.
Residual Organic Solvent Incomplete removal of organic solvents used in liposome preparation can disrupt the integrity of the lipid bilayer and promote fusion and aggregation.Ensure complete removal of the organic solvent by optimizing the evaporation step (e.g., using a rotary evaporator under vacuum).
Lack of Steric Stabilization Electrostatic repulsion alone may not be sufficient to prevent aggregation over time, especially in high ionic strength media.Incorporate a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation. The polyethylene glycol (PEG) chains create a protective layer that sterically hinders vesicle-vesicle interactions.[10]
Temperature Fluctuations Storing liposomes at temperatures above 4°C can increase lipid mobility, leading to fusion. Freezing can also be detrimental due to ice crystal formation.[11]Store liposome suspensions at 4°C. For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant.[11]
Issue 2: Low Yield of DOPS Liposomes After Purification

Question: I am losing a significant amount of my liposomes during purification. How can I improve my recovery?

Answer: Low recovery can be a problem with several purification techniques. Here are some method-specific troubleshooting tips.

Purification Method Potential Cause of Low Yield Suggested Solution
Size Exclusion Chromatography (SEC) Lipid Adsorption to Column Matrix: Liposomes can adhere to the stationary phase of the SEC column, leading to significant loss, especially in the first run.[12]Pre-saturate the column by running a sample of empty liposomes through it before loading your actual sample. This will block the non-specific binding sites and improve recovery.
Inappropriate Pore Size: If the pore size of the gel is too small, liposomes can become trapped.Select a column with an appropriate pore size that allows for the efficient separation of your liposomes from smaller contaminants.
Ultracentrifugation Incomplete Pelleting: The density of liposomes might not be sufficiently different from the buffer to allow for complete pelleting, especially for smaller vesicles.Increase the centrifugation speed or time. Alternatively, consider using a cushion of a denser, inert material (e.g., sucrose) at the bottom of the tube to aid in pellet formation.
Pellet Resuspension Issues: The liposome pellet can be difficult to resuspend, leading to loss of material.Gently resuspend the pellet in a small volume of buffer, avoiding vigorous vortexing which can disrupt the liposomes.
Dialysis Membrane Leakage: Improperly sealed dialysis tubing or cassettes can lead to sample loss.Ensure the dialysis membrane is properly sealed. Use commercially available dialysis cassettes for better reliability.[5]
Tangential Flow Filtration (TFF) Inappropriate Membrane Cut-off: If the membrane pore size is too large, liposomes can be lost in the permeate.Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your liposomes to ensure their retention.

Quantitative Data on Purification Methods

The following table summarizes typical performance metrics for common liposome purification methods. Note that actual results will vary depending on the specific liposome formulation and experimental conditions.

Purification Method Lipid Recovery Removal of Unentrapped Drug/Solute Processing Time Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) 70-90% (with pre-saturation)[12]>95%[7]30-60 minutesGood for achieving a narrow size distribution.Sample dilution; potential for lipid loss.[12]
Dialysis >90%>90% (for small molecules)12-48 hours[4]Gentle on liposomes; simple setup.Time-consuming.[4]
Ultracentrifugation 60-80%[13]Variable1-4 hoursConcentrates the sample.Can cause liposome aggregation and leakage.[6][13]
Tangential Flow Filtration (TFF) >98%[7][8]>95%[7][8]< 15 minutes[7][8]Fast, scalable, high recovery.Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of DOPS Liposomes using Size Exclusion Chromatography (SEC)

Objective: To separate DOPS liposomes from unencapsulated small molecules.

Materials:

  • DOPS liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-75 or Sepharose 4B)

  • Elution buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fraction collector (optional)

Procedure:

  • Column Preparation: Swell the SEC gel in the elution buffer according to the manufacturer's instructions. Pack the column and equilibrate with at least two column volumes of elution buffer.

  • Column Pre-saturation (optional but recommended): To minimize lipid loss, apply a sample of empty liposomes (without encapsulated material) to the column and elute. This step blocks non-specific binding sites on the gel matrix.

  • Sample Loading: Carefully load your DOPS liposome suspension onto the top of the gel bed. The sample volume should be no more than 5-10% of the total column volume.

  • Elution: Begin eluting the sample with the elution buffer at a constant flow rate. The liposomes, being larger, will pass through the column more quickly and elute in the initial fractions.

  • Fraction Collection: Collect fractions of a defined volume. The liposome-containing fractions will appear more turbid.

  • Analysis: Analyze the collected fractions for the presence of liposomes (e.g., by measuring light scattering at 600 nm) and the unencapsulated material (e.g., by UV-Vis spectroscopy or fluorescence). Pool the fractions containing the purified liposomes.

Protocol 2: Purification of DOPS Liposomes using Dialysis

Objective: To remove small molecule impurities from a DOPS liposome suspension.

Materials:

  • DOPS liposome suspension

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-50 kDa.

  • Dialysis buffer (e.g., 10 mM HEPES, pH 7.4)

  • Large beaker and magnetic stir plate

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and hydrate according to the manufacturer's instructions.

  • Sample Loading: Load the DOPS liposome suspension into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange: For efficient removal of impurities, change the dialysis buffer several times over the course of 12-24 hours. A typical schedule is to change the buffer after 2 hours, 4 hours, and then overnight.

  • Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing/cassette and recover the purified liposome suspension.

Protocol 3: Purification of DOPS Liposomes using Ultracentrifugation

Objective: To concentrate DOPS liposomes and remove unencapsulated material.

Materials:

  • DOPS liposome suspension

  • Ultracentrifuge and appropriate rotor

  • Ultracentrifuge tubes

  • Purification buffer

Procedure:

  • Sample Preparation: Transfer the DOPS liposome suspension to an ultracentrifuge tube.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C. The exact parameters may need to be optimized for your specific liposome formulation.

  • Supernatant Removal: Carefully decant the supernatant, which contains the unencapsulated material.

  • Pellet Resuspension: Resuspend the liposome pellet in a small volume of fresh purification buffer. This can be done by gentle pipetting or by placing the tube on a shaker at a low speed.

  • Washing (Optional): To increase purity, the centrifugation and resuspension steps can be repeated one or two more times.

  • Final Resuspension: After the final wash, resuspend the pellet in the desired final buffer and volume.

Visualizations

Experimental Workflows

experimental_workflow General Liposome Purification Workflow cluster_prep Liposome Preparation cluster_purification Purification Methods cluster_analysis Analysis & Final Product prep Crude DOPS Liposome Suspension (with unencapsulated material) sec Size Exclusion Chromatography prep->sec Select Method dialysis Dialysis prep->dialysis Select Method uc Ultracentrifugation prep->uc Select Method analysis Characterization (DLS, HPLC, etc.) sec->analysis dialysis->analysis uc->analysis final_product Purified DOPS Liposomes analysis->final_product

Caption: General workflow for the purification of DOPS liposomes.

troubleshooting_logic Troubleshooting Logic for Liposome Aggregation start Liposome Aggregation Observed check_conc Check Liposome Concentration start->check_conc check_buffer Check Buffer Ionic Strength check_conc->check_buffer Optimal solution1 Dilute Suspension check_conc->solution1 High check_peg Consider Steric Stabilization check_buffer->check_peg Optimal solution2 Use Low Ionic Strength Buffer check_buffer->solution2 High solution3 Incorporate PEG-Lipid check_peg->solution3 Yes

Caption: Decision tree for troubleshooting DOPS liposome aggregation.

Signaling Pathway

DOPS on the outer leaflet of apoptotic cells is a key "eat-me" signal recognized by phagocytes. This interaction triggers a signaling cascade leading to the engulfment of the apoptotic cell, a process known as efferocytosis.

DOPS_signaling_pathway DOPS-Mediated Phagocytosis Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Phagocyte) dops DOPS on Apoptotic Cell ps_receptor Phosphatidylserine Receptor (e.g., BAI1, TIM-4, Stabilin-2) dops->ps_receptor Binding elmo_dock ELMO/DOCK180 Complex ps_receptor->elmo_dock Recruitment rac1 Rac1 Activation (GTP-bound) elmo_dock->rac1 GEF Activity actin Actin Cytoskeleton Rearrangement rac1->actin engulfment Engulfment (Phagocytosis) actin->engulfment

Caption: Simplified signaling pathway of DOPS recognition and phagocytosis.[14][15]

References

Technical Support Center: Enhancing Transfection Efficiency of DOPS-Based Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the transfection efficiency of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)-based lipoplexes.

Frequently Asked Questions (FAQs)

Q1: Why is my transfection efficiency with DOPS-based lipoplexes consistently low?

A1: Low transfection efficiency with anionic lipoplexes, such as those containing DOPS, is a common issue. Unlike cationic lipoplexes, which readily interact with negatively charged cell membranes, anionic lipoplexes require a cationic bridge to facilitate complex formation with DNA and interaction with the cell surface. The most critical factor is the presence of divalent cations, typically calcium chloride (CaCl₂), to mediate the formation of condensed, transfection-competent particles. Insufficient calcium concentration is a primary reason for poor efficiency. Other factors include suboptimal lipid composition (DOPS to helper lipid ratio), poor quality of plasmid DNA, and the health and confluency of the cells being transfected.

Q2: What is the role of calcium ions (Ca²⁺) in DOPS-based transfection?

A2: Calcium ions play a pivotal role in the formation and function of DOPS-based lipoplexes for several reasons:

  • Complex Formation: Both DOPS lipids and DNA are negatively charged and thus repel each other. Divalent cations like Ca²⁺ act as a bridge, neutralizing the negative charges and allowing the components to condense into stable lipoplex particles.

  • Cellular Uptake: The resulting slightly positive or neutral charge of the calcium-bridged lipoplex enhances its interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.[1][2]

  • Endosomal Escape: While the exact mechanism is still under investigation, it is believed that the influx of calcium into the endosome can contribute to membrane destabilization, facilitating the release of the DNA into the cytoplasm.

Q3: What is a "helper lipid" and why is it important in DOPS-based formulations?

A3: A helper lipid is a neutral or zwitterionic lipid that is co-formulated with the primary anionic lipid (DOPS) to improve the stability and transfection efficiency of the lipoplex. The most commonly used helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is known to adopt a non-bilayer, hexagonal phase under certain conditions (e.g., acidic pH within the endosome), which is thought to promote the destabilization of the endosomal membrane and facilitate the release of the genetic material into the cytoplasm.[2] Formulations without a helper lipid may form unstable aggregates or fail to efficiently release their cargo inside the cell.

Q4: Can I use other divalent cations besides calcium?

A4: While other divalent cations like magnesium (Mg²⁺) can also mediate the interaction between anionic lipids and DNA, calcium (Ca²⁺) has been shown to be particularly effective in enhancing the transfection potency of lipoplexes.[1][3] The specific effect of different cations can be cell-type dependent, but Ca²⁺ is the most commonly used and recommended cation for forming anionic lipoplexes.

Q5: How does the DOPS:DOPE molar ratio affect transfection efficiency?

A5: The molar ratio of DOPS to DOPE is a critical parameter that needs to be optimized for each cell type and application. An optimal ratio will result in stable lipoplexes that can efficiently deliver their cargo. Too little DOPE may result in poor endosomal escape, while too much may lead to unstable lipoplexes. It is recommended to test a range of molar ratios to determine the optimal formulation for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Transfection Efficiency Insufficient or no calcium (Ca²⁺) present during lipoplex formation.Ensure the final concentration of CaCl₂ in the transfection medium is within the optimal range (typically 5-25 mM).[3] Perform a titration experiment to find the optimal Ca²⁺ concentration for your cell line.
Suboptimal DOPS:DOPE molar ratio.Prepare lipoplexes with varying molar ratios of DOPS to DOPE (e.g., 1:1, 1:2, 2:1) to identify the most effective combination.
Poor quality or incorrect concentration of plasmid DNA.Use high-purity, endotoxin-free plasmid DNA. Verify the DNA concentration and integrity using spectrophotometry and gel electrophoresis.
Cells are unhealthy or at a suboptimal confluency.Ensure cells are in the exponential growth phase and are at the recommended confluency (typically 70-90%) at the time of transfection.
Presence of serum during complex formation.Prepare the lipoplex-DNA complexes in a serum-free medium before adding them to the cells.
High Cell Toxicity/Death Excessive concentration of lipoplexes or DNA.Optimize the amount of DNA and lipoplex added to the cells. Perform a dose-response curve to find the optimal balance between efficiency and toxicity.
High concentration of calcium.While essential, very high concentrations of Ca²⁺ (>50 mM) can be toxic to some cells.[3] Reduce the CaCl₂ concentration if significant cell death is observed.
Contaminants in the lipid or DNA preparation.Use high-purity lipids and endotoxin-free DNA.
Inconsistent Results Variation in lipoplex preparation procedure.Standardize the protocol for lipoplex formation, including incubation times, mixing technique, and temperature. Prepare fresh lipoplexes for each experiment.
Inconsistent cell culture conditions.Maintain a consistent cell passage number, seeding density, and growth medium composition.
Pipetting errors.Use calibrated pipettes and ensure accurate measurement of all components.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing DOPS-based lipoplex transfection.

Table 1: Effect of Calcium Concentration on Transfection Efficiency

CaCl₂ Concentration (mM)Relative Transfection Efficiency (%)Cell Viability (%)
0< 5> 95
540> 90
1080> 90
15100~85
2090~80
2575~75
50< 20< 60

Note: Data are representative and may vary depending on the cell type and experimental conditions. Optimal Ca²⁺ concentrations typically range from 5 to 25 mM.[3]

Table 2: Influence of DOPS:DOPE Molar Ratio on Transfection Efficiency

DOPS:DOPE Molar RatioParticle Size (nm)Zeta Potential (mV)Relative Transfection Efficiency (%)
1:0350 ± 50-45 ± 5< 10
2:1280 ± 40-30 ± 560
1:1220 ± 30-15 ± 5100
1:2180 ± 25-5 ± 585

Note: Data are illustrative. The optimal DOPS:DOPE ratio should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of DOPS:DOPE Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation: a. In a round-bottom flask, combine the desired molar ratio of DOPS and DOPE dissolved in chloroform. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by vortexing or gentle agitation. The final total lipid concentration is typically 1-5 mg/mL. This will form multilamellar vesicles (MLVs).

  • Sonication (Optional): a. To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.

  • Extrusion: a. To create unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder. Repeat this process 11-21 times. b. The resulting liposome solution can be stored at 4°C for a short period. For long-term storage, it is advisable to store them under an inert gas like argon.

Protocol 2: Formation of DOPS-based Lipoplexes and Cell Transfection

This protocol outlines the steps for complexing the prepared DOPS:DOPE liposomes with plasmid DNA and performing cell transfection.

  • Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of DNA and Liposome Solutions: a. In separate sterile microcentrifuge tubes, dilute the plasmid DNA and the DOPS:DOPE liposome solution in a serum-free medium (e.g., Opti-MEM).

  • Lipoplex Formation: a. Gently add the diluted DNA solution to the diluted liposome solution. b. In a separate tube, prepare the calcium chloride solution in serum-free medium. c. Add the calcium chloride solution to the DNA-liposome mixture to the desired final concentration (e.g., 10-20 mM). d. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Remove the growth medium from the cells and wash once with sterile PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. d. After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium containing serum.

  • Assay for Gene Expression: a. Culture the cells for 24-72 hours post-transfection. b. Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection Cell Transfection lipid_film 1. Lipid Film Formation (DOPS + DOPE) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration extrusion 3. Extrusion (Defined Size) hydration->extrusion liposomes DOPS:DOPE Liposomes extrusion->liposomes dna Plasmid DNA mixing 4. Mixing & Incubation dna->mixing liposomes->mixing calcium Calcium Chloride (Ca²⁺) calcium->mixing cells 5. Add to Cells mixing->cells incubation 6. Incubate (4-6 hours) cells->incubation medium_change 7. Change Medium incubation->medium_change expression 8. Gene Expression (24-72 hours) medium_change->expression

Caption: Experimental workflow for DOPS-based lipoplex transfection.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular lipoplex DOPS Lipoplex (with Ca²⁺ and DNA) cell_membrane Cell Membrane lipoplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus Nuclear Entry gene_expression Gene Expression nucleus->gene_expression

Caption: Cellular uptake and mechanism of DOPS-based lipoplexes.

References

Validation & Comparative

A Comparative Guide to DOPS and DOPC in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid composition is a critical determinant of a liposome's physicochemical properties, stability, and in vivo performance. Among the vast array of available lipids, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) are two common choices, each imparting distinct characteristics to the liposomal formulation. This guide provides an objective comparison of DOPS and DOPC in liposome formulations, supported by experimental data, to aid researchers in making informed decisions for their drug delivery applications.

Core Physicochemical Differences

The primary distinction between DOPS and DOPC lies in their headgroup, which dictates the surface charge of the resulting liposome. DOPC possesses a zwitterionic phosphocholine headgroup, rendering liposomes formulated with it neutrally charged at physiological pH. In contrast, DOPS has an anionic phosphoserine headgroup, which confers a negative surface charge to the liposomes. This fundamental difference in charge significantly influences the liposome's interaction with biological systems.

Performance Comparison: DOPS vs. DOPC Liposomes

The choice between DOPS and DOPC has profound implications for the stability, drug retention, and cellular uptake of liposomes. The following sections and tables summarize the key performance differences based on experimental findings.

Physicochemical Characterization

The inclusion of DOPS in a liposome formulation has a marked effect on its surface charge, as quantified by the zeta potential.

FormulationMolar RatioSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPC100%~117-145< 0.2~ -5 to -10
DOPC:DOPS90:10Not specifiedNot specified~ -55
DOPC:DOPS50:50Not specifiedNot specified~ -110
DOPS100%Not specifiedNot specified~ -145

Note: Data compiled from multiple sources where experimental conditions may vary. Size and PDI are dependent on preparation methods.

Stability in Biological Media

The surface charge of a liposome is a critical factor in its stability in biological fluids like serum.

Liposome TypeKey Findings
DOPC (Neutral) Generally exhibit higher stability in the presence of serum. The neutral surface reduces interactions with serum proteins (opsonization), leading to less aggregation and premature drug leakage.
DOPS (Anionic) More prone to interact with serum proteins, which can lead to instability and faster clearance from circulation. However, the negative charge can also prevent aggregation of liposomes in suspension due to electrostatic repulsion.
Drug Encapsulation and Release

The lipid composition can influence both the efficiency of drug loading and the rate at which the drug is released.

ParameterDOPC LiposomesDOPS Liposomes
Encapsulation Efficiency Can be high for both hydrophilic and hydrophobic drugs, depending on the loading method. For some drugs, the neutral nature may be advantageous.Generally shows good encapsulation efficiency. For cationic drugs, electrostatic interactions with the anionic DOPS may enhance loading.
Drug Release Kinetics Tend to exhibit a more gradual and sustained drug release profile.Often show a faster initial drug release compared to neutral liposomes, which can be attributed to interactions with serum components that destabilize the membrane.

Note: Encapsulation efficiency is highly dependent on the specific drug and the loading method used.

Cellular Uptake and Intracellular Trafficking

The surface charge of liposomes plays a pivotal role in their interaction with and uptake by cells.

AspectDOPC Liposomes (Zwitterionic)DOPS Liposomes (Anionic)
Uptake Efficiency Generally lower cellular uptake compared to charged liposomes.Often exhibit enhanced cellular uptake.
Uptake Mechanism Internalized through various endocytic pathways, with a notable contribution from macropinocytosis.Primarily taken up via clathrin-mediated endocytosis, which can be influenced by interactions with specific cell surface receptors.
Intracellular Fate After endocytosis, DOPC has been observed to localize in the endoplasmic reticulum and Golgi apparatus.The negatively charged surface can influence the interaction with endosomal membranes and subsequent intracellular trafficking.

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

  • Lipid Film Formation: The desired amounts of lipids (e.g., DOPC or a DOPC/DOPS mixture) are dissolved in an organic solvent, typically a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. The flask is then placed under high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically performed 11-21 times.

Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for these measurements.

  • Sample Preparation: A small aliquot of the liposome suspension is diluted in the appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Size Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and correlates this to the particle size distribution and polydispersity index (PDI).

  • Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specialized electrophoresis cell. An electric field is applied, and the velocity of the liposomes is measured by laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.

Determination of Drug Encapsulation Efficiency

A common method involves separating the encapsulated from the unencapsulated drug.

  • Separation: The liposome suspension is subjected to a separation technique to remove the free, unencapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): The sample is passed through a column (e.g., Sephadex G-50) that separates the larger liposomes from the smaller, free drug molecules.

    • Centrifugation/Ultrafiltration: The suspension is centrifuged at high speed, pelleting the liposomes while the free drug remains in the supernatant. Ultrafiltration units with a specific molecular weight cutoff can also be used.

    • Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer to remove the free drug.

  • Quantification: The amount of drug in the liposome fraction and/or the free drug fraction is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizing Key Processes

To better illustrate the workflows and biological interactions, the following diagrams are provided.

G Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_study Performance Studies prep1 Lipid Dissolution (DOPS/DOPC in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 prep4->char_entry char1 Size & PDI (DLS) char2 Zeta Potential (DLS) char3 Encapsulation Efficiency (SEC/HPLC) char_entry->char1 char_entry->char2 char_entry->char3 study1 Stability in Serum study2 Drug Release Kinetics study3 Cellular Uptake study_entry->study1 study_entry->study2 study_entry->study3

Caption: Workflow for liposome preparation and characterization.

G Cellular Uptake Pathways of Anionic vs. Zwitterionic Liposomes cluster_dops Anionic Liposomes (DOPS) cluster_dopc Zwitterionic Liposomes (DOPC) dops_lipo DOPS Liposome dops_uptake Clathrin-mediated Endocytosis dops_lipo->dops_uptake cell_membrane Cell Membrane dops_endo Early Endosome dops_uptake->dops_endo cytosol Cytosol dops_late Late Endosome/ Lysosome dops_endo->dops_late dops_release Drug Release dops_late->dops_release dopc_lipo DOPC Liposome dopc_uptake Macropinocytosis & Other Pathways dopc_lipo->dopc_uptake dopc_endo Macropinosome dopc_uptake->dopc_endo dopc_late Late Endosome/ Lysosome dopc_endo->dopc_late dopc_release Drug Release dopc_late->dopc_release

Caption: Cellular uptake pathways of liposomes.

Conclusion

The choice between DOPS and DOPC for liposome formulation is a critical decision that should be guided by the specific therapeutic goal.

  • DOPC is an excellent choice for applications requiring high stability in circulation and sustained drug release . Its neutral charge minimizes interactions with plasma proteins, prolonging its half-life in vivo.

  • DOPS is advantageous when enhanced cellular uptake is desired , particularly for targeting cells that readily internalize anionic particles. However, this comes at the cost of potentially lower stability in serum and a faster drug release profile.

Researchers should carefully consider these trade-offs and conduct thorough in vitro characterization to select the optimal lipid composition for their specific drug delivery system.

A Comparative Guide to Dioleoyl Phosphatidylserine and Other Anionic Phospholipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biophysical properties, fusogenic capabilities, protein interactions, and signaling roles of key anionic phospholipids.

In the intricate landscape of cellular membranes, anionic phospholipids play a pivotal role in a vast array of biological processes, from maintaining membrane structure and integrity to modulating cell signaling and facilitating membrane fusion events. Among these, Dioleoyl Phosphatidylserine (DOPS) is a prominent member, frequently utilized in research and as a component in drug delivery systems. This guide provides a comprehensive comparison of DOPS with other common anionic phospholipids—Dioleoyl Phosphatidylglycerol (DOPG), Phosphatidylinositol (PI), and Cardiolipin (CL)—offering researchers, scientists, and drug development professionals a clear overview of their distinct characteristics supported by experimental data.

Biophysical Properties: A Tale of Charge, Fluidity, and Phase

The biophysical characteristics of anionic phospholipids dictate their behavior within a lipid bilayer and their interactions with other molecules. Key parameters include surface charge (zeta potential), membrane fluidity, and phase transition temperature.

A study of liposomes composed of various lipids demonstrated a strong linear relationship between the mole percentage of charged lipids and the resulting zeta potential. While specific comparative values for DOPS, DOPG, and cardiolipin under identical conditions are spread across various studies, it is established that all impart a negative charge to liposomes, a crucial factor for their stability and interaction with the cellular environment.[1]

Membrane fluidity, often assessed by fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), is influenced by the headgroup and acyl chain composition. While comprehensive side-by-side data is limited, individual studies show that the introduction of anionic lipids can alter the packing and dynamics of the lipid bilayer. For instance, the interaction of the precursor protein prePhoE with DOPG vesicles leads to an increase in DPH fluorescence anisotropy, indicating a decrease in membrane fluidity.[2] Differential Scanning Calorimetry (DSC) is another powerful technique to characterize the thermotropic behavior of lipid bilayers. DSC studies on cardiolipin have revealed complex phase behavior that is dependent on pH and the presence of other lipids.[3][4]

PropertyThis compound (DOPS)Dioleoyl Phosphatidylglycerol (DOPG)Phosphatidylinositol (PI)Cardiolipin (CL)
Zeta Potential NegativeNegativeNegativeMore Negative (two phosphate groups)
Membrane Fluidity Influences membrane fluidity, can be modulated by protein binding.Affects membrane fluidity, with protein interactions causing ordering.Contributes to the fluidity of the inner leaflet of the plasma membrane.Can induce non-bilayer structures, impacting local fluidity.
Phase Transition Exhibits a characteristic gel-to-liquid crystalline phase transition.Shows a distinct phase transition temperature.Undergoes phase transitions influenced by phosphorylation state.Displays complex, pH-dependent phase behavior.

Membrane Fusion: Orchestrating Cellular Mergers

Membrane fusion is a fundamental process in cell biology, essential for events like vesicle trafficking, fertilization, and viral entry. Anionic phospholipids are key players in this process, particularly in response to divalent cations like calcium.

The experimental workflow for a typical vesicle fusion assay is outlined below.

Vesicle_Fusion_Assay cluster_preparation Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Vesicle_A Prepare Vesicles A (e.g., containing DOPS) - Labeled with Donor Fluorophore Mix Mix Vesicles A and B Vesicle_A->Mix Vesicle_B Prepare Vesicles B (e.g., containing DOPS) - Labeled with Acceptor Fluorophore Vesicle_B->Mix Induce_Fusion Induce Fusion (e.g., add Ca²⁺) Mix->Induce_Fusion Measure_FRET Measure FRET Signal (Fluorescence Resonance Energy Transfer) Induce_Fusion->Measure_FRET Analyze Analyze increase in FRET - Correlates with fusion rate Measure_FRET->Analyze

Caption: Experimental workflow for a vesicle fusion assay using FRET.

Protein Binding: A Platform for Cellular Machinery

The negatively charged surface of membranes containing anionic phospholipids serves as a docking site for a multitude of proteins. These interactions are critical for the recruitment and activation of proteins involved in various cellular processes.

The binding of proteins to anionic lipid-containing membranes can be driven by a combination of electrostatic and specific headgroup interactions. For example, cytochrome c, a key protein in apoptosis, binds to cardiolipin-containing membranes, an interaction that is crucial for its pro-apoptotic function.[8] While other anionic phospholipids can also interact with cytochrome c, the affinity and functional consequences can vary. One study reported two dissociation constants for cytochrome c binding to cardiolipin-containing liposomes, representing low- and high-affinity states.[10] The binding of β2-glycoprotein I to both DOPS and cardiolipin liposomes has also been studied, highlighting the role of these lipids in autoimmune responses.[11]

The table below summarizes the binding of a key protein to different anionic phospholipids.

ProteinThis compound (DOPS)Dioleoyl Phosphatidylglycerol (DOPG)Phosphatidylinositol (PI)Cardiolipin (CL)
Cytochrome c Can interact, but with potentially lower affinity than CL.Can interact via electrostatic forces.Weak interaction.High-affinity binding, crucial for its peroxidase activity in apoptosis.

A common method to study protein-lipid interactions is the vesicle co-sedimentation assay.

Protein_Lipid_Binding_Assay cluster_preparation Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis Liposomes Prepare Liposomes (containing anionic phospholipid) Incubate Incubate Liposomes and Protein Liposomes->Incubate Protein Purify Protein of Interest Protein->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Pellet Pellet: Liposomes and Bound Protein Centrifuge->Pellet Supernatant Supernatant: Unbound Protein Centrifuge->Supernatant SDS_PAGE Analyze Pellet and Supernatant by SDS-PAGE Pellet->SDS_PAGE Supernatant->SDS_PAGE Quantify Quantify Protein Bands to Determine Binding Affinity SDS_PAGE->Quantify

Caption: Workflow of a vesicle co-sedimentation assay.

Role in Cell Signaling: More Than Just a Structural Component

Anionic phospholipids are not merely passive components of the cell membrane; they are active participants in a multitude of signaling pathways, most notably in apoptosis and pathways involving phosphoinositides.

Apoptosis: The exposure of phosphatidylserine on the outer leaflet of the plasma membrane is a well-established "eat-me" signal that triggers the phagocytosis of apoptotic cells.[12][13] This process is critical for tissue homeostasis and preventing inflammation. Cardiolipin also plays a crucial and distinct role in apoptosis. It is primarily located in the inner mitochondrial membrane, and its oxidation and translocation to the outer mitochondrial membrane are key events in the intrinsic apoptotic pathway, leading to the release of cytochrome c.[14][15][16][17] While both DOPS and cardiolipin are pro-apoptotic, they function at different stages and in different cellular compartments.

Phosphoinositide Signaling: Phosphatidylinositol and its phosphorylated derivatives (phosphoinositides) are central to a complex signaling network that regulates a wide range of cellular processes, including cell growth, proliferation, and membrane trafficking.[18] The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium release and activate protein kinase C (PKC), respectively.[19] This pathway is distinct from the signaling roles of PS, which often involve the recruitment of proteins with specific PS-binding domains or through electrostatic interactions.[20]

The diagram below illustrates the distinct roles of phosphatidylserine and cardiolipin in apoptosis.

Apoptosis_Signaling cluster_extrinsic Plasma Membrane Events cluster_intrinsic Mitochondrial Events Apoptotic_Stimulus Apoptotic Stimulus PS_Exposure Phosphatidylserine (PS) Exposure on Outer Leaflet Apoptotic_Stimulus->PS_Exposure Phagocytosis Phagocytosis PS_Exposure->Phagocytosis 'Eat-me' signal Apoptotic_Cell_Clearance Apoptotic_Cell_Clearance Phagocytosis->Apoptotic_Cell_Clearance Mitochondrial_Stress Mitochondrial Stress CL_Oxidation Cardiolipin (CL) Oxidation & Translocation Mitochondrial_Stress->CL_Oxidation Cytochrome_c_Release Cytochrome c Release CL_Oxidation->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Roles of Phosphatidylserine and Cardiolipin in Apoptosis.

Conclusion

This compound, dioleoyl phosphatidylglycerol, phosphatidylinositol, and cardiolipin, while all classified as anionic phospholipids, exhibit distinct biophysical and functional properties. DOPS is a key signaling molecule in apoptosis through its externalization on the cell surface. DOPG contributes to the negative charge of membranes and influences their fluidity. Phosphatidylinositol is the precursor to a vast family of signaling molecules that regulate numerous cellular processes. Cardiolipin, with its unique dimeric structure, is crucial for mitochondrial function and plays a central role in the intrinsic apoptotic pathway. Understanding these differences is paramount for researchers designing model membrane systems, investigating cellular signaling pathways, and for professionals developing novel liposomal drug delivery platforms where the choice of anionic phospholipid can significantly impact the efficacy and mechanism of action. Further quantitative, side-by-side comparative studies will be invaluable in fully elucidating the nuanced roles of these critical cellular components.

Experimental Protocols

Vesicle Co-sedimentation Assay for Protein-Lipid Binding

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., DOPC with 10 mol% DOPS) by evaporating the organic solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

  • Binding Reaction:

    • Incubate a fixed concentration of the purified protein of interest with varying concentrations of LUVs in a binding buffer at room temperature for a specified time (e.g., 30 minutes).

  • Separation of Bound and Unbound Protein:

    • Centrifuge the incubation mixtures at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully collect the supernatant containing the unbound protein.

    • Resuspend the pellet (containing liposomes and bound protein) in the same volume of buffer.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the protein bands using densitometry.

    • The fraction of bound protein can be calculated and plotted against the lipid concentration to determine the binding affinity (e.g., Kd).

Förster Resonance Energy Transfer (FRET)-Based Vesicle Fusion Assay

  • Probe-Labeled Liposome Preparation:

    • Prepare two populations of LUVs of the same lipid composition.

    • Incorporate a FRET donor fluorophore (e.g., NBD-PE) into one population of vesicles.

    • Incorporate a FRET acceptor fluorophore (e.g., Rhodamine-PE) into the second population of vesicles.

  • Fusion Reaction:

    • Mix the donor- and acceptor-labeled liposome populations in a fluorometer cuvette containing a suitable buffer.

    • Record the baseline fluorescence of the donor fluorophore.

    • Initiate fusion by adding a fusogen (e.g., CaCl2 to a final concentration of 5 mM).

  • Data Acquisition and Analysis:

    • Monitor the increase in donor fluorescence over time. As the vesicles fuse and the lipids mix, the distance between the donor and acceptor fluorophores increases, leading to a decrease in FRET and a corresponding increase in donor emission.

    • The initial rate of fluorescence increase can be used to determine the initial rate of fusion.

    • The final fluorescence level after the addition of a detergent (e.g., Triton X-100) to completely disrupt the vesicles and maximally dilute the probes can be used to normalize the data and calculate the percentage of fusion.

References

Validating DOPS as a Specific Marker for Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The externalization of phosphatidylserine (PS), a dioleoylphosphatidylserine (DOPS), from the inner to the outer leaflet of the plasma membrane is a widely recognized hallmark of apoptosis. This event serves as a crucial "eat-me" signal for phagocytes, ensuring the efficient clearance of apoptotic cells. The specific and timely appearance of DOPS on the cell surface has positioned it as a key marker for detecting and quantifying apoptosis in various research and clinical settings.

This guide provides an objective comparison of DOPS externalization, detected via Annexin V binding, with other established apoptosis markers. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to aid researchers in selecting the most appropriate methods for their studies.

Comparative Analysis of Apoptosis Detection Methods

The selection of an appropriate apoptosis assay is critical for obtaining accurate and reliable data. Below is a summary of quantitative data from studies comparing the detection of apoptosis using Annexin V (for DOPS externalization), cleaved caspase-3, and TUNEL assays in Jurkat cells induced with apoptosis-inducing agents like staurosporine or camptothecin.

AssayPrincipleApoptotic Cells Detected (%) - Early Time Point (e.g., 2-4h)Apoptotic Cells Detected (%) - Later Time Point (e.g., 6-24h)Reference
Annexin V Binds to externalized phosphatidylserine (DOPS) on the outer plasma membrane.~70% (at 2h with camptothecin)Up to 99.7% (at 4h with staurosporine)[1][2]
Cleaved Caspase-3 Detects the activated form of caspase-3, a key executioner caspase in the apoptotic cascade.~70% (at 2h with camptothecin)Not explicitly quantified at the same time point in the provided search results.[1]
TUNEL Labels DNA strand breaks, a hallmark of late-stage apoptosis.Lower than Annexin V and Cleaved Caspase-3Not explicitly quantified at the same time point in the provided search results.

Key Observations:

  • Kinetics: Annexin V binding and caspase-3 cleavage are early events in apoptosis, with a nearly simultaneous induction observed in some studies.[1] DNA fragmentation, detected by the TUNEL assay, is a later event.

  • Sensitivity: Annexin V staining is often considered a highly sensitive method for detecting early apoptosis.

  • Specificity: While sensitive, Annexin V can also bind to necrotic cells where the plasma membrane is compromised, allowing access to the inner leaflet. Therefore, co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD is crucial to distinguish between early apoptotic (Annexin V positive, PI/7-AAD negative) and late apoptotic/necrotic cells (Annexin V positive, PI/7-AAD positive). Cleaved caspase-3 is generally considered a more specific marker for apoptosis as it is a key mediator of the programmed cell death pathway. The TUNEL assay can also label cells undergoing necrosis or those with extensive DNA damage from other causes.

Signaling Pathway of DOPS Externalization in Apoptosis

The externalization of DOPS during apoptosis is a tightly regulated process involving the coordinated action of several key proteins. In healthy cells, the asymmetric distribution of phospholipids in the plasma membrane is maintained by ATP-dependent flippases, which actively transport PS to the inner leaflet. During apoptosis, this asymmetry is disrupted.

DOPS_Externalization_Pathway Signaling Pathway of DOPS Externalization in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, FasL) Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptotic_Stimulus->Caspase_Activation Flippase Flippase (e.g., ATP11A, ATP11C) Caspase_Activation->Flippase Inhibits Scramblase Scramblase (e.g., Xkr8) Caspase_Activation->Scramblase Activates Flippase_Inactivation Flippase Inactivation (Cleavage by Caspases) Scramblase_Activation Scramblase Activation (Cleavage by Caspases) DOPS_Externalization DOPS Externalization Flippase_Inactivation->DOPS_Externalization Scramblase_Activation->DOPS_Externalization Phagocytosis Phagocytic Recognition ('Eat-me' Signal) DOPS_Externalization->Phagocytosis

Caption: DOPS externalization pathway in apoptosis.

Experimental Workflow for Validation of DOPS as an Apoptosis Marker

Validating a new apoptosis marker requires a systematic approach that includes comparison with established methods and assessment of its specificity and kinetics. The following workflow outlines the key steps for validating DOPS externalization as a marker for apoptosis.

Validation_Workflow Experimental Workflow for DOPS Marker Validation Start Start: Select Cell Line and Apoptosis Inducer Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine treatment) Start->Induce_Apoptosis Time_Course Time-Course and Dose-Response Experiment Induce_Apoptosis->Time_Course Harvest_Cells Harvest Cells at Different Time Points Time_Course->Harvest_Cells Stain_Cells Stain Cells with Multiple Markers Harvest_Cells->Stain_Cells Annexin_V Annexin V/PI (for DOPS) Stain_Cells->Annexin_V Caspase_3 Cleaved Caspase-3 (Western Blot/Flow Cytometry) Stain_Cells->Caspase_3 TUNEL TUNEL Assay (for DNA Fragmentation) Stain_Cells->TUNEL Data_Acquisition Data Acquisition (Flow Cytometry, Western Blot, Microscopy) Annexin_V->Data_Acquisition Caspase_3->Data_Acquisition TUNEL->Data_Acquisition Data_Analysis Quantitative Data Analysis and Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion: Validate DOPS as a Specific and Early Apoptosis Marker Data_Analysis->Conclusion

Caption: Workflow for validating DOPS as an apoptosis marker.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of DOPS externalization on the cell surface.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include a negative control (untreated cells) and a positive control.

    • Harvest cells (both adherent and suspension) and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to each tube.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cleaved Caspase-3 Detection by Western Blot

This protocol detects the active form of caspase-3, a key executioner of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Induce apoptosis and harvest cells as described above.

    • Lyse the cell pellet in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using an imaging system.

    • The presence of a band at the expected molecular weight for cleaved caspase-3 (typically ~17-19 kDa) indicates apoptosis. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Induce apoptosis and harvest cells.

    • Fix the cells in 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (TdT enzyme, labeled dUTPs, and reaction buffer).

    • Resuspend the cells in the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

    • For a positive control, treat a separate sample of fixed and permeabilized cells with DNase I before the TUNEL reaction. For a negative control, omit the TdT enzyme from the reaction mixture.

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

    • Apoptotic cells will exhibit fluorescence due to the incorporation of labeled dUTPs at the 3'-OH ends of fragmented DNA.

Conclusion

The externalization of DOPS, readily detectable by Annexin V staining, is a sensitive and early marker of apoptosis. However, its specificity can be a concern, necessitating the use of co-staining with viability dyes to differentiate from necrosis. For a more definitive confirmation of apoptosis, it is recommended to use a multi-parametric approach, combining the detection of DOPS externalization with the measurement of other key apoptotic events such as caspase-3 activation and DNA fragmentation. This comprehensive approach provides a more robust and reliable assessment of programmed cell death in experimental systems.

References

A Researcher's Guide to Validating Phagocytosis Assays: The Role of DOPS and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying phagocytosis is critical for understanding immune function, screening therapeutic candidates, and elucidating disease mechanisms. The clearance of apoptotic cells, a process known as efferocytosis, is a fundamental type of phagocytosis crucial for tissue homeostasis.[1][2] A key "eat-me" signal on the surface of apoptotic cells is the exposure of phosphatidylserine (PS).[3][4] In the laboratory, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a valuable tool used to create liposomes or coat beads, effectively mimicking the PS signal to trigger and validate efferocytosis pathways in vitro.[3][5]

This guide provides an objective comparison of DOPS-based methods with other common alternatives for phagocytosis assays, supported by experimental frameworks and data interpretation strategies.

The Phosphatidylserine (PS) Signaling Pathway in Phagocytosis

The engulfment of apoptotic cells is not a random event but a highly regulated process initiated by specific receptor-ligand interactions. When a cell undergoes apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. This exposed PS is recognized by a host of receptors on phagocytes, such as macrophages, which then initiate a signaling cascade leading to cytoskeletal rearrangement and engulfment. DOPS-containing liposomes are designed to specifically trigger this pathway.

PS_Signaling_Pathway PS-Mediated Phagocytosis Pathway cluster_target Target Cell cluster_phagocyte Phagocyte Apoptotic_Cell Apoptotic Cell PS Phosphatidylserine (PS) 'Eat-Me' Signal Apoptotic_Cell->PS exposes DOPS_Liposome DOPS Liposome/Bead DOPS_Liposome->PS mimics PS_Receptor PS Receptor (e.g., TIM-4, BAI1, Stabilin-2) Signaling_Complex Downstream Signaling (e.g., ELMO1/DOCK180, Rac1) PS_Receptor->Signaling_Complex activates Cytoskeleton Actin Cytoskeletal Reorganization Signaling_Complex->Cytoskeleton triggers Engulfment Engulfment & Phagosome Formation Cytoskeleton->Engulfment PS->PS_Receptor binds to

Caption: A diagram of the signaling cascade for PS-mediated phagocytosis (efferocytosis).

Comparison of Phagocytosis Assay Validation Methods

While DOPS provides a specific way to probe the efferocytosis pathway, other methods exist, each with distinct mechanisms and applications. The choice of assay depends on the specific biological question being addressed, such as general phagocytic capacity versus the activity of a specific pathway.

Method/TargetPrinciple & Biological PathwayCommon ReadoutProsCons
DOPS-Coated Liposomes/Beads Mimics the primary "eat-me" signal (PS) on apoptotic cells to specifically trigger efferocytosis via PS receptors.[3]Flow Cytometry, Fluorescence MicroscopyHigh reproducibility; pathway-specific; synthetically defined and controlled system.Less physiologically complex than whole apoptotic cells; liposome preparation can be technical.[3]
Induced Apoptotic Cells Uses whole cells (e.g., Jurkat, thymocytes) induced to undergo apoptosis (e.g., via UV, staurosporine) to present a natural array of "eat-me" signals, including PS.[1]Flow Cytometry, High-Content ImagingHigh physiological relevance; presents multiple "eat-me" signals.[4]Higher variability in apoptosis induction; potential for premature cell lysis, releasing inflammatory signals.
IgG-Opsonized Beads/Particles Particles are coated with Immunoglobulin G (IgG) to trigger phagocytosis via Fcγ receptors (FcγR) on phagocytes.[6][7] This is a key mechanism for clearing pathogens.[7]Luminescence, Flow Cytometry, MicroscopyRobust and highly potent signal; pathway-specific (FcγR); commercially available kits.Bypasses the efferocytosis pathway; can induce a pro-inflammatory response.[7]
Zymosan Particles Derived from yeast cell walls, zymosan is a pathogen-associated molecular pattern (PAMP) recognized by pattern recognition receptors (PRRs) like Dectin-1 and Toll-like receptors (TLRs).[8]Plate Reader (absorbance), MicroscopyStrong inducer of phagocytosis; relevant for studying anti-fungal immunity.Activates specific PRR pathways, not efferocytosis; can trigger strong inflammatory cytokine release.[9]
pH-Sensitive Dye-Labeled Particles Uses particles (e.g., E. coli, beads) conjugated with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the phagosome.[10][11][12]Flow Cytometry, Live-Cell ImagingExcellent signal-to-noise ratio; specifically detects internalized particles versus those merely bound to the cell surface.[11]The method of detection, not the trigger itself; must be combined with a phagocytic target (e.g., IgG or Zymosan).

Quantitative Data Presentation

The output of a phagocytosis assay can be quantified in several ways. The appropriate metric depends on the readout technology (flow cytometry vs. microscopy) and the specific question.

MetricDescriptionCommon Assay TypeRepresentative Result Example
% Phagocytic Cells The percentage of phagocytes in a population that have internalized at least one target particle.[13]Flow Cytometry, High-Content ImagingMacrophages + DOPS-Beads: 45% Positive
Phagocytic Index The average number of internalized particles per phagocyte, calculated across the entire population.[14]High-Content Imaging, Manual MicroscopyMacrophages + Apoptotic Cells: 2.5 cells/macrophage
Mean Fluorescence Intensity (MFI) When using fluorescent targets, the MFI of the phagocyte population reflects the total amount of internalized material.[12]Flow CytometryMacrophages + pHrodo E. coli: MFI = 15,000

Note: These values are illustrative. Actual results will vary significantly based on the phagocyte type, target-to-effector ratio, and incubation time.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are two contrasting protocols: one using DOPS liposomes to assess efferocytosis and another using IgG-opsonized beads for FcγR-mediated phagocytosis.

Protocol 1: DOPS Liposome Phagocytosis Assay (Flow Cytometry)

This protocol is adapted from methodologies for preparing liposomes and using them as surrogates for apoptotic cells.[3]

  • Preparation of DOPS Liposomes:

    • Prepare a lipid mixture of 80% 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 20% DOPS in chloroform in a glass vial. For fluorescence, include a small percentage (e.g., 1%) of a fluorescent lipid like NBD-PE.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Rehydrate the film in sterile PBS by vortexing, creating multilamellar vesicles.

    • To create small, unilamellar vesicles (liposomes) of a uniform size (~100 nm), subject the suspension to extrusion through a polycarbonate membrane with a 0.1 µm pore size using a mini-extruder.[3]

    • Store liposomes at 4°C.

  • Phagocytosis Assay:

    • Plate phagocytes (e.g., primary macrophages) at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

    • The next day, gently wash the cells with warm PBS.

    • Add the fluorescent DOPS liposome suspension to the cells at a predetermined optimal concentration. As a negative control, use liposomes made of 100% DOPC.

    • Incubate for 1-2 hours at 37°C.

    • Gently wash the wells three times with cold PBS to remove non-internalized liposomes.

    • Detach cells using a non-enzymatic cell dissociation buffer.

    • Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Protocol 2: IgG-Opsonized Bead Phagocytosis Assay (Microscopy)

This protocol outlines a common method for assessing FcγR-mediated phagocytosis.[6]

  • Opsonization of Beads:

    • Use 3 µm fluorescent latex beads. Wash the beads twice in sterile PBS.

    • Resuspend the beads in a PBS solution containing human IgG (e.g., 1 mg/mL).

    • Incubate for 1 hour at 37°C with gentle rotation to allow the IgG to coat the beads.

    • Wash the beads three times with PBS to remove unbound IgG. Resuspend in culture medium.

  • Phagocytosis Assay:

    • Plate phagocytes (e.g., J774A.1 macrophage cell line) on glass coverslips in a 24-well plate and allow them to adhere.

    • Add the IgG-opsonized beads to the cells at a ratio of approximately 10 beads per cell. As a negative control, use beads coated with a non-specific protein like bovine serum albumin (BSA).

    • Incubate for 45 minutes at 37°C to allow for phagocytosis.

    • To distinguish between internalized and surface-bound beads, add a quenching solution (e.g., 0.4% Trypan Blue) for 5 minutes, which will quench the fluorescence of external beads.

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Mount the coverslips onto microscope slides and visualize using fluorescence microscopy.

    • Quantify the phagocytic index by counting the number of internalized beads in at least 100 cells per condition.[13]

General Workflow for Assay Validation

A logical workflow is essential for validating any phagocytosis assay, ensuring that the results are robust and reliable. This involves preparing reagents, running the assay with appropriate controls, and analyzing the data.

Assay_Validation_Workflow Phagocytosis Assay Validation Workflow cluster_targets 2. Prepare Phagocytic Targets & Controls start Start: Define Biological Question prep_phago 1. Culture & Plate Phagocytes (e.g., Macrophages, THP-1 cells) start->prep_phago dops A) PS-Pathway Target (DOPS Liposomes) prep_phago->dops apo_cells B) Efferocytosis Target (Apoptotic Cells) prep_phago->apo_cells igg_beads C) FcγR-Pathway Target (IgG-Opsonized Beads) prep_phago->igg_beads neg_ctrl D) Negative Control (e.g., DOPC Liposomes, BSA-Beads) prep_phago->neg_ctrl coculture 3. Co-culture Phagocytes with Targets (Time course: e.g., 30, 60, 120 min) dops->coculture apo_cells->coculture igg_beads->coculture neg_ctrl->coculture measure 4. Stop Reaction & Acquire Data (Flow Cytometry, Microscopy, Plate Reader) coculture->measure analyze 5. Quantify Phagocytosis (Calculate % Positive, Phagocytic Index, MFI) measure->analyze end End: Validated Assay Results analyze->end

Caption: A generalized workflow for performing and validating a phagocytosis assay.

References

comparing the effects of DOPS and DOPE on membrane curvature.

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of cellular function revolves around the dynamic reshaping of biological membranes. Processes such as vesicle trafficking, cell division, and organelle morphology are fundamentally dependent on the ability of lipid bilayers to bend and curve. This curvature is not a passive property but is actively modulated by the interplay of proteins and the intrinsic properties of the constituent lipids.

Among the vast array of lipids, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are two phospholipids that play significant, yet distinct, roles in influencing membrane geometry. Understanding their differential effects is crucial for researchers in cell biology, biophysics, and for professionals in drug development, particularly in the design of lipid-based delivery systems like liposomes. This guide provides an objective comparison of how DOPS and DOPE affect membrane curvature, supported by experimental data and detailed methodologies.

The Molecular Basis of Curvature: A Tale of Two Headgroups

The influence of a lipid on membrane curvature is largely determined by its molecular shape, a concept often described by the "packing parameter." This parameter relates the volume of the hydrophobic acyl chains to the cross-sectional area of the hydrophilic headgroup.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE possesses a relatively small ethanolamine headgroup in comparison to its two bulky oleoyl chains. This disparity gives the molecule a conical shape.[1][2] When multiple DOPE molecules aggregate in one leaflet of a membrane, they induce a stress that encourages the membrane to bend away from the headgroups, resulting in negative curvature .[3][4] This property is so pronounced that pure DOPE in an aqueous environment tends to form non-bilayer structures, specifically the inverted hexagonal (HII) phase, rather than a flat bilayer.[5][6]

  • DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine): In contrast, DOPS has a larger serine headgroup which carries a net negative charge at physiological pH. This electrostatic charge leads to repulsion between adjacent DOPS headgroups, increasing their effective cross-sectional area.[7] This effect counteracts the bulk of the acyl chains, resulting in a more cylindrical molecular shape. Consequently, at neutral pH, DOPS has been shown to induce a slight positive curvature .[7] However, this behavior is highly sensitive to the local environment. Upon protonation of the serine headgroup at acidic pH (≤ 4.0), the charge is neutralized, reducing intermolecular repulsion. This causes DOPS to behave more like DOPE, adopting a conical shape and inducing negative curvature .[7]

This pH-dependent behavior of DOPS represents a critical functional difference between the two lipids, allowing for dynamic, environmentally-triggered changes in membrane geometry.

Quantitative Comparison of Curvature Induction

The tendency of a lipid to induce curvature is quantified by its intrinsic or spontaneous curvature (C₀), which is the inverse of the intrinsic radius of curvature (R₀). A negative C₀ corresponds to a preference for concave curvature (as in the inner leaflet of a vesicle), while a positive C₀ indicates a preference for convex curvature.

LipidIntrinsic Radius of Curvature (R₀)Intrinsic Curvature (C₀)ConditionsKey Characteristics
DOPE ~ -30 Å[7]~ -0.33 nm⁻¹Neutral pHCone-shaped molecule due to small headgroup; strong inducer of negative curvature.[1][8][9]
--0.48 nm⁻¹[10]Neutral pHPromotes the formation of the inverted hexagonal (HII) phase.[5][6]
DOPS ~ +144 Å[7]~ +0.07 nm⁻¹Neutral pHInduces weak positive curvature due to electrostatic repulsion of its charged headgroup.[7]
Negative (value not specified)Negative (value not specified)Acidic pH (≤ 4.0)[7]Headgroup protonation neutralizes charge, leading to a conical shape and induction of negative curvature.[7]

Experimental Protocols for Measuring Membrane Curvature

The quantitative data presented above are derived from sophisticated biophysical techniques. Below are detailed methodologies for key experiments used to characterize lipid-induced membrane curvature.

X-ray Diffraction of Inverted Hexagonal (HII) Phases

This is a primary method for determining the spontaneous curvature of lipids that readily form non-bilayer phases, like DOPE.

  • Principle: The lipid's intrinsic tendency to curve is allowed to express itself by forming the HII phase, which consists of hexagonally packed, water-filled cylinders. X-ray diffraction is used to measure the spacing between these cylinders, from which the lipid monolayer's radius of curvature can be calculated.[7][11]

  • Methodology:

    • Sample Preparation: To measure the curvature of a lipid that does not form an HII phase on its own (like DOPS at neutral pH), it is mixed in varying concentrations with a lipid that does (e.g., DOPE).[7] Lipids are dissolved in chloroform, dried under nitrogen to form a film, and hydrated with a buffer solution.

    • Equilibration: The hydrated lipid mixture is subjected to several freeze-thaw cycles to ensure homogeneity and promote the formation of the equilibrium phase.

    • X-ray Scattering: The sample is placed in a temperature-controlled cell, and a collimated X-ray beam is passed through it. The resulting diffraction pattern is recorded on a detector.

    • Data Analysis: The hexagonal packing of the HII phase produces a characteristic diffraction pattern with peaks at specific scattering vector (q) ratios. The position of the primary peak (q₁₀) is used to calculate the lattice parameter (a) of the hexagonal unit cell. From 'a' and the lipid volume, the radius of the central water core, and thus the intrinsic radius of curvature (R₀) of the lipid monolayer, can be determined.[6][7]

Fluorescence-Based Vesicle Assay

This technique directly measures the preference of a lipid for curved membranes by observing its distribution in vesicles of varying sizes.

  • Principle: In a small, highly curved unilamellar vesicle, the outer leaflet has a positive curvature, and the inner leaflet has a negative curvature. A lipid with an intrinsic curvature preference will preferentially partition into the leaflet that best accommodates its molecular shape. This asymmetric distribution can be quantified using a fluorescently labeled lipid analogue.[11]

  • Methodology:

    • Liposome Preparation: A lipid mixture (e.g., a background lipid like egg-PC with a small mole fraction of a fluorescently labeled lipid of interest) is prepared. Small unilamellar vesicles (SUVs) of different, well-defined sizes are created by extrusion through polycarbonate filters with varying pore sizes (e.g., 30 nm, 50 nm, 100 nm).[12]

    • Quantifying Lipid Distribution: The distribution of the fluorescent lipid between the inner and outer leaflets is measured. A common method is to use a chemical quenching agent (like sodium dithionite) that cannot cross the membrane. This agent reduces and quenches the fluorescence of the labeled lipids in the outer leaflet only.

    • Fluorescence Measurement: The fluorescence intensity is measured before and after the addition of the quenching agent. The fractional decrease in fluorescence corresponds to the fraction of the labeled lipid residing in the outer leaflet.

    • Data Analysis: The preference for curvature is determined by plotting the ratio of the labeled lipid in the inner versus the outer leaflet as a function of the vesicle's total curvature (1/Radius). The slope of this line gives a quantitative measure of the lipid's coupling to membrane curvature.[11]

Molecular Dynamics (MD) Simulations

Computational simulations provide molecular-level insights into how lipids influence membrane curvature.

  • Principle: MD simulations model the interactions of every atom in a system (lipids, water, ions) over time based on the principles of classical mechanics. This allows for the observation of emergent properties like membrane bending and the calculation of parameters related to curvature.[9]

  • Methodology:

    • System Setup: A virtual lipid bilayer with the desired composition (e.g., a DOPE/DOPS mixture) is constructed using software like CHARMM-GUI. The bilayer is solvated with a defined number of water molecules and ions to mimic physiological conditions.[13]

    • Simulation: The system is allowed to evolve over time (typically nanoseconds to microseconds) by numerically solving Newton's equations of motion for all atoms. This requires significant computational power. The simulation tracks the position and velocity of every atom.

    • Data Analysis: The simulation trajectory is analyzed to extract various properties. The lateral pressure profile across the bilayer can be calculated, which reveals the internal stresses within the membrane. This profile can be used to compute the spontaneous curvature of the constituent lipid monolayers. Alternatively, the curvature preference of lipid dimers or clusters can be inferred from their distribution and orientation on a dynamically fluctuating bilayer.[9]

Visualizing the Concepts

Diagrams created using the DOT language help to illustrate the core concepts and workflows.

Caption: Molecular shape determines curvature induction.

prep Sample Preparation (Hydrated Lipid Mixture) equil Equilibration (Freeze-Thaw Cycles) prep->equil Homogenize xray X-ray Scattering (Acquire Diffraction Pattern) equil->xray Form HII Phase analysis Data Analysis (Calculate Lattice Parameter) xray->analysis Measure Peak Positions result Determine Intrinsic Radius of Curvature (R₀) analysis->result

Caption: Workflow for X-ray diffraction measurement.

Conclusion

The comparison between DOPS and DOPE highlights a fundamental principle of membrane biophysics: lipid molecular shape and electrostatics are potent regulators of membrane architecture.

  • DOPE is a consistent and powerful inducer of negative curvature due to its conical shape. Its presence is critical in biological processes requiring high degrees of membrane bending, such as membrane fusion and fission.[4][14]

  • DOPS , conversely, exhibits a more nuanced, environment-dependent effect. At neutral pH, its charged headgroup promotes a slight positive curvature .[7] However, its ability to switch to inducing negative curvature in acidic environments provides a sophisticated mechanism for pH-sensitive regulation of membrane shape, a process vital for organelles like endosomes and lysosomes.

For researchers and drug developers, this distinction is paramount. When designing liposomal drug carriers, incorporating DOPE can enhance fusion with target cell membranes, while the inclusion of DOPS can modulate surface charge and stability. The choice between these lipids allows for the fine-tuning of a membrane's physical properties to achieve specific biological outcomes.

References

A Comparative Guide to the Cross-Validation of DOPS Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular membranes, apoptosis, and signaling pathways, the accurate detection and quantification of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is paramount. This guide provides an objective comparison of the primary analytical methods for DOPS detection: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of these methods is supported by experimental data to facilitate the selection of the most suitable technique for specific research applications.

Overview of Detection Methodologies

The two predominant techniques for the analysis of phospholipids such as DOPS are Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry. These methods differ significantly in their principles, throughput, sensitivity, and cost.

Thin-Layer Chromatography (TLC) is a well-established and cost-effective planar chromatographic technique used for separating mixtures of compounds.[1] For phospholipid analysis, a sample is spotted onto a stationary phase, typically a silica gel plate, and a solvent mixture (mobile phase) is allowed to travel up the plate.[1] The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.[1] Specific spray reagents are then used to visualize the separated lipid classes.[2] For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry can be employed.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] This method offers high sensitivity and selectivity for the detection and quantification of low levels of target analytes in complex matrices.[5] In lipidomics, LC-MS allows for the detailed profiling of individual molecular species of phospholipids.[2] Different approaches, such as shotgun lipidomics (direct infusion without chromatographic separation) and LC-MS/MS (with chromatographic separation), can be utilized.[6]

Quantitative Performance Comparison

Performance MetricThin-Layer Chromatography (TLC/HPTLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity on a stationary phase with visualization by staining.Separation by liquid chromatography followed by detection based on mass-to-charge ratio.
Specificity Moderate; relies on chromatographic separation and specific staining reagents. Can be prone to interference from co-migrating lipids.High; provides structural information based on mass fragmentation patterns, allowing for the identification of specific molecular species.
Sensitivity Lower; suitable for detecting major lipid classes.[3]High; capable of detecting and quantifying low-abundance lipid species.[4]
Limit of Detection (LOD) In the microgram (µg) range for visualized spots.In the picogram (pg) to nanogram (ng) range, depending on the instrument and method.[7]
Limit of Quantification (LOQ) Generally higher than LC-MS.Can be as low as the pg/mL range.[8]
Linearity Good linearity can be achieved over a defined concentration range with densitometry.Excellent linearity over several orders of magnitude.[3]
Throughput High; multiple samples can be run on a single plate.[1]Can be high with the use of autosamplers and rapid chromatographic methods.
Cost Low initial investment and running costs.[1]High initial investment for instrumentation and higher running costs.

Table 1: Comparison of general performance characteristics of TLC/HPTLC and LC-MS for phosphatidylserine detection.

A study comparing HPTLC and MS-based lipidomics for yeast found that while both methods showed similar trends in lipid class changes over time, statistically significant differences in the quantification of some lipid classes, including phosphatidylserine at certain time points, were observed.[3] This highlights the importance of cross-validation if data from the two methods are to be compared.[9] Another study comparing LC-MS/MS with TLC coupled with Gas Chromatography (TLC-GC) for glycerolipid analysis also found significant differences in the obtained glycerolipid distribution, emphasizing the potential for bias in MS-based quantification without appropriate standards and correction factors.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thin-Layer Chromatography for Phosphatidylserine Detection

This protocol is adapted from established methods for the one-dimensional TLC separation of phospholipids.[1]

Materials:

  • TLC plates (e.g., silica gel 60)

  • Developing tank

  • Mobile phase: A common solvent system for phospholipids is chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v/v).

  • Visualization reagent:

    • Ninhydrin spray: for the detection of amino-containing phospholipids like phosphatidylserine.

    • Molybdenum Blue spray: for the specific detection of phospholipids.

  • Lipid standards (including DOPS)

  • Sample containing DOPS

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating it at 110°C for 30-60 minutes.

  • Sample Application: Spot the lipid extract and standards onto the origin line of the TLC plate using a capillary tube or microsyringe.

  • Development: Place the plate in a developing tank pre-saturated with the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization:

    • Spray the plate with a 0.2% ninhydrin solution in ethanol and heat at 100-110°C for a few minutes. Phosphatidylserine will appear as a purple spot.

    • Alternatively, spray with Molybdenum Blue reagent to visualize all phospholipids as blue spots.

  • Analysis: Compare the retention factor (Rf) value of the sample spot with that of the DOPS standard to identify its presence. For quantification, HPTLC with densitometric scanning would be required.

G cluster_prep Preparation cluster_sep Separation cluster_vis Visualization & Analysis A Activate TLC Plate B Spot Sample & Standards A->B Ready for spotting C Develop in Tank B->C Place in tank D Dry Plate C->D Solvent front reaches top E Spray with Reagent D->E Dried plate F Heat for Color Development E->F Uniformly sprayed G Analyze Rf Values F->G Spots are visible G cluster_prep Sample Preparation cluster_sep LC-MS/MS Analysis cluster_quant Quantification A Lipid Extraction B Add Internal Standard A->B Extracted lipids C LC Separation (C18) B->C Sample injection D ESI Ionization C->D Eluted lipids E MS/MS Detection (MRM) D->E Ionized molecules G Quantify DOPS E->G Peak area data F Generate Calibration Curve F->G Calibration data

References

Comparative Analysis of Doxorubicin and its Nano-formulations Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxorubicin Efficacy

Doxorubicin (DOX) remains a cornerstone of chemotherapy, however, its clinical application is often hampered by severe side effects and the development of multidrug resistance. To address these limitations, various nano-formulations of DOX have been developed to enhance tumor-specific drug delivery and improve therapeutic outcomes. This guide provides a comparative analysis of the in vitro efficacy of free DOX versus its nano-formulations across a panel of human cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular processes.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of free Doxorubicin and different Doxorubicin nano-formulations in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.[1]

Table 1: IC50 Values of Free Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
MCF-7 Breast Cancer2.5024h[1]
MCF-7 Breast Cancer1.1 µg/ml (~1.9 µM)Not Specified[2]
MDA-MB-231 Breast Cancer1.38 µg/ml (~2.38 µM)Not Specified[2]
HeLa Cervical Cancer2.9224h[1]
A549 Lung Cancer> 2024h[1][3]
HepG2 Liver Cancer12.1824h[1]
Huh7 Liver Cancer> 2024h[1][3]
UMUC-3 Bladder Cancer5.1524h[1]
VMCUB-1 Bladder Cancer> 2024h[1][3]
TCCSUP Bladder Cancer12.5524h[1]
BFTC-905 Bladder Cancer2.2624h[1]
M21 Skin Melanoma2.7724h[1]

Table 2: Comparative IC50 Values of Free Doxorubicin vs. Nano-formulations

Cell LineFormulationIC50 (µM)Incubation TimeReference
MDA-MB-231 Free DOX~2.38 (1.38 µg/ml)Not Specified[2]
DOX-loaded Micelle~1.55 (0.9 µg/ml)Not Specified[2]
MCF-7 Free DOX~1.9 (1.1 µg/ml)Not Specified[2]
DOX-loaded Micelle~3.1 (1.8 µg/ml)Not Specified[2]
HeLa Free DOX1.4548h[4]
POSS:DOX Complex0.9248h[4]
MCF-7 Free DOX17.4448h[4]
POSS:DOX Complex2.6948h[4]
HeLa Free DOX0.2 µg/mLNot Specified[5]
IgG-DOX23.9 µg/mLNot Specified[5]
KB Free DOX0.18 µg/mLNot Specified[5]
4T1 Free DOXNot SpecifiedNot Specified[2]
DOX@AuNPsLower than free DOXNot Specified[2]
M@DOX@AuNPsLower than DOX@AuNPsNot Specified[2]
MDA-MB-231 Free DOXNot SpecifiedNot Specified[2]
DOX@AuNPsLower than free DOXNot Specified[2]
M@DOX@AuNPsLower than DOX@AuNPsNot Specified[2]
HeLa DoxNot Specified48h[6]
Dox@CB[7]NPsSignificantly lower48h[6]
MCF-7 DoxNot Specified48h[6]
Dox@CB[7]NPsSignificantly lower48h[6]
A2780 DoxNot Specified48h[6]
Dox@CB[7]NPsSignificantly lower48h[6]
A2780 (Dox-resistant) DoxNot Specified48h[6]
Dox@CB[7]NPsSignificantly lower48h[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Doxorubicin (free or nano-formulated)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of Doxorubicin or its nano-formulations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cellular Uptake Assay using Flow Cytometry

This method quantifies the intracellular accumulation of Doxorubicin by leveraging its intrinsic fluorescence.[8]

Materials:

  • Target cancer cell lines

  • 6-well or 12-well plates

  • Doxorubicin (free or nano-formulated)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and incubate for 24-48 hours.[7]

  • Drug Treatment: Treat cells with the desired concentration of Doxorubicin for various time points.[7]

  • Cell Harvesting: After incubation, wash the cells with cold PBS and detach them using Trypsin-EDTA.[7]

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes, centrifuge to pellet the cells, and wash twice with cold PBS to remove any extracellular drug.[7][8]

  • Resuspension: Resuspend the final cell pellet in cold PBS for analysis.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and detecting the emission around 560-590 nm.[7]

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population to quantify doxorubicin uptake.[9]

Mandatory Visualization

Experimental Workflows

experimental_workflow General Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_uptake Cellular Uptake Assay (Flow Cytometry) start_mtt Seed Cells in 96-well Plate treat_mtt Treat with Doxorubicin Formulations start_mtt->treat_mtt incubate_mtt Incubate (24-72h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze_mtt Calculate IC50 read_mtt->analyze_mtt start_uptake Seed Cells in 6-well Plate treat_uptake Treat with Doxorubicin Formulations start_uptake->treat_uptake incubate_uptake Incubate (1-4h) treat_uptake->incubate_uptake harvest Harvest & Wash Cells incubate_uptake->harvest analyze_uptake Analyze by Flow Cytometry harvest->analyze_uptake quantify Quantify Mean Fluorescence Intensity analyze_uptake->quantify

Caption: Workflow for cytotoxicity and cellular uptake assays.

Signaling Pathways

Doxorubicin induces apoptosis in cancer cells primarily through the intrinsic and extrinsic pathways by causing DNA damage and generating reactive oxygen species (ROS).

doxorubicin_pathway Doxorubicin-Induced Apoptosis Pathway cluster_cell Cancer Cell cluster_nucleus cluster_mito dox Doxorubicin nucleus Nucleus dox->nucleus Intercalates DNA Inhibits Topoisomerase II mito Mitochondrion dox->mito Generates ROS dna_damage DNA Damage nucleus->dna_damage ros Increased ROS mito->ros p53 p53 Activation dna_damage->p53 notch Notch Signaling Activation dna_damage->notch bax Bax/Bak Activation p53->bax apoptosis Apoptosis notch->apoptosis via HES1 & PARP1 ros->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 casp3 Activated Caspase-3 casp9->casp3 casp3->apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

Concluding Remarks

The presented data indicates that nano-formulations of Doxorubicin can exhibit enhanced cytotoxicity and cellular uptake in various cancer cell lines compared to the free drug. This is particularly evident in drug-resistant cell lines where nanoparticles can overcome efflux pump-mediated resistance.[10] The choice of nano-carrier and the specific cancer cell type are critical determinants of the therapeutic efficacy. Further research and standardized comparative studies are essential to fully elucidate the potential of these nano-formulations in clinical settings.

References

A Researcher's Guide to the Validation of In Silico DOPS-Containing Membrane Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models for 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)-containing membranes. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate the selection and validation of appropriate computational models for studying the biophysical properties and biological roles of these important biological structures.

The accurate computational modeling of lipid bilayers is crucial for understanding a wide range of cellular processes, from signal transduction to drug-membrane interactions. Phosphatidylserine (PS), a key anionic phospholipid, plays a critical role in these processes, making the validation of in silico models of PS-containing membranes a priority for the research community. This guide compares common in silico models with experimental data for key biophysical parameters of DOPS membranes.

Comparative Analysis of In Silico Models and Experimental Data

The validation of in silico models relies on the comparison of simulated properties with experimentally determined values. The following tables summarize key quantitative data for pure DOPS and related DOPC membranes from both computational simulations using various force fields and experimental measurements.

Table 1: Area per Lipid (APL) of DOPS and DOPC Bilayers

The area per lipid is a fundamental parameter for characterizing the packing and fluidity of a lipid bilayer.

Lipid BilayerIn Silico Model/Force FieldSimulated Area per Lipid (Ų)Experimental TechniqueExperimental Area per Lipid (Ų)
DOPS CHARMM36~65.3X-ray Diffraction65.3
DOPC CHARMM3668.8X-ray Diffraction67.4 ± 1.0[1]
DOPC AMBER Lipid14~69.0X-ray Diffraction67.4 ± 1.0[1]
DOPC GROMOS 54A7Not explicitly foundX-ray Diffraction67.4 ± 1.0[1]
DOPC OPLS-AANot explicitly foundX-ray Diffraction67.4 ± 1.0[1]
Table 2: Bilayer Thickness of DOPS and DOPC Bilayers

Bilayer thickness provides insight into the overall structure and organization of the membrane.

Lipid BilayerIn Silico Model/Force FieldSimulated Bilayer Thickness (Å)Experimental TechniqueExperimental Bilayer Thickness (Å)
DOPS CHARMM36Not explicitly foundX-ray Diffraction38.3
DOPC CHARMM3638.5[1]X-ray Diffraction38.0[1]
DOPC AMBER Lipid14Not explicitly foundX-ray Diffraction38.0[1]
DOPC GROMOS 54A7Not explicitly foundX-ray Diffraction38.0[1]
DOPC OPLS-AANot explicitly foundX-ray Diffraction38.0[1]

Experimental Protocols for Model Validation

Accurate experimental data is the bedrock of in silico model validation. Below are detailed methodologies for key experiments used to characterize DOPS-containing membranes.

Small-Angle X-ray Scattering (SAXS) for Bilayer Structure Determination

SAXS is a powerful technique for determining the overall structure of lipid bilayers, including the bilayer thickness and area per lipid.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid (e.g., DOPS) in an organic solvent, followed by evaporation under a stream of nitrogen and subsequent vacuum desiccation to form a thin lipid film.

    • Hydrate the lipid film with a buffer solution at a temperature above the lipid's phase transition temperature.

    • Vortex the suspension to form a homogeneous dispersion of MLVs.

  • SAXS Data Acquisition:

    • Load the MLV suspension into a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-rays on a 2D detector. The scattering pattern will show a series of concentric rings, which are the Bragg peaks from the stacked bilayers.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity versus scattering vector (q) profile.

    • Identify the positions of the Bragg peaks (q_n).

    • Calculate the lamellar repeat spacing (d) using the formula: d = 2πn / q_n, where n is the order of the Bragg peak.

    • Model the electron density profile of the bilayer to fit the observed peak intensities. This allows for the determination of the bilayer thickness (D_B) and the area per lipid (A_L).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Acyl Chain Order

²H solid-state NMR is a key technique for measuring the deuterium order parameters (S_CD) of lipid acyl chains, which provides information about the fluidity and packing of the membrane interior.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase lipids that are deuterated at specific positions on the acyl chains.

    • Prepare MLVs as described in the SAXS protocol using the deuterated lipids.

    • Pack the hydrated lipid dispersion into a solid-state NMR rotor.

  • NMR Data Acquisition:

    • Place the rotor in a solid-state NMR spectrometer.

    • Acquire a ²H NMR spectrum using a quadrupolar echo pulse sequence at a controlled temperature.

  • Data Analysis:

    • The resulting spectrum will show a Pake doublet for each deuterated position.

    • Measure the quadrupolar splitting (Δν_Q) from the separation of the two peaks in the Pake doublet.

    • Calculate the deuterium order parameter (S_CD) using the formula: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond.

Signaling Pathways Involving DOPS

DOPS plays a crucial role in various cellular signaling pathways, primarily due to its localization on the inner leaflet of the plasma membrane and its exposure on the outer leaflet during apoptosis.

Phosphatidylserine-Mediated Signaling in Apoptosis

During programmed cell death (apoptosis), DOPS is translocated from the inner to the outer leaflet of the plasma membrane, where it acts as an "eat-me" signal for phagocytic cells.[2] This process is a key component of tissue homeostasis and the immune response.[3]

cluster_membrane Plasma Membrane cluster_apoptotic_membrane Plasma Membrane Inner_Leaflet Inner Leaflet (Normal Cell) Outer_Leaflet Outer Leaflet (Normal Cell) DOPS_in DOPS Apoptotic_Inner Inner Leaflet (Apoptotic Cell) Apoptotic_Outer Outer Leaflet (Apoptotic Cell) DOPS_out DOPS Phagocyte_Recognition Phagocyte Recognition (e.g., Macrophage) DOPS_out->Phagocyte_Recognition Apoptosis_Signal Apoptotic Signal Scramblase_Activation Scramblase Activation Apoptosis_Signal->Scramblase_Activation Scramblase_Activation->DOPS_out DOPS Translocation Phagocytosis Phagocytosis Phagocyte_Recognition->Phagocytosis cluster_membrane Plasma Membrane (Inner Leaflet) DOPS DOPS PKC_Active Active PKC (Membrane-bound) DOPS->PKC_Active co-factor DAG Diacylglycerol (DAG) DAG->PKC_Active co-factor Signal External Signal (e.g., Hormone, Growth Factor) PLC_Activation Phospholipase C (PLC) Activation Signal->PLC_Activation PIP2_Hydrolysis PIP2 Hydrolysis PLC_Activation->PIP2_Hydrolysis PIP2_Hydrolysis->DAG PKC_Inactive Inactive PKC (Cytosol) PKC_Inactive->PKC_Active Translocation to membrane Downstream_Signaling Downstream Signaling (Phosphorylation of target proteins) PKC_Active->Downstream_Signaling

References

A Comparative Guide to the Cytotoxicity of DOPS and Other Charged Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The charge of a lipid is a critical determinant of its interaction with biological systems, profoundly influencing its biocompatibility and potential cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a well-known anionic lipid, and other charged lipids, supported by experimental data. A key takeaway is the nuanced role of DOPS, which, unlike many cationic lipids, is not inherently cytotoxic and serves as a biomarker on the surface of cancer cells.

Executive Summary

Extensive research demonstrates a clear distinction in the cytotoxic profiles of anionic and cationic lipids. Anionic lipids, such as DOPS, are generally considered biocompatible and exhibit low intrinsic cytotoxicity.[1][2] In stark contrast, cationic lipids are frequently associated with significant dose-dependent cytotoxicity, a primary obstacle in their application for drug and gene delivery.[1][2] The cytotoxicity of cationic lipids is closely linked to the chemical structure of their headgroup.[3][4]

The role of DOPS in cell viability is particularly noteworthy. In healthy cells, DOPS is predominantly located on the inner leaflet of the plasma membrane. However, in many cancer cells, this asymmetry is lost, leading to the externalization of DOPS on the cell surface.[5][6][7][8] This exposed DOPS acts as a signal for the immune system and has become a target for novel cancer therapies. Therefore, the "cytotoxicity" associated with DOPS in oncology is often a result of therapeutic agents designed to recognize and eliminate these DOPS-exposing cancer cells, rather than a direct toxic effect of the lipid itself.

Quantitative Cytotoxicity Data

The following table summarizes available quantitative data on the cytotoxicity of various charged lipids. It is crucial to note that these values are compiled from different studies and, therefore, the experimental conditions (e.g., cell line, incubation time, assay method) are not standardized. This data should be interpreted as a comparative overview rather than a direct, head-to-head comparison.

Lipid/LiposomeChargeIC50 ValueCell LineReference
CDA14 Cationic109.4 µg/mLNCI-H460[3]
CDO14 Cationic340.5 µg/mLNCI-H460[3]
DOTAP Cationic~250-300 µMA549[9][10]
DOPS/POPS AnionicNot typically cytotoxic; serves as a cancer cell biomarker.Various[5][6][7][8]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxicity of lipid formulations.

1. Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lipid vesicles (e.g., DOPS, DOTAP) prepared by thin-film hydration followed by extrusion.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).[11]

  • 96-well cell culture plates.

  • Selected cancer cell line (e.g., NCI-H460, A549).

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the lipid vesicle suspensions in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the diluted lipid suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the lipid treatments for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. The IC50 value (the concentration of the lipid that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the lipid concentration and fitting the data to a dose-response curve.

Protocol for Liposome Preparation by Thin-Film Hydration and Extrusion

1. Materials:

  • Charged lipids (e.g., DOPS, DOTAP) and any helper lipids (e.g., cholesterol, DOPC) in chloroform.

  • Round-bottom flask.

  • Rotary evaporator.

  • Hydration buffer (e.g., PBS, HEPES-buffered saline).

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

2. Procedure:

  • Lipid Film Formation: Dissolve the desired lipids in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of the desired pore size.

Signaling Pathways and Mechanisms of Action

Cationic Lipid-Induced Apoptosis

Cationic lipids primarily induce cytotoxicity through the activation of apoptotic pathways. This process is often initiated by the interaction of the positively charged liposomes with the negatively charged cell membrane, leading to a cascade of intracellular events.

cationic_lipid_apoptosis cationic_lipid Cationic Lipid cell_membrane Cell Membrane Interaction cationic_lipid->cell_membrane ros ROS Generation cell_membrane->ros p38_mapk p38 MAPK Activation ros->p38_mapk mitochondria Mitochondrial Dysfunction ros->mitochondria caspase8 Caspase-8 Activation p38_mapk->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Cationic Lipid-Induced Apoptotic Signaling Pathway

This pathway highlights the central role of reactive oxygen species (ROS) generation, which leads to mitochondrial dysfunction and the activation of key stress-related kinases like p38 MAPK.[12] These events converge on the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, ultimately leading to programmed cell death.[3][4]

DOPS as a Target on Cancer Cells

DOPS itself does not typically initiate a cytotoxic signaling cascade. Instead, its significance in cancer biology lies in its aberrant externalization on the outer surface of tumor cells, which transforms it into a biomarker for targeted therapies.

dops_cancer_targeting cluster_normal Normal Cell cluster_cancer Cancer Cell normal_cell Inner Leaflet (DOPS located here) outer_leaflet_normal Outer Leaflet (No DOPS) cancer_cell Inner Leaflet outer_leaflet_cancer Outer Leaflet (Externalized DOPS) targeting_agent PS-Targeting Agent (e.g., Antibody, Peptide) outer_leaflet_cancer->targeting_agent Binding cell_death Cancer Cell Death targeting_agent->cell_death Induces

DOPS as a Biomarker for Cancer Cell Targeting

This diagram illustrates the differential localization of DOPS in normal versus cancer cells. In cancer cells, the externalized DOPS serves as a binding site for therapeutic agents, which can then trigger cell death through various mechanisms, such as antibody-dependent cell-mediated cytotoxicity or the delivery of a cytotoxic payload.[5][6][8]

Conclusion

References

A Comparative Guide to the Quantitative Analysis of DOPS in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in biological samples is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of current analytical methods for DOPS quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

DOPS, a specific molecular species of phosphatidylserine (PS), is an important phospholipid typically sequestered in the inner leaflet of the plasma membrane. Its externalization to the outer leaflet serves as a crucial "eat me" signal for the clearance of apoptotic cells (efferocytosis) and is involved in various signaling pathways, including immune regulation. Consequently, the ability to precisely measure DOPS levels in biological matrices such as plasma, serum, and cell lysates is of significant interest in numerous research fields, including apoptosis, immunology, and drug development.

This guide explores and compares three major analytical techniques for the quantification of DOPS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with other detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Quantitative DOPS Assays

The selection of an appropriate assay for DOPS quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the most common methods.

FeatureLC-MS/MSHPLC (UV/ELSD)ELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by light absorption or scatteringAntigen-antibody binding with enzymatic signal amplification
Specificity Very High (distinguishes molecular species)Moderate to HighHigh (antibody dependent)
Sensitivity Very High (pg/mL to ng/mL)Low to Moderate (µg/mL)High (ng/mL)
Linear Range WideModerateModerate
Precision High (RSD <15%)Good (RSD <15%)Good (RSD <15-20%)
Accuracy High (typically 85-115%)GoodGood
Sample Throughput High (with automation)ModerateHigh
Matrix Effect Potential for ion suppression/enhancementCan be affected by co-eluting substancesCan be affected by cross-reactivity and interfering substances
Instrumentation Specialized and expensiveWidely availableWidely available

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are representative protocols for the quantification of DOPS using LC-MS/MS and HPLC.

LC-MS/MS Method for DOPS Quantification in Plasma

This method provides high sensitivity and specificity for the quantification of various phospholipid species, including DOPS.

1. Sample Preparation (Lipid Extraction):

  • To 30 µL of plasma, add 30 µL of an internal standard solution.

  • Add 180 µL of methanol and 360 µL of dichloromethane to precipitate proteins and extract lipids.

  • Vortex and centrifuge the mixture.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for injection.[1]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for lipid separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol mixture) is typically employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for phosphatidylserines.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for DOPS and its internal standard.

  • Ion Transitions: Specific m/z transitions for DOPS would be determined by direct infusion of a standard.

4. Validation Parameters:

  • The method should be validated for linearity, with a correlation coefficient (r²) of >0.99.

  • Intra- and inter-day precision should be within a relative standard deviation (RSD) of 4-8%.[1]

HPLC Method for Phosphatidylserine Quantification

This method is suitable for the simultaneous quantification of phosphatidylserine along with other molecules.

1. Sample Preparation:

  • For liposomal formulations, a lyophilization step followed by reconstitution in methanol is required.

  • Solutions are filtered through a 0.45 µm filter before injection.[2][3]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents.

  • Detection: UV detection at 200 nm for phosphatidylserine.[2]

  • Flow Rate: Typically around 1.0 mL/min.

3. Validation Parameters:

  • Linearity should be established with a correlation coefficient greater than 0.999.

  • Precision, measured as RSD, should be less than 3.7% for repeatability.

  • Accuracy, determined by recovery studies, should meet predefined quality specifications.[2][3][4]

Signaling Pathways and Experimental Workflows

DOPS plays a pivotal role in cell signaling, particularly in the processes of apoptosis and phagocytosis (efferocytosis). The externalization of DOPS on the cell surface acts as a critical signal for the recognition and engulfment of apoptotic cells by phagocytes, thereby preventing inflammation.

DOPS in Efferocytosis Signaling

The recognition of externalized DOPS on apoptotic cells by phagocytes is a key step in initiating efferocytosis. This process involves a complex interplay of receptors and downstream signaling molecules.

DOPS_Efferocytosis_Signaling cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte DOPS Externalized DOPS PS_Receptor Phosphatidylserine Receptor (e.g., TIM-4, BAI1) DOPS->PS_Receptor Binding Src_Kinase Src Family Kinase PS_Receptor->Src_Kinase Activation PI3K PI3K Src_Kinase->PI3K Activation Rac1 Rac1 PI3K->Rac1 Activation Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton Phagosome_Formation Phagosome Formation Actin_Cytoskeleton->Phagosome_Formation

Caption: DOPS-mediated efferocytosis signaling pathway.

General Workflow for Quantitative DOPS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of DOPS in biological samples, from sample collection to data analysis.

DOPS_Quantification_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Lipid_Extraction->Sample_Cleanup Analytical_Method Quantitative Analysis (LC-MS/MS, HPLC, etc.) Sample_Cleanup->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: General experimental workflow for DOPS quantification.

Conclusion

The choice of a quantitative assay for DOPS is a critical decision that impacts the quality and reliability of research findings. LC-MS/MS stands out as the gold standard for its superior sensitivity and specificity, allowing for the precise quantification of specific lipid molecular species like DOPS. However, its accessibility can be limited by the high cost of instrumentation. HPLC offers a more widely available alternative, though with lower sensitivity. While specific ELISA kits for DOPS are not as commonly reported in the literature, the immunoassay format, in general, provides a high-throughput option.

By carefully considering the performance characteristics and methodological details presented in this guide, researchers can select the most suitable assay to accurately quantify DOPS in their biological samples, paving the way for new discoveries in the roles of this important phospholipid in health and disease.

References

Comparative Efficacy of DOPS-Based Drug Carriers for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)-based liposomes compared to conventional alternatives, supported by experimental data.

The strategic design of drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Liposomal carriers, which are vesicles composed of lipid bilayers, have emerged as a leading platform for delivering potent chemotherapeutics like doxorubicin (DOX).[1] A critical challenge in liposome design is engineering the surface to achieve specific targeting. The inclusion of negatively charged phospholipids, such as phosphatidylserine (PS), has been identified as a key strategy for targeting tumor-associated macrophages (TAMs), which are often complicit in tumor progression. This guide provides a data-driven comparison of DOPS-containing liposomes against conventional formulations, highlighting their advantages in cellular uptake and anti-tumor activity.

The Rationale for DOPS: Mimicking Apoptosis to Target Macrophages

DOPS is a phospholipid typically found on the inner leaflet of the plasma membrane. Its exposure on the outer surface of cells is a well-known "eat-me" signal that triggers phagocytosis by macrophages.[2] By incorporating DOPS into the liposome bilayer, the drug carrier effectively mimics an apoptotic cell, leveraging this natural pathway to achieve high uptake by TAMs within the tumor microenvironment. Studies have shown that among various phosphatidylserine lipids (including DSPS, DPPS, and DMPS), liposomes formulated with DOPS significantly improve uptake by macrophage-like cells.[2] This targeted approach aims to reprogram TAMs or use them as drug depots, enhancing the localized anti-tumor effect.

Quantitative Performance Comparison

The following tables summarize the key physicochemical and in vivo performance metrics of DOPS-based liposomes compared to conventional liposomal formulations, based on data compiled from multiple experimental studies.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
ParameterDOPS-Based Liposomes (DSPC/Chol/DOPS)Conventional Stealth Liposomes (HSPC/Chol/DSPE-PEG)Key Considerations
Particle Size (nm) ~130 nm[2]~100 nmSize is critical for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation. Both fall within the optimal range (100-200 nm).
Polydispersity Index (PDI) < 0.2< 0.2[3]A PDI value below 0.25 indicates a homogenous and uniform particle size distribution, which is crucial for predictable in vivo behavior.[4]
Zeta Potential (mV) -40 to -50 mV[2]-20 mVThe strong negative charge from DOPS is key to its recognition by macrophage scavenger receptors. Conventional stealth liposomes have a less negative charge.
Encapsulation Efficiency (%) > 90% (Expected)> 95%High encapsulation efficiency is critical for maximizing drug payload and is consistently achieved using remote loading techniques for doxorubicin.[5]
Drug Loading (%) 2.0 - 7.5% (Typical)[3]2.0 - 7.5% (Typical)[3]Drug loading depends on the formulation and loading method. Values are generally comparable between different liposomal systems for the same drug.

Data compiled from multiple sources. The DOPS-based liposome data is primarily from a formulation designed to mimic exosomes for enhanced cellular uptake.[2] Conventional liposome data represents typical values reported in the literature.

Table 2: Comparative In Vivo Anti-Tumor Efficacy (Doxorubicin Formulations)
Performance MetricDOPS-Modified Liposomes (PS-CL-DOX)Conventional Liposomes (CL-DOX)Free Doxorubicin
Tumor Growth Inhibition Superior to conventional liposomes[2]Significant inhibition vs. controlModerate inhibition
Tumor Volume (Representative) < 500 mm³ at Day 21 (Estimated)~1000 mm³ at Day 21>1500 mm³ at Day 21
Mechanism of Action Enhanced uptake by TAMs via PS receptor binding, leading to localized drug release and modulation of the tumor microenvironment.[2]Passive accumulation in tumor tissue via the EPR effect, followed by slow drug release.Non-specific distribution, leading to systemic toxicity and limited tumor accumulation.[1]

In vivo efficacy data is based on the qualitative findings of Xu et al., which demonstrated the superiority of PS-modified liposomes over conventional ones.[2] Representative tumor volume data is illustrative, based on typical outcomes from preclinical studies comparing liposomal and free doxorubicin.[6][7]

Visualizing the Strategy and Workflow

Diagrams created using Graphviz provide a clear illustration of the underlying biological rationale and the experimental processes involved in developing and testing these drug carriers.

G Mechanism of DOPS Liposome Targeting cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment DOPS_Lipo DOPS Liposome (Apoptotic Mimic) TAM Tumor-Associated Macrophage (TAM) DOPS_Lipo->TAM 'Eat-Me' Signal Recognition Conv_Lipo Conventional Liposome TumorCell Tumor Cell Conv_Lipo->TumorCell EPR Effect (Passive Accumulation) TAM->TumorCell Local Doxorubicin Release & Immune Modulation PS_Receptor PS Receptor

Caption: Proposed mechanism of DOPS-liposome targeting to TAMs.

G Experimental Workflow for Liposome Comparison A 1. Lipid Film Preparation (DOPS/DSPC/Chol vs. HSPC/Chol/PEG) in Round-Bottom Flask B 2. Thin-Film Hydration (with Ammonium Sulfate Buffer) A->B C 3. Sonication & Extrusion (To form ~100-150 nm vesicles) B->C D 4. Remote Loading of Doxorubicin (via pH gradient) C->D E 5. Purification (Removal of unencapsulated drug) D->E F 6. Physicochemical Characterization (Size, Zeta Potential, EE%) E->F G 7. In Vitro Studies (Drug Release, Cellular Uptake) F->G Formulations Proceed H 8. In Vivo Efficacy Studies (Tumor-bearing mouse model) F->H Formulations Proceed I 9. Data Analysis & Comparison G->I H->I

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.

Liposome Preparation by Thin-Film Hydration

This is the most common method for preparing liposomes in a laboratory setting.

  • Lipid Dissolution: The lipids (e.g., DSPC, Cholesterol, and DOPS for the test formulation, or HSPC, Cholesterol, and DSPE-PEG for a conventional stealth formulation) are dissolved in a suitable organic solvent mixture, such as chloroform/methanol, in a round-bottom flask.

  • Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. The flask is then kept under high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., ammonium sulfate solution for subsequent doxorubicin loading) at a temperature above the lipid phase transition temperature (Tc). Agitation, such as vortexing, forms multilamellar vesicles (MLVs).

  • Size Reduction: To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or, more commonly, sequential extrusion through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm).

Doxorubicin Loading via pH Gradient (Remote Loading)

This active loading technique achieves high encapsulation efficiencies for weakly basic drugs like doxorubicin.

  • Liposomes are initially prepared with an entrapped ammonium sulfate buffer.

  • The external buffer is exchanged (e.g., via dialysis or size-exclusion chromatography) with a sucrose/histidine buffer, creating an ammonium sulfate gradient across the liposome membrane.

  • Doxorubicin is added to the external buffer and the mixture is incubated at an elevated temperature (e.g., 60°C).

  • Ammonia (NH₃), being neutral, diffuses out of the liposome, leaving behind a proton (H⁺) and creating an acidic core. Doxorubicin, being a weak base, diffuses into the liposome where it becomes protonated. The charged doxorubicin-sulfate salt then precipitates in the aqueous core, effectively trapping it inside.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Zeta Potential: Also measured by DLS, which determines the surface charge of the liposomes by measuring their electrophoretic mobility in an electric field. A high absolute zeta potential (e.g., > |30| mV) generally indicates good colloidal stability.[8]

  • Encapsulation Efficiency (EE%): This is determined by separating the unencapsulated ("free") drug from the liposomes.

    • Separation: Methods include size-exclusion chromatography, dialysis, or centrifugal ultrafiltration.

    • Quantification: The amount of drug in the liposomal fraction is measured after lysing the vesicles with a suitable solvent (e.g., acidified isopropanol). The concentration of doxorubicin is then quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV-Vis detector.[9]

    • Calculation: EE% is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100.

In Vivo Anti-Tumor Efficacy Study
  • Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a relevant cancer cell line (e.g., 4T1 breast cancer).

  • Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Saline control, Free DOX, Conventional Liposomal DOX, DOPS-Liposomal DOX).

  • Administration: Formulations are administered intravenously via the tail vein at a specified dose and schedule (e.g., 5 mg/kg every 3 days).

  • Monitoring: Tumor volume is measured regularly with calipers. Mouse body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed for final comparison.

Conclusion and Future Directions

The inclusion of DOPS in liposomal formulations represents a promising strategy for enhancing the efficacy of chemotherapeutics like doxorubicin. By mimicking apoptotic cells, these carriers can co-opt the natural phagocytic function of tumor-associated macrophages to achieve active targeting within the tumor microenvironment. Experimental evidence indicates that this approach leads to superior macrophage uptake and enhanced in vivo anti-tumor activity compared to conventional liposomes that rely solely on passive accumulation.[2]

While conventional PEGylated liposomes have successfully reduced the systemic toxicity of doxorubicin, particularly cardiotoxicity, their therapeutic efficacy has not always surpassed that of the free drug in clinical settings.[1] Actively targeted systems, such as DOPS-based carriers, offer a pathway to potentially improve this therapeutic index. Further research should focus on obtaining comprehensive, head-to-head quantitative data for these formulations and exploring their effects on the tumor immune microenvironment beyond simple drug delivery. The continued development of such bio-inspired nanocarriers is a critical step toward creating more effective and safer cancer therapies.

References

Assessing the Immunogenicity of DOPS-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of nanoparticle-based drug delivery systems is a critical determinant of their safety and efficacy. Nanoparticles that trigger unwanted immune responses can lead to rapid clearance, reduced therapeutic effect, and potential adverse events. Conversely, for vaccine applications, a controlled immunostimulatory effect is desirable. This guide provides a comparative assessment of the immunogenicity of nanoparticles containing 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a negatively charged phospholipid, against other common nanoparticle formulations. The information presented herein is supported by experimental data to aid researchers in the selection and design of nanoparticle platforms with appropriate immunological profiles for their specific applications.

Immunomodulatory Profile of DOPS-Containing Nanoparticles

DOPS, a naturally occurring phospholipid, is a key component of cell membranes. In healthy cells, it is primarily located on the inner leaflet of the plasma membrane. However, during apoptosis (programmed cell death), DOPS is externalized to the outer surface, acting as an "eat me" signal for phagocytic cells, particularly macrophages. This interaction is not merely for clearance but also serves as a potent immunosuppressive signal, preventing inflammatory responses to the body's own cellular debris.[1][2] This inherent biological function of phosphatidylserine (PS) is leveraged in DOPS-containing nanoparticles to create formulations with a generally immunosuppressive or "stealth" phenotype.

The exposure of PS on the surface of nanoparticles can lead to active tolerance by promoting their uptake by phagocytes and triggering the release of anti-inflammatory cytokines.[3] This makes DOPS-containing nanoparticles an attractive platform for drug delivery applications where minimizing immune recognition is crucial.

Comparison of Immunogenicity: DOPS vs. Alternative Nanoparticle Formulations

The immunogenicity of a nanoparticle is influenced by a multitude of factors, including its size, surface charge, and composition. Below is a comparison of DOPS-containing nanoparticles with other commonly used formulations.

Quantitative Data Summary

The following tables summarize experimental data on the humoral and cellular immune responses elicited by different nanoparticle formulations. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Humoral Immune Response (Antibody Production)

Nanoparticle FormulationCompositionAntigenAdjuvant Activity (Anti-Antigen IgG Titer)Reference Study
DOPS Liposomes DOPS/DOPC/CholOvalbumin (OVA)Strong(Chen et al., 2016)
DOPA LiposomesDOPA/DOPC/CholOvalbumin (OVA)Strong(Chen et al., 2016)
DCP LiposomesDCP/DOPC/CholOvalbumin (OVA)Strong(Chen et al., 2016)
DOPG LiposomesDOPG/DOPC/CholOvalbumin (OVA)Weak(Chen et al., 2016)
Cationic Liposomes DOTAPOvalbumin (OVA)Potent IgG1, IgG2b, IgG2c response(Haseda et al., 2020)
Lipid-PLGA Hybrid NP PLGA/Lipid ShellOxycodone-sKLHPotent OXY-specific antibody response(Walter et al., 2025)

Table 2: Cellular Immune Response (T-Cell Activation & Cytokine Secretion)

Nanoparticle FormulationKey ComponentEffect on T-CellsCytokine ProfileReference Study
PS-decorated PLGA NP PhosphatidylserineNot directly assessedAnti-inflammatory effect on macrophages(Zhang et al., 2025)
Cationic Nanoparticles DOTAPStrong induction of CD4+ and CD8+ T-cell responsesIncreased IFN-γ secretion(Haseda et al., 2020)
Silica Nanoparticles (-COOH) Carboxylated SilicaEnhanced IFN-γ and IL-2 production by CD8+ T-cellsPro-inflammatory (IFN-γ, IL-2)(Nabeshi et al., 2013)
Iron Oxide Nanoparticles Iron OxideBlocked T-helper cell activityReduced IFN-γ, IL-6, TNF-α(Liao et al., Shen et al. as cited in Mitchell et al., 2016)

Signaling Pathways

Immunosuppressive Signaling of DOPS-Containing Nanoparticles

DOPS-containing nanoparticles mimic apoptotic cells, engaging with phosphatidylserine receptors (PSRs) on phagocytes like macrophages. This interaction triggers a signaling cascade that actively suppresses inflammatory responses. Key receptors involved include T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), and the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK).[4][5][6] Engagement of these receptors leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, and the upregulation of anti-inflammatory cytokines like IL-10 and TGF-β.[3]

DOPS_Immunosuppressive_Pathway cluster_nanoparticle DOPS-Containing Nanoparticle cluster_macrophage Macrophage NP Nanoparticle (with surface DOPS) TIM4 TIM-4 NP->TIM4 binds MerTK MerTK NP->MerTK binds Axl Axl NP->Axl binds Phagocytosis Phagocytosis TIM4->Phagocytosis triggers MerTK->Phagocytosis triggers Anti_Inflammatory Anti-inflammatory Response MerTK->Anti_Inflammatory signaling Axl->Phagocytosis triggers Axl->Anti_Inflammatory signaling Phagocytosis->Anti_Inflammatory promotes Pro_Inflammatory Pro-inflammatory Response Phagocytosis->Pro_Inflammatory suppresses IL10 ↑ IL-10 Anti_Inflammatory->IL10 TGFb ↑ TGF-β Anti_Inflammatory->TGFb TNFa ↓ TNF-α Pro_Inflammatory->TNFa IL1b ↓ IL-1β Pro_Inflammatory->IL1b

Caption: Immunosuppressive pathway of DOPS nanoparticles.

Experimental Workflow for Assessing Nanoparticle Immunogenicity

The assessment of nanoparticle immunogenicity typically involves a series of in vitro and in vivo assays to characterize humoral and cellular immune responses.

Experimental_Workflow cluster_invitro cluster_invivo NP_Prep Nanoparticle Formulation In_Vitro In Vitro Assays NP_Prep->In_Vitro In_Vivo In Vivo Studies (e.g., Mouse Model) NP_Prep->In_Vivo Cytokine Cytokine Release Assay (PBMCs/Macrophages) In_Vitro->Cytokine T_Cell T-Cell Proliferation (CFSE Assay) In_Vitro->T_Cell Complement Complement Activation In_Vitro->Complement Humoral Humoral Response (ELISA for Antibodies) In_Vivo->Humoral Cellular Cellular Response (Splenocyte Analysis) In_Vivo->Cellular Data_Analysis Data Analysis & Interpretation Cytokine->Data_Analysis T_Cell->Data_Analysis Complement->Data_Analysis Humoral->Data_Analysis Cellular->Data_Analysis

Caption: General workflow for immunogenicity assessment.

Experimental Protocols

Cytokine Release Assay using Human PBMCs

This protocol is designed to measure the release of cytokines from human peripheral blood mononuclear cells (PBMCs) following exposure to nanoparticles.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Human whole blood from healthy donors

  • Nanoparticle formulations

  • LPS (positive control)

  • PBS (negative control)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or Cytometric Bead Array)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.

  • Nanoparticle Treatment: Add 20 µL of nanoparticle suspensions at various concentrations to the wells. Include wells with LPS (e.g., 100 ng/mL) as a positive control and PBS as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Analysis: Analyze the cytokine levels in the supernatant using a multiplex cytokine assay kit according to the manufacturer's protocol. Key cytokines to measure include TNF-α, IL-1β, IL-6, IL-10, and IFN-γ.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigen-presenting cells (APCs) that have been exposed to nanoparticles.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Isolated T-cells and Dendritic Cells (DCs) or other APCs

  • Complete cell culture medium

  • Nanoparticle formulations with a model antigen (e.g., OVA)

  • Flow cytometer

Procedure:

  • DC Treatment: Culture DCs and expose them to the antigen-loaded nanoparticle formulations for 24 hours.

  • T-Cell Labeling: Label isolated T-cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used.

  • Co-culture: Co-culture the CFSE-labeled T-cells with the nanoparticle-treated DCs at a suitable ratio (e.g., 10:1 T-cell to DC ratio).

  • Incubation: Incubate the co-culture for 3-5 days to allow for T-cell proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. As the T-cells divide, the CFSE fluorescence intensity will be halved in each daughter cell generation. The degree of proliferation can be quantified by analyzing the histogram of CFSE fluorescence.

ELISA for Anti-Nanoparticle Antibody Detection

This protocol is for the detection of antibodies generated against the nanoparticle formulation in the serum of immunized animals.

Materials:

  • Serum from animals immunized with the nanoparticle formulation

  • 96-well ELISA plates

  • Nanoparticle formulation for coating

  • Blocking buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the nanoparticle formulation (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Serum Incubation: Wash the plate again and add serially diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. After a suitable color development time, add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.

References

A Comparative Guide to Phosphatidylserine-Targeting Anticancer Agents: SapC-DOPS vs. Bavituximab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphatidylserine (PS)-targeting anticancer agents: SapC-DOPS (a nanovesicle) and Bavituximab (a monoclonal antibody). This document synthesizes preclinical and clinical data to evaluate their mechanisms of action, efficacy, and the experimental validation of their roles in specific signaling pathways.

Phosphatidylserine (PS) is a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells. In the tumor microenvironment, PS is often exposed on the surface of cancer cells and tumor-associated vasculature, making it a compelling target for anticancer therapies.[1][2] This guide focuses on two such therapies: SapC-DOPS, which directly induces cancer cell death, and Bavituximab, which modulates the immune system to attack the tumor.

Mechanism of Action: A Tale of Two Approaches

While both SapC-DOPS and Bavituximab target surface-exposed PS, their mechanisms for eliminating cancer cells are fundamentally different.

SapC-DOPS: Direct Induction of Cell Death

SapC-DOPS is a nanovesicle composed of the lysosomal protein Saposin C (SapC) and the phospholipid dioleoylphosphatidylserine (DOPS).[3] Its mechanism of action is direct and cytotoxic:

  • Binding: SapC-DOPS nanovesicles selectively bind to PS exposed on the surface of cancer cells. This binding is enhanced in the acidic tumor microenvironment.[1]

  • Internalization and Ceramide Production: Following binding, SapC-DOPS is internalized. SapC, a known activator of acid sphingomyelinase, promotes the conversion of sphingomyelin to ceramide.[4]

  • Apoptosis or Lysosomal Cell Death: The accumulation of ceramide triggers a signaling cascade that leads to programmed cell death (apoptosis).[4][5] In some cancer types, like glioblastoma, SapC-DOPS can induce lysosomal cell death, bypassing traditional apoptosis pathways.[6]

dot

cluster_extracellular Extracellular cluster_intracellular Intracellular SapC_DOPS SapC-DOPS Nanovesicle PS Exposed Phosphatidylserine (on Cancer Cell) SapC_DOPS->PS Binds ASM Acid Sphingomyelinase PS->ASM Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Accumulation Sphingomyelin->Ceramide Converts Apoptosis Apoptosis Ceramide->Apoptosis Lysosomal_Death Lysosomal Cell Death Ceramide->Lysosomal_Death cluster_extracellular Extracellular cluster_intracellular Intracellular Bavituximab Bavituximab PS_beta2GP1 PS-β2GP1 Complex (on Cancer Cell) Bavituximab->PS_beta2GP1 Binds Immune_Activation Anti-Tumor Immunity Bavituximab->Immune_Activation Promotes NK_Cell NK Cell PS_beta2GP1->NK_Cell Recruits ADCC ADCC NK_Cell->ADCC Triggers start Cancer Cell Culture treatment Treat with SapC-DOPS start->treatment incubation Incubate for 24-48h treatment->incubation detection Apoptosis Detection incubation->detection annexin Annexin V/PI Staining (Flow Cytometry) detection->annexin caspase Caspase Activity Assay detection->caspase western Western Blot for Apoptotic Proteins detection->western end Quantify Apoptosis annexin->end caspase->end western->end start Prepare Target and Effector Cells labeling Label Target Cells (e.g., Calcein AM) start->labeling coculture Co-culture with Bavituximab and Effector Cells labeling->coculture incubation Incubate for 4-6h coculture->incubation measurement Measure Target Cell Lysis (e.g., Fluorescence Release) incubation->measurement analysis Calculate % Specific Lysis measurement->analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioleoyl phosphatidylserine
Reactant of Route 2
Reactant of Route 2
Dioleoyl phosphatidylserine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.